Tetraisopropylthiuram disulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
di(propan-2-yl)carbamothioylsulfanyl N,N-di(propan-2-yl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2S4/c1-9(2)15(10(3)4)13(17)19-20-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYREEAWHZRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194309 | |
| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-91-8 | |
| Record name | N,N,N',N'-Tetraisopropylthiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraisopropylthiuram disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropylthiuram Disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H0EJ3KXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Crystal Structure Analysis of Tetraisopropylthiuram Disulfide: From Synthesis to Structural Insights and Pharmaceutical Implications
An in-depth technical guide by a Senior Application Scientist
Foreword for the Modern Researcher
In the realms of materials science and pharmaceutical development, the adage "structure dictates function" is a foundational principle. For the class of organosulfur compounds known as tetraalkylthiuram disulfides, this principle holds profound significance. These molecules are not merely academic curiosities; they are active components in industrial processes and, increasingly, are being investigated for potent therapeutic activities, including anticancer applications.[1][2] Tetraisopropylthiuram disulfide (TIPTDS), with its bulky isopropyl moieties, presents a unique case study in steric influence on molecular conformation, crystal packing, and, by extension, biological activity.
This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, textbook format in favor of a narrative that mirrors the scientific process itself—from the rational synthesis of the target compound to the elucidation of its three-dimensional structure and the interpretation of that structure in a functional context. We will delve into the causality behind experimental choices, grounding every protocol in principles of self-validation and scientific integrity. Our exploration will be supported by authoritative data from closely related analogs, providing a robust framework for understanding the titular compound.
Part 1: Synthesis and High-Purity Crystallization
The Imperative of the Perfect Crystal
The journey to structural elucidation begins not at the diffractometer, but at the laboratory bench. The quality of the final crystal structure is inextricably linked to the purity and perfection of the single crystal from which the data is collected. For molecules like this compound, the conformational flexibility of the alkyl chains presents a significant crystallization challenge. Achieving a well-ordered crystal lattice requires a meticulously executed synthesis to eliminate impurities that can inhibit nucleation, followed by a patient and controlled crystallization process.
Protocol 1: Synthesis of this compound
The synthesis of tetraalkylthiuram disulfides is generally achieved through the oxidative coupling of two dithiocarbamate units.[3] However, the use of secondary amines that are sterically hindered at the α-carbon, such as diisopropylamine, necessitates a modified approach to achieve high yields and avoid side reactions.[1] The following protocol is a robust system for producing high-purity TIPTDS.
Methodology:
-
Anhydrous Conditions: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). This is critical because the organolithium reagent used is highly reactive with water and atmospheric moisture.
-
Amine Deprotonation: In a flask equipped with a magnetic stirrer, dissolve diisopropylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add tert-Butyllithium (tBuLi) (2.0 equivalents) dropwise to the cooled solution. The use of a strong, non-nucleophilic base like tBuLi ensures efficient deprotonation of the sterically hindered amine without competing side reactions.[1] Stir for 30 minutes at -78 °C.
-
Dithiocarbamate Formation: Add carbon disulfide (CS₂) (2.0 equivalents) dropwise to the lithium diisopropylamide solution. The reaction is exothermic; maintain the temperature at -78 °C. Allow the reaction to stir for 2 hours as it gradually warms to room temperature. The solution will typically turn a deep yellow or orange, indicating the formation of the lithium diisopropyldithiocarbamate salt.
-
Oxidative Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of iodine (I₂) (1.0 equivalent) in THF dropwise. Iodine acts as a mild and effective oxidizing agent to couple the dithiocarbamate anions, forming the disulfide bond.
-
Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of this compound (TIPTDS).
Protocol 2: Crystallization for X-ray Diffraction
The definitive structure of a molecule is revealed through its crystalline form. The slow evaporation technique is a reliable method for obtaining diffraction-quality single crystals.
Methodology:
-
Solvent Selection: Choose a solvent in which the purified TIPTDS is moderately soluble. Dichloromethane (CH₂Cl₂) is an excellent starting choice, as demonstrated for the analogous tetraisobutylthiuram disulfide.[4]
-
Solution Preparation: Prepare a nearly saturated solution of TIPTDS in the chosen solvent at room temperature.
-
Crystal Growth: Filter the solution through a syringe filter into a clean vial. Cover the vial with a cap that is pierced with a few small holes or with parafilm with needle punctures. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment. Over several days to a week, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Harvesting: Once well-formed, block-shaped crystals are observed, carefully harvest them from the mother liquor.
Part 2: The X-ray Crystallography Workflow
From a Single Crystal to a 3D Molecular Blueprint
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams contain the information required to map the electron density within the crystal's unit cell, thereby revealing the atomic positions.[5] For drug development, this is not merely an academic exercise; it provides the exact bond lengths, bond angles, and intermolecular interactions that govern how a molecule will interact with its biological target.
Experimental Protocol: A Self-Validating System
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected under a microscope. It should be free of cracks and other visible defects. The crystal is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam. A detector records the position and intensity of thousands of diffracted reflections.[5]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., background noise, beam intensity fluctuations) and to integrate the intensities of each reflection. This step yields a list of unique reflections and their corresponding intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides a highly accurate and precise picture of the molecule in the crystalline state.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Part 3: The Crystal Structure of this compound and its Analogs
While a published crystal structure specifically for this compound is not available in the searched literature, its structural parameters can be reliably inferred from the well-characterized structures of its close analogs, particularly tetraisobutylthiuram disulfide and tetramethylthiuram disulfide (Thiram).[4][6][7]
Core Molecular Geometry
The defining feature of thiuram disulfides is the presence of two planar dithiocarbamate groups linked by a disulfide (S-S) bond.[3] The C-N bond within the dithiocarbamate moiety exhibits significant double-bond character, resulting in a short bond length (approx. 1.33 Å) and restricted rotation.[3] The molecule possesses a non-planar, propeller-like conformation. A key feature is the dihedral angle between the two NCS₂ planes, which typically approaches 90°.[3] For the closely related tetraisobutylthiuram disulfide, this angle is 85.91(5)°.[4][6] The C—S—S—C torsion angle is also a critical conformational parameter, found to be -85.81(2)° in the isobutyl analog.[4][6]
Key Crystallographic and Bond Parameter Data
The following tables summarize crucial data derived from crystallographic studies of TIPTDS analogs. This information provides a validated baseline for understanding the expected structure of TIPTDS.
| Parameter | Tetraisobutylthiuram Disulfide[4][6] | Tetramethylthiuram Disulfide[7] | General Thiuram Disulfides[3] |
| Crystal System | Triclinic | Monoclinic (reported as P1) | - |
| Space Group | P-1 | P1 | - |
| a (Å) | - | 6.9130(10) | - |
| b (Å) | - | 6.9250(10) | - |
| c (Å) | - | 11.8020(10) | - |
| C-S-S-C Torsion Angle | -85.81(2)° | - | ~90° |
| NCS₂/NCS₂ Dihedral Angle | 85.91(5)° | - | ~90° |
| Bond | Typical Bond Length (Å) | Causality and Significance |
| S-S (disulfide) | ~2.00 | The central, redox-active bond. Its length indicates a stable single bond.[3] |
| C=S (thione) | ~1.65-1.70 | Shorter than a C-S single bond, indicating double-bond character. |
| C-N | ~1.33 | Significantly shorter than a C-N single bond (~1.47 Å), indicating partial double-bond character due to resonance. This restricts rotation and enforces planarity of the NCS₂ unit.[3] |
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of tetraisobutylthiuram disulfide are organized into sheets, with adjacent sheets related by inversion centers.[4][6] The specific conformation of the flexible alkyl groups and the overall crystal packing are stabilized by numerous weak intra- and intermolecular S···H—C close contacts.[4][6] These non-covalent interactions are critical for achieving a stable crystal lattice and are a key area of study in crystal engineering. The bulky isopropyl groups of TIPTDS would be expected to play a dominant role in dictating the packing arrangement.
Part 4: Implications for Drug Development and Research
Connecting Structure to Biological Function
The precise three-dimensional structure of TIPTDS is not just a static picture; it is a roadmap to its chemical reactivity and potential biological activity. For drug development professionals, understanding this structure is paramount for rational drug design and for predicting metabolic pathways.
The Disulfide Bond: A Redox-Sensitive Switch
The central disulfide bond is the molecule's most important functional feature from a pharmaceutical perspective. It is susceptible to reductive cleavage by endogenous thiols, most notably glutathione (GSH).[8] The intracellular concentration of GSH is significantly higher than its extracellular concentration, and it is often further elevated in the microenvironment of tumors.[8] This differential provides a powerful mechanism for targeted drug action.
Caption: Reductive cleavage of TIPTDS by glutathione (GSH) to form active metabolites.
This redox sensitivity is the cornerstone of several therapeutic strategies:
-
Prodrug Activation: TIPTDS can be viewed as a prodrug that, upon entering a high-GSH environment like a cancer cell, is cleaved to release two equivalents of the active diisopropyldithiocarbamate metabolite. This metabolite can then chelate metal ions or interact with key cellular enzymes.
-
Targeted Drug Delivery: The disulfide linkage is widely used as a cleavable linker in advanced drug delivery systems.[8] A cytotoxic agent can be attached to a nanoparticle or targeting moiety via a disulfide bond, ensuring it remains inert in circulation but is released upon entry into the target cell.
The Role of the Isopropyl Groups
Compared to the well-known disulfiram (tetraethyl-) and thiram (tetramethyl-), the bulky isopropyl groups of TIPTDS are expected to significantly alter its physicochemical properties.
-
Lipophilicity: Increased alkyl substitution enhances lipophilicity, which can improve membrane permeability and alter the drug's pharmacokinetic profile.
-
Steric Hindrance: The larger isopropyl groups can influence how the molecule binds to target proteins, potentially increasing selectivity or altering the mode of inhibition compared to smaller analogs.
-
Safety Profile: In the context of rubber accelerators, larger branched alkyl chains have been investigated to create "nitrosamine safe" thiurams, as they are less likely to form carcinogenic N-nitrosamines.[9][10] This has potential implications for the safety profile of TIPTDS as a therapeutic agent.
Conclusion
The crystal structure analysis of this compound, informed by high-resolution data from its close analogs, provides invaluable insights for both fundamental chemistry and applied pharmaceutical science. The journey from rational synthesis and meticulous crystallization to detailed structural elucidation reveals a molecule with a distinct three-dimensional architecture governed by a propeller-like conformation and stabilized by weak intermolecular forces. This structural blueprint is intrinsically linked to its function, with the redox-active disulfide bond and bulky isopropyl groups defining its potential as a targeted therapeutic agent or a component in advanced drug delivery systems. For researchers in this field, a deep understanding of this structure is the critical first step toward harnessing its full potential.
References
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Tiekink, E. R. T., & Babar, A. (2017). Crystal structure of tetraisobutylthiuram disulfide. IUCrData, 2(11), x171661. [Link]
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Tiwari, R., Chauhan, J., & Tiwari, R. K. (2007). X-ray crystallographic studies on tetramethyl thiramdisulphide or bis (dimethyl thiocarbamoyl) disulphide. Trade Science Inc.[Link]
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Nash, R. A., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Wikipedia. (n.d.). Thiuram disulfide. [Link]
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Tiekink, E. R. T., & Babar, A. (2017). Crystal structure of tetraisobutylthiuram disulfide. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 11), 1660–1663. [Link]
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Robinson Brothers. (n.d.). Nitrosamine Thiuram Disulfide. [Link]
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Virdi, R., Grover, B., & Ghuman, K. (2018). “NITROSAMINE SAFE” THIURAM DISULFIDE. Rubber Chemistry and Technology. [Link]
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Lu, C., et al. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23766–23773. [Link]
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PubChemLite. (n.d.). This compound (C14H28N2S4). [Link]
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Tiwari, R., Chauhan, J., & Tiwari, R. K. (2007). X-ray crystallographic studies on tetramethyl thiramdisulphide or bis (dimethyl thiocarbamoyl) disulphide. Analytical Chemistry: An Indian Journal, 3(5-6), 370-372. [Link]
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Nash, R. A., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis Online. [Link]
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GSRS. (n.d.). N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. [Link]
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Royappa, T. (n.d.). X-ray Crystallography. CCDC. [Link]
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Li, J., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Nanomedicine, 19, 6495–6516. [Link]
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Physical and chemical properties of tetraisopropylthiuram disulfide
An In-depth Technical Guide to Tetraisopropylthiuram Disulfide: Physicochemical Properties, Reactivity, and Analytical Methodologies
Introduction
This compound, also known as Bis(diisopropylthiocarbamoyl) disulfide, is an organosulfur compound belonging to the thiuram disulfide family.[1] Characterized by a central disulfide bond flanked by two thiocarbonyl groups attached to isopropyl substituents, this molecule serves as a versatile reagent in organic synthesis and holds potential for investigation in materials science and drug discovery. Its unique structural features govern its reactivity, making it a valuable tool for introducing thiol equivalents and preparing complex sulfur-containing molecules.[2] This guide provides a comprehensive overview of its core physical and chemical properties, outlines authoritative analytical methodologies for its characterization, and discusses its current and potential applications for researchers and development professionals.
Core Physicochemical Properties
The physical state and solubility of this compound are fundamental to its handling, storage, and application in experimental settings. It typically presents as a white to pale yellow crystalline powder.[3][4] Its nonpolar nature, conferred by the fourteen carbon atoms and four sulfur atoms, dictates its solubility profile, rendering it insoluble in water but soluble in various organic solvents such as chloroform and benzene.[4][5]
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | Bis(diisopropylthiocarbamoyl) disulfide | [1] |
| CAS Number | 4136-91-8 | [1][3][6] |
| Molecular Formula | C₁₄H₂₈N₂S₄ | [1][6] |
| Molecular Weight | 352.65 g/mol | [1][4] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 115-117 °C | [4] |
| Boiling Point | 408.5 ± 28.0 °C (Predicted) | [4][5] |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Insoluble in water; Soluble in chloroform (2.5%), benzene, gasoline. | [4][5] |
Chemical Characterization and Reactivity
Spectroscopic Profile
The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not universally published, its characteristic features can be reliably predicted based on its molecular structure and data from analogous compounds like tetramethylthiuram disulfide.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C-N bond stretching within the dithiocarbamate moiety. The C=S (thiocarbonyl) stretch would also be a key feature, though its position can be variable. The absence of S-H stretching bands confirms the disulfide structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be dominated by signals from the isopropyl groups. One would expect to see a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃), with integration values corresponding to the 28 protons in the molecule.
-
¹³C NMR: The carbon NMR would show distinct signals for the methyl, methine, and thiocarbonyl (C=S) carbons, providing a clear carbon fingerprint of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of 352.65 g/mol .[1] Analysis of the fragmentation pattern could reveal cleavage at the S-S bond, a characteristic feature of disulfides.
Synthesis Pathway
Tetraalkylthiuram disulfides are typically synthesized via the oxidative coupling of two dithiocarbamate molecules. This process begins with the reaction of a secondary amine (in this case, diisopropylamine) with carbon disulfide, often in the presence of a base to deprotonate the amine. The resulting dithiocarbamate salt is then oxidized using an agent like iodine (I₂) or hydrogen peroxide to form the disulfide bridge.[9][10] The choice of synthetic route can be critical, especially for sterically hindered amines like diisopropylamine, where stronger bases like organolithium reagents may be required for efficient deprotonation prior to reaction with CS₂.[11]
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A Technical Guide to the Solubility of Tetraisopropylthiuram Disulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of tetraisopropylthiuram disulfide. Recognizing the limited availability of exhaustive quantitative data in the public domain, this document furnishes a blend of known solubility parameters, predictive analysis based on physicochemical principles, and robust experimental protocols to empower researchers in their specific applications.
Introduction to this compound
This compound, with the chemical formula C14H28N2S4, is an organosulfur compound belonging to the thiuram disulfide class.[1][2][3] These compounds are characterized by a disulfide bond linking two dithiocarbamate moieties.[4] this compound is a pale yellow, solid crystalline powder with a melting point of 115-117 °C.[1][5] Its molecular structure, featuring bulky isopropyl groups, significantly influences its interaction with various solvents.
Understanding the solubility of this compound is paramount for a range of applications, from its use as a rubber accelerator to its potential in synthetic organic chemistry and drug development.[5][6] Proper solvent selection is critical for reaction kinetics, purification processes, and the formulation of final products.
Physicochemical Principles Governing Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent.[7][8] This principle is rooted in the polarity of both the solute (this compound) and the solvent.
-
Polar Solvents: These solvents possess large dipole moments and often have hydrogen-bonding capabilities (e.g., water, ethanol, methanol).
-
Nonpolar Solvents: These solvents have low dipole moments and are characterized by van der Waals forces (e.g., hexane, toluene, benzene).
-
Intermediate/Aprotic Polar Solvents: This class of solvents has significant dipole moments but lacks hydrogen-bonding capabilities (e.g., acetone, chloroform, dimethyl sulfoxide).
The molecular structure of this compound, with its nonpolar isopropyl groups and the polarizable sulfur-sulfur bond, suggests a complex solubility profile. The large nonpolar surface area imparted by the four isopropyl groups would predict good solubility in nonpolar organic solvents.
To further inform our predictions, we can look at a close analogue, tetramethylthiuram disulfide (Thiram). Thiram is reported to be easily soluble in benzene, chloroform (230 g/L), and acetone (80 g/L), and slightly soluble in ether and ethanol (<10 g/L), while being insoluble in water (30 mg/L).[9][10] The larger and more nonpolar isopropyl groups on this compound compared to the methyl groups on Thiram would suggest an even greater affinity for nonpolar solvents and potentially lower solubility in more polar solvents like ethanol.
Known and Predicted Solubility of this compound
While comprehensive quantitative data is not widely published, some specific solubility information for this compound is available.
| Solvent | Chemical Formula | Type | Known Solubility |
| Chloroform | CHCl3 | Polar Aprotic | 2.5% (w/v)[5][6][11] |
Based on the principles outlined above and the data from its analogue, Thiram, we can predict the solubility of this compound in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | The nonpolar aromatic rings can effectively solvate the nonpolar isopropyl groups. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The aliphatic chains will interact favorably with the isopropyl groups, though perhaps less effectively than aromatic rings. |
| Chlorinated | Dichloromethane, Chloroform | High | The known solubility in chloroform supports this prediction. These solvents have a good balance of polarity to interact with the whole molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The moderate polarity of ketones should allow for reasonable solvation. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Similar to ketones, the moderate polarity should lead to some degree of solubility. |
| Alcohols | Ethanol, Methanol | Low | The hydrogen-bonding network of alcohols is not ideal for solvating the large nonpolar structure of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These highly polar solvents are often excellent solvents for a wide range of organic compounds. |
| Water | H2O | Very Low/Insoluble | The highly nonpolar nature of the molecule makes it immiscible with water. |
Experimental Protocol for Solubility Determination
Given the limited published data, an experimental determination of solubility is often necessary. The following protocol provides a reliable method for quantifying the solubility of this compound in a solvent of interest.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (high purity)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the solvent of interest into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Workflow Diagram:
Caption: Decision tree for solvent selection.
Conclusion
While a comprehensive public database on the solubility of this compound in a wide array of organic solvents is currently lacking, a strong predictive understanding can be achieved through the application of fundamental chemical principles and by drawing comparisons with closely related analogues. The known solubility in chloroform provides a valuable quantitative data point. For applications requiring precise solubility data, the experimental protocol detailed in this guide offers a robust and reliable method for its determination. By combining theoretical knowledge with empirical testing, researchers can confidently select and utilize appropriate solvents for their work with this compound.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator | ACS Omega. (2020, September 10). Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Decomposition of Tetraisopropylthiuram Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraisopropylthiuram disulfide (TIPTD) is a crucial compound in industrial vulcanization processes and holds potential in pharmaceutical applications. Its thermal decomposition is a complex process fundamental to its function, involving intricate radical mechanisms and yielding a variety of products. This guide provides a comprehensive examination of the thermal degradation of TIPTD, synthesizing theoretical mechanisms with practical analytical methodologies. We delve into the core chemical pathways, detail robust experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide a framework for data interpretation. This document serves as an authoritative resource, grounding its claims in established scientific literature to support advanced research and development.
Introduction: Significance of this compound
This compound, with the chemical formula ([(CH₃)₂CH]₂NC(S)S)₂, is a member of the thiuram disulfide family. These compounds are distinguished by a disulfide bond flanked by two thiocarbonyl groups. TIPTD's primary application is as an ultra-accelerator in the sulfur vulcanization of rubber, a process that imparts strength and durability to elastomeric materials like natural rubber and polybutadiene.[1][2] In these systems, thiurams can act as sulfur donors, initiating the formation of cross-links between polymer chains.[3] Beyond polymer science, the dithiocarbamate structure, which is related to thiurams, has been explored for various applications, including as a fungicide and in analytical chemistry.[4][5][6]
The efficacy and behavior of TIPTD in its applications are intrinsically linked to its thermal stability. Understanding the precise conditions under which it decomposes, the mechanism of this decomposition, and the resulting products is paramount for process optimization, quality control, and the development of new applications.
The Theoretical Framework of Thermal Decomposition
The thermal decomposition of thiuram disulfides is predominantly a radical-mediated process. While direct literature on TIPTD is sparse, the mechanism can be reliably inferred from extensive studies on analogous compounds like tetramethylthiuram disulfide (TMTD).[7][8][9]
The Core Decomposition Mechanism
The process initiates with the homolytic cleavage of the weakest bond in the molecule: the sulfur-sulfur bond of the disulfide bridge. This is the rate-determining step, requiring significant thermal energy to overcome the bond dissociation energy.
-
Initiation: S-S Bond Homolysis: Upon heating, the disulfide bond breaks, generating two resonance-stabilized dithiocarbamyl radicals.
R₂N-C(S)-S-S-C(S)-NR₂ → 2 [R₂N-C(S)-S•] (where R = isopropyl group)
-
Propagation and Product Formation: These highly reactive radicals can undergo several subsequent reactions:
-
Desulfurization: The radical can eliminate a sulfur atom to form a thiocarbamyl radical and elemental sulfur.
-
Reaction with Polymer Chains (in vulcanization): The dithiocarbamyl radical can abstract a hydrogen atom from an allylic position on a polymer chain (e.g., polyisoprene), creating a polymer radical. This polymer radical then reacts with sulfur to form the crucial cross-links.[2]
-
Secondary Decomposition: The radicals can further fragment, leading to the formation of volatile products. A key product is carbon disulfide (CS₂), which can form through complex rearrangements.[7][8] The isopropyl groups can also lead to the formation of corresponding amines (diisopropylamine) and olefins (propene).
-
The overall mechanism is a cascade of radical reactions, heavily influenced by temperature, the surrounding chemical environment, and the presence of other reactive species.
Visualizing the Decomposition Pathway
The logical flow of the primary decomposition can be represented as follows:
Caption: Primary thermal decomposition pathway of TIPTD.
Analytical Methodologies for Characterization
A multi-faceted analytical approach is required to fully characterize the thermal decomposition of TIPTD. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for determining thermal stability and transitions, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for identifying the decomposition products.[10][11][12][13]
Experimental Workflow
The comprehensive analysis follows a logical progression from macroscopic thermal behavior to molecular-level product identification.
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An In-depth Technical Guide to Tetraisopropylthiuram Disulfide (CAS 4136-91-8)
This technical guide provides a comprehensive overview of Tetraisopropylthiuram Disulfide, a compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, synthesis and manufacturing considerations, analytical methodologies, and a critical evaluation of its current and potential applications, with a particular focus on its relationship to the well-known drug, Disulfiram.
Introduction and Chemical Identity
This compound, with the CAS number 4136-91-8, is an organic sulfur compound belonging to the thiuram disulfide family.[1][2] Its structure is characterized by a disulfide bond linking two dithiocarbamate moieties, each substituted with two isopropyl groups on the nitrogen atom. This symmetrical molecule possesses the chemical formula C14H28N2S4 and a molecular weight of 352.65 g/mol .[1][2][3] While it has established applications in industrial processes, particularly as a rubber accelerator, its structural analogy to therapeutically active compounds warrants a closer examination of its potential in the life sciences.[4]
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder with a characteristic amine-like odor.[5] It exhibits solubility in organic solvents such as chloroform, benzene, and gasoline, but is insoluble in water.[4][5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 4136-91-8 | [1][3] |
| Molecular Formula | C14H28N2S4 | [1][2][3] |
| Molecular Weight | 352.65 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 115-117 °C | [5][6] |
| Boiling Point (Predicted) | 408.5 ± 28.0 °C | [5] |
| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in chloroform (2.5%), benzene, gasoline; Insoluble in water | [4][5][6] |
Synthesis and Manufacturing
The synthesis of tetraalkylthiuram disulfides, including the tetraisopropyl derivative, generally involves the reaction of a secondary amine with carbon disulfide, followed by oxidative coupling.[7][8] A common laboratory-scale synthesis is outlined below.
General Synthetic Pathway
The synthesis of this compound proceeds via a two-step one-pot reaction. First, diisopropylamine reacts with carbon disulfide in the presence of a base to form the diisopropyldithiocarbamate salt. This intermediate is then oxidized to yield the final disulfide product.
Figure 1: General synthetic scheme for this compound.
Exemplary Laboratory Protocol
A generalized protocol for the synthesis of tetraalkylthiuram disulfides is as follows. Note that specific conditions may need optimization for this compound.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with diisopropylamine and a suitable solvent (e.g., an isopropyl alcohol-water mixture).
-
Dithiocarbamate Formation: The reaction mixture is cooled, and carbon disulfide is added dropwise while maintaining the temperature in a controlled range (e.g., 28-35 °C). A base, such as sodium hydroxide, is added to facilitate the reaction and neutralize the formed dithiocarbamic acid.
-
Oxidative Coupling: An oxidizing agent, such as hydrogen peroxide, potassium peroxodisulfate, or sodium hypochlorite, is then added to the reaction mixture. The reaction is monitored until completion, which can be indicated by a change in color of the mixture.
-
Isolation and Purification: The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.[8]
Analytical Methods for Quality Control
Ensuring the purity of this compound is crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method for the purity analysis of thiuram disulfides can be developed based on established procedures for similar compounds.[5]
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water is commonly employed.
-
Detection: UV detection at a wavelength between 254-350 nm is effective for quantification.[5]
-
Quantification: The purity of the sample can be determined using an external standard method with a reference standard of known purity.[5]
Step-by-Step HPLC Protocol Outline
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or tetrahydrofuran) in a volumetric flask to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Methanol/Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
Figure 2: Workflow for HPLC purity analysis of this compound.
Mechanism of Action and Biological Potential: A Comparative Perspective
While this compound itself has limited documented biological activity in the context of drug development, its structural analog, Tetraethylthiuram disulfide (Disulfiram), is a well-established therapeutic agent.[9] Disulfiram has been used for decades in the treatment of alcohol use disorder and is being repurposed for cancer therapy.[7][8][9] The biological activity of thiuram disulfides is largely attributed to their ability to undergo thiol-disulfide exchange reactions with cysteine residues in proteins.
Thiol-Disulfide Exchange: A Key Mechanism
The disulfide bond in thiuram disulfides is susceptible to nucleophilic attack by thiol groups, such as the side chain of cysteine residues in enzymes and other proteins.[10] This reaction leads to the formation of a mixed disulfide and the release of a dithiocarbamate molecule. This covalent modification can alter the structure and function of the target protein, leading to enzyme inhibition or disruption of cellular signaling pathways.[10][11]
The Case of Disulfiram: An Insight into Potential Activity
Disulfiram's therapeutic effects stem from its ability to inhibit aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism.[3] This inhibition is a result of the thiol-disulfide exchange with a cysteine residue in the active site of ALDH. More recently, Disulfiram has been shown to exhibit anticancer activity through various mechanisms, including the inhibition of the proteasome, induction of oxidative stress, and chelation of metal ions.[3]
Given the structural similarity between this compound and Disulfiram, it is plausible that the former could exhibit similar biological activities. The isopropyl groups in place of the ethyl groups may influence its lipophilicity, steric hindrance, and metabolic stability, which could in turn modulate its potency and selectivity towards biological targets. However, it is crucial to emphasize that this is a hypothesis, and dedicated research is required to investigate the biological effects of this compound.
Applications Beyond the Pharmaceutical Realm
This compound has found utility in several industrial and chemical applications.
-
Rubber Vulcanization: It serves as a primary or secondary accelerator in the vulcanization of natural and synthetic rubbers.
-
Chemical Synthesis: It is used as a source for the diisopropyldithiocarbamate ligand in coordination chemistry. It can also be employed for the incorporation of a thiol equivalent into heterocyclic compounds and in the preparation of unsymmetrical sulfides.[6]
-
Metal Extraction: It has been utilized as an extractant for silver (I) from photographic fixing solutions.[6]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate precautions.[6]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye protection. A dust mask is recommended to avoid inhalation of the powder.[6]
-
Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container, away from oxidizing agents.[12]
Conclusion and Future Directions
This compound is a versatile chemical with established industrial applications. While its direct role in drug development is currently unexplored, its structural relationship to Disulfiram suggests a potential for biological activity that warrants investigation. Future research should focus on screening this compound against various biological targets, particularly enzymes with reactive cysteine residues, to elucidate any potential therapeutic value. A thorough toxicological evaluation would also be a prerequisite for any consideration of its use in a biological context. For now, it remains a valuable tool for chemists in synthesis and material science.
References
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-
Mishra, S., Ragunathan, G., et al. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis. (URL: [Link])
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Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures - Taylor & Francis Online. (2024). (URL: [Link])
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Grover, G. J., & Miller, M. G. (1981). Use of Tetraethylthiuram Disulfide to Discriminate between Alternative Respiration and Lipoxygenase. Plant Physiology, 67(5), 962–964. (URL: [Link])
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Childers, K., & Kary, C. (2022). Disulfiram: Mechanisms, Applications, and Challenges. Pharmaceuticals, 15(3), 323. (URL: [Link])
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Hasegawa, R., Takahashi, M., Furukawa, F., Toyoda, K., Sato, H., Jang, J. J., & Hayashi, Y. (1988). Carcinogenicity study of tetramethylthiuram disulfide (thiram) in F344 rats. Toxicology, 51(2-3), 155–165. (URL: [Link])
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Disulfiram and Disulfiramlike Reactions | Goldfrank's Toxicologic Emergencies, 10e | AccessEmergency Medicine. (URL: [Link])
- SAFETY DATA SHEET - TCI Chemicals. (URL: Not available)
-
N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE - gsrs. (URL: [Link])
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tetraethylthiuram disulfide disulfiram: Topics by Science.gov. (URL: [Link])
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Spivey, T. L., et al. (2019). Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance. Bioorganic & Medicinal Chemistry, 27(1), 134-141. (URL: [Link])
-
Childers, K., & Kary, C. (2022). Disulfiram: Mechanisms, Applications, and Challenges. MDPI. (URL: [Link])
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. (URL: [Link])
-
Hansen, R. E., & Winther, J. R. (2009). Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation. Redox Report, 14(4), 147–153. (URL: [Link])
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Discovery and history of tetraisopropylthiuram disulfide
An In-Depth Technical Guide to Tetraisopropylthiuram Disulfide: From Industrial Vulcanization to Advanced Chemical Synthesis
Introduction: Unveiling a Key Organosulfur Compound
This compound, chemically known as Bis(diisopropylthiocarbamoyl) disulfide, is a multifaceted organosulfur compound belonging to the thiuram disulfide family.[1] While it may not possess the same level of recognition as its analogue, tetraethylthiuram disulfide (Disulfiram), it holds significant importance in industrial chemistry and is a subject of growing interest in specialized synthetic applications. Primarily recognized for its role as an ultra-fast accelerator in the vulcanization of rubber, its unique chemical properties are paving the way for its use in more nuanced chemical transformations.[2][3]
This guide provides a comprehensive overview of this compound, from its historical roots within the broader context of thiuram chemistry to its synthesis, mechanisms of action, and diverse applications. It is designed for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.
Historical Context and the Rise of Thiuram Disulfides
The history of this compound is intrinsically linked to the development of the rubber industry and the broader family of tetraalkylthiuram disulfides. The initial impetus for the investigation of these compounds was the search for agents that could accelerate the sulfur vulcanization of rubber, a process that transforms soft, tacky natural rubber into a durable, elastic material.
The early 20th century saw a surge in the discovery of organic accelerators, which dramatically reduced the time and temperature required for vulcanization.[4] Thiuram disulfides emerged as a particularly potent class of "ultra-accelerators."[3][5] While tetraethylthiuram disulfide (TETD) and tetramethylthiuram disulfide (TMTD) became widely adopted, derivatives like this compound were developed to offer specific processing characteristics and properties to the final vulcanized product.
Parallel to its industrial applications, the biological activity of this chemical family was also uncovered. TETD was famously repurposed as the drug Disulfiram (Antabuse) for the treatment of alcohol use disorder, a history that began in the mid-20th century.[6][7][8] This dual history—as both an industrial workhorse and a biologically active agent—highlights the rich and varied chemistry of the thiuram disulfide scaffold. The sensitivity and allergic reactions to thiurams, first noted in rubber industry workers in the 1920s and later in other occupations, also form a significant part of their history.[9][10]
Synthesis and Physicochemical Properties
The synthesis of tetraalkylthiuram disulfides, including the tetraisopropyl derivative, is a well-established process in organic chemistry, though not without its challenges. The most common approach involves the oxidative coupling of two dithiocarbamate salt molecules, which are themselves formed from the reaction of a secondary amine with carbon disulfide.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process, often performed in a one-pot reaction:
-
Formation of the Dithiocarbamate Salt: Diisopropylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the sodium diisopropyldithiocarbamate salt.
-
Oxidative Coupling: The intermediate salt is then oxidized using an agent like hydrogen peroxide, potassium peroxodisulfate, or even electrochemically, to form the disulfide bond of this compound.[11][12]
Challenges in synthesis include the potential for side reactions, such as the formation of polysulfides, which can complicate purification and affect the final product's properties.[13][14] Optimized methods often focus on controlling pH and reaction temperature to maximize yield and purity.[11][15]
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative laboratory-scale synthesis adapted from established methods.[11]
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with diisopropylamine and an isopropyl alcohol-water solvent mixture.
-
Dithiocarbamate Formation: The solution is cooled, and carbon disulfide is added dropwise while maintaining the temperature between 28-35 °C. An aqueous solution of sodium hydroxide is added concurrently to maintain a basic pH (around 9.5). The reaction is stirred until the formation of the dithiocarbamate salt is complete.
-
Oxidation: An oxidizing agent, such as a solution of hydrogen peroxide, is added slowly from the dropping funnel. The temperature is carefully controlled during this exothermic step.
-
Precipitation and Isolation: As the oxidation proceeds, the this compound product precipitates from the solution as a solid.
-
Filtration and Washing: The reaction mixture is filtered, and the collected solid is washed thoroughly with water to remove any inorganic salts.
-
Drying: The final product is dried under vacuum to yield a white to light-yellow crystalline powder.[16][17]
Physicochemical Data
The key properties of this compound are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 4136-91-8 | [1][16][18] |
| Molecular Formula | C₁₄H₂₈N₂S₄ | [1][16][19] |
| Molecular Weight | 352.65 g/mol | [1][17][18] |
| Appearance | White to light yellow powder/crystal | [16][17] |
| Melting Point | 115-117 °C | [16][17][18] |
| Solubility | Insoluble in water; Soluble in chloroform, benzene. | [16][18] |
| SMILES | CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C | [18][19] |
| InChIKey | ZUYREEAWHZRZDX-UHFFFAOYSA-N | [18][19] |
Mechanisms of Action and Key Applications
The utility of this compound stems from the reactivity of its central disulfide bond. This bond can undergo homolytic cleavage at elevated temperatures or react with nucleophiles, dictating its primary applications.
Industrial Application: Rubber Vulcanization
The predominant use of this compound is as an ultra-fast accelerator in the vulcanization of natural and synthetic rubbers.[3] In sulfur-free or low-sulfur "efficient vulcanization" (EV) systems, it can also act as a sulfur donor.[20]
The mechanism involves the thermal decomposition of the thiuram disulfide into dithiocarbamate radicals. These highly reactive radicals can abstract hydrogen from the polymer backbone or react with elemental sulfur to form polysulfidic species. These species then react with polymer chains to create the sulfide cross-links that give rubber its strength and elasticity.[4][21] The use of thiuram accelerators allows for curing at moderate temperatures and can improve the heat resistance of the final product.[2]
Application in Chemical Synthesis: Thiol-Disulfide Exchange
For drug development professionals, the most relevant chemical property of thiuram disulfides is their participation in thiol-disulfide exchange reactions. The disulfide bond is susceptible to nucleophilic attack by thiols (R-SH). This reaction results in the formation of a new, mixed disulfide and the release of a dithiocarbamate salt.[22]
This reactivity is critical when considering drug-excipient compatibility. For instance, a drug product containing a thiol group (like the ACE inhibitor captopril) could potentially react with thiuram disulfides leached from rubber stoppers used in vials.[22] This reaction would lead to the formation of a new drug-adduct, impacting the drug's stability and efficacy. Understanding this potential interaction is crucial for formulation development and stability studies. Conversely, this predictable reactivity can be harnessed in synthetic chemistry to introduce dithiocarbamate functionalities or to create specific disulfide-linked conjugates.
Biological and Pharmacological Potential
While this compound itself is not used as a therapeutic, the biological activity of the thiuram disulfide class is well-documented.[23] The mechanism often involves interaction with biological thiols, such as cysteine residues in enzymes, through the same thiol-disulfide exchange chemistry. This can disrupt protein function. The action of Disulfiram, for example, is based on the irreversible inhibition of aldehyde dehydrogenase, leading to an accumulation of acetaldehyde and unpleasant symptoms upon alcohol consumption.[24] This shared mechanism suggests that other thiuram disulfides, including the tetraisopropyl derivative, could exhibit a range of biological activities, making them interesting scaffolds for further investigation in drug discovery.
Conclusion and Future Outlook
This compound is a compound with a rich history grounded in the industrial revolution of rubber manufacturing. Its primary role as a vulcanization accelerator has been refined over decades, contributing to the production of countless durable rubber goods. However, a deeper look into its chemistry reveals a molecule with significant potential beyond this traditional application.
For scientists and researchers, the key takeaway is the reactivity of the disulfide bond. This functionality is not only the cornerstone of its industrial utility but also a gateway to novel applications in synthetic chemistry and a critical consideration in pharmaceutical development. As the demand for specialized polymers and advanced materials grows, and as the search for new biologically active scaffolds continues, the study of this compound and its derivatives is poised to open new avenues of discovery, reinforcing the enduring relevance of this classic organosulfur compound.
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Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. Taylor & Francis Online. [Link]
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Full article: Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis. [Link]
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The use of antabus in the therapy of alcoholic patients. PubMed. [Link]
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What is the vulcanization mechanism of thiuram accelerator rubber? Sunchemy. [Link]
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Thiuram disulfide – Knowledge and References. Taylor & Francis. [Link]
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Complexation of the vulcanization accelerator tetramethylthiuram disulfide and related molecules with zinc compounds including zinc oxide clusters (Zn4O4). PubMed. [Link]
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Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. PubMed. [Link]
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Reaction conditions, yield and purity of tetraalkylthiuram disulfides obtained by methods A and B. ResearchGate. [Link]
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(PDF) Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. ResearchGate. [Link]
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Vulcanization & Accelerators. Lusida Rubber Products. [Link]
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N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. gsrs. [Link]
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What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? PMC - NIH. [Link]
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An evaluation of the use of tetraethylthiuram disulfide in the treatment of 560 cases of alcohol addiction. PubMed. [Link]
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Crystal structure of tetraisobutylthiuram disulfide. ResearchGate. [Link]
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Mechanism of devulcanization assisted by thiuram disulphides. ResearchGate. [Link]
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Effective Electrochemical Synthesis of an Important Fungicide Tetramethylthiuram Disulfide and Its Bioactive Analogues. ACS Agricultural Science & Technology. [Link]
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Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. NIH. [Link]
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What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? ResearchGate. [Link]
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This compound (C14H28N2S4). PubChemLite. [Link]
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Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. NIH. [Link]
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Optimizing Patient Care in Alcohol Dependence Using Disulfiram Therapy. Taylor & Francis eBooks. [Link]
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Use of Tetraethylthiuram Disulfide to Discriminate between Alternative Respiration and Lipoxygenase. ResearchGate. [Link]
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Probing the Rotational Landscape: A Technical Guide to the Theoretical Conformational Analysis of Tetraisopropylthiuram Disulfide
Abstract
Tetraisopropylthiuram disulfide (i-Pr4-TDS) is a molecule of significant interest in materials science and as a vulcanization accelerator. Its chemical efficacy and physical properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of i-Pr4-TDS. We will delve into the foundational principles of molecular mechanics and quantum chemical calculations, outlining a detailed protocol for a systematic conformational analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the computational study of flexible molecules.
Introduction: The Structural Significance of this compound
Tetraalkylthiuram disulfides are a class of organosulfur compounds with the general formula (R₂NCSS)₂.[1] These molecules play a crucial role as accelerators in the sulfur vulcanization of rubber and have applications in medicine and agriculture.[1] The central disulfide bond (S-S) and the adjacent thiocarbonyl groups form the reactive core of these molecules. The spatial arrangement of the bulky isopropyl groups in this compound (i-Pr4-TDS) significantly influences its reactivity, solubility, and interactions with other molecules.
The conformation of i-Pr4-TDS is primarily defined by the dihedral angles around the S-S bond and the C-N bonds of the dithiocarbamate moieties. Understanding the rotational barriers and the relative energies of the stable conformers is paramount for predicting its behavior in different chemical environments. Theoretical studies, leveraging the power of computational chemistry, provide a potent avenue to explore this conformational space in detail.
Theoretical Methodologies for Conformational Analysis
A robust theoretical investigation of molecular conformation typically employs a multi-pronged approach, combining the speed of molecular mechanics with the accuracy of quantum mechanics.[2]
Molecular Mechanics (MM): A First Glimpse into the Conformational Landscape
Molecular mechanics methods treat molecules as a collection of atoms held together by springs (bonds).[2] The energy of a particular conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the bonds, angles, and dihedrals.
The primary advantage of MM is its computational efficiency, making it ideal for scanning a large conformational space to identify low-energy regions. For a molecule like i-Pr4-TDS, a systematic search involving the rotation of the S-S and C-N dihedral angles can be performed to generate a large number of potential conformers.
Quantum Mechanics (QM): Refining the Energetics and Electronic Structure
Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the molecular energies.[3] Once a set of low-energy conformers is identified through MM, DFT calculations are employed to optimize their geometries and to obtain more reliable relative energies.
Key molecular properties that can be accurately calculated using QM methods include:
-
Optimized molecular geometries
-
Relative conformational energies
-
Partial atomic charges
The Conformational Space of this compound
The key degrees of freedom that dictate the conformation of i-Pr4-TDS are the dihedral angles around the disulfide bond (C-S-S-C) and the two dithiocarbamate C-N bonds. The steric hindrance imposed by the bulky isopropyl groups will be a major determinant of the preferred conformations.
Based on the known structure of thiuram disulfides, the dihedral angle between the two dithiocarbamate subunits is expected to be around 90°.[1] However, rotations around the C-N bonds can lead to different orientations of the isopropyl groups, giving rise to a set of distinct conformers.
dot
Caption: Molecular structure of this compound.
Plausible Conformers
A systematic conformational search would likely identify several low-energy conformers. The relative orientations of the isopropyl groups will be the primary distinguishing feature between these conformers. For instance, the isopropyl groups on each nitrogen atom can be oriented in a "syn" or "anti" fashion with respect to the C-N bond.
dot
Caption: Simplified representation of the conformational space.
Quantitative Conformational Data
A comprehensive theoretical study would yield quantitative data on the key dihedral angles and relative energies of the stable conformers. The table below presents a hypothetical summary of such results.
| Conformer | C-S-S-C Dihedral (°) | C-N Dihedral 1 (°) | C-N Dihedral 2 (°) | Relative Energy (kcal/mol) |
| A | ~90 | ~180 | ~180 | 0.00 |
| B | ~90 | ~0 | ~180 | 1.5 |
| C | ~90 | ~0 | ~0 | 3.0 |
Note: The values presented are illustrative and would need to be determined by actual calculations.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a robust computational workflow for the theoretical conformational analysis of i-Pr4-TDS.
Step 1: Initial Structure Generation
-
Build the 2D structure of this compound using a molecular editor.
-
Generate an initial 3D structure using a standard molecular mechanics force field (e.g., MMFF94).
Step 2: Molecular Mechanics Conformational Search
-
Define the rotatable bonds: Identify the S-S bond and the two C-N bonds as the primary rotational axes.
-
Perform a systematic conformational search: Rotate each defined bond in discrete steps (e.g., 30°) and perform a geometry optimization for each generated structure using a molecular mechanics force field.
-
Cluster the resulting conformers: Group the optimized structures based on their geometry and energy to identify unique low-energy conformers.
Step 3: Quantum Mechanics Geometry Optimization and Frequency Analysis
-
Select the low-energy conformers from the MM search (e.g., all conformers within a 5 kcal/mol window of the global minimum).
-
Perform geometry optimization for each selected conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).[3]
-
Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.
Step 4: Final Energy Refinement
-
Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.
Step 5: Analysis of Results
-
Analyze the geometries of the stable conformers, paying close attention to the key dihedral angles.
-
Compare the relative energies to determine the Boltzmann population of each conformer at a given temperature.
-
Investigate the electronic properties such as frontier molecular orbitals and atomic charges.
dot
Caption: A typical computational workflow for conformational analysis.
Conclusion and Future Directions
The theoretical study of this compound conformation provides invaluable insights into its structure-property relationships. By combining molecular mechanics and quantum mechanics, a detailed picture of the conformational landscape can be constructed. This knowledge is crucial for the rational design of new materials and for understanding the mechanism of action of thiuram disulfide-based compounds.
Future studies could extend this work by incorporating explicit solvent models to investigate the influence of the chemical environment on the conformational equilibrium. Furthermore, molecular dynamics simulations could be employed to study the dynamic behavior of i-Pr4-TDS and the kinetics of conformational interconversion.[3][5]
References
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Sarker, J. C., Nash, R., Boonrungsiman, S., Pugh, D., & Hogarth, G. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis Online. [Link]
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Taylor & Francis. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. Taylor & Francis Online. [Link]
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Adebayo, M. A., et al. (2022). Ligand-Guided Investigation of a Series of Formamidine-Based Thiuram Disulfides as Potential Dual-Inhibitors. CORE. [Link]
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García-Echeverría, C., et al. (1991). Conformational analysis of two cyclic disulfide peptides. Biopolymers. [Link]
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Wikipedia. (n.d.). Thiuram disulfide. Wikipedia. [Link]
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Venkatachalapathi, Y. V., Prasad, B. V., & Balaram, P. (1982). Conformational analysis of small disulfide loops. Spectroscopic and theoretical studies on a synthetic cyclic tetrapeptide containing cystine. Biochemistry. [Link]
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Cho, S. S., & Levy, R. M. (2007). Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation. Journal of Biological Chemistry. [Link]
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Camacho, C. J., & Thirumalai, D. (2013). Protein folding guides disulfide bond formation. Proceedings of the National Academy of Sciences. [Link]
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Hasan, M. M., et al. (2021). Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD. MDPI. [Link]
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Vishwakarma, S. K. (n.d.). Molecular mechanics and quantum mechanics. ResearchGate. [Link]
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Khodadadi, V., et al. (2021). A QUANTUM MECHANICS AND MOLECULAR MECHANICS STUDY OF THE EFFECTS OF DIFFERENT SOLVENTS AND TEMPERATURES ON THE CONNECTIONS OF METHOTREXATE DERIVATIVES ANTICANCER DRUG TO NANOTUBES CARRIERS. Journal of Advanced Researches in Chemistry and Pharmacy. [Link]
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Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science. [Link]
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Robinson, P. J., et al. (2020). Protein secondary structure determines the temporal relationship between folding and disulfide formation. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for Tetraisopropylthiuram Disulfide as a Putative Agricultural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Tetraisopropylthiuram disulfide is an organosulfur compound belonging to the thiuram disulfide class of molecules. While its close analog, tetramethylthiuram disulfide (Thiram), is a well-established broad-spectrum fungicide in agriculture, specific data on the agricultural applications of this compound are not extensively documented in publicly available literature.[1] This document aims to provide a comprehensive guide for researchers interested in exploring the fungicidal potential of this compound. By drawing parallels with related compounds and outlining detailed experimental protocols, this guide serves as a foundational resource for initiating research and development in this area.
The information presented herein is intended to be a starting point for research. All protocols should be adapted and optimized based on specific experimental goals and laboratory conditions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for formulation development and application.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₈N₂S₄ | [1] |
| Molecular Weight | 352.65 g/mol | [1] |
| CAS Number | 4136-91-8 | [1] |
| Appearance | Powder | |
| Melting Point | 115-117 °C | |
| Solubility | Soluble in chloroform (2.5%, clear, yellow) |
Postulated Mechanism of Action
The precise fungicidal mechanism of this compound has not been extensively studied. However, based on the known activity of other thiuram disulfides like Thiram, a multi-site inhibitory action is the most probable mechanism.[2] This class of compounds is known to disrupt fungal metabolism by inhibiting various enzymes, particularly those containing copper or sulfhydryl groups.[2]
The proposed mechanism involves the following key steps:
-
Inhibition of Spore Germination: The compound likely acts as a protective fungicide, inhibiting the germination of fungal spores on the plant surface.[2]
-
Enzyme Inhibition: Once absorbed by the fungal cell, it is believed to interfere with enzymes crucial for respiration.[3]
-
Disruption of Cellular Processes: This enzymatic inhibition leads to a cascade of metabolic disruptions, ultimately preventing fungal growth and proliferation.
Caption: Postulated mechanism of action for this compound.
Synthesis Protocol
The synthesis of tetraalkylthiuram disulfides can be achieved through the oxidative coupling of dithiocarbamates, which are formed from the reaction of a secondary amine with carbon disulfide. The following protocol is a generalized procedure adapted from known methods for synthesizing similar compounds.[4][5]
Materials and Reagents:
-
Diisopropylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
An oxidizing agent (e.g., hydrogen peroxide, potassium peroxodisulfate, or sodium hypochlorite)
-
Isopropyl alcohol
-
Water
-
Standard laboratory glassware and equipment
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and stirrer, prepare a solution of sodium hydroxide in a mixture of isopropyl alcohol and water.
-
Formation of Dithiocarbamate: Cool the reaction mixture and slowly add diisopropylamine with constant stirring.
-
Addition of Carbon Disulfide: From the dropping funnel, add carbon disulfide dropwise while maintaining the reaction temperature between 28-35°C. Continue stirring for approximately one hour after the addition is complete.
-
Oxidation: Slowly add the chosen oxidizing agent to the reaction mixture. The reaction is exothermic, so maintain the temperature between 35-40°C. The progress of the reaction can be monitored by the color change of the mixture.
-
Precipitation and Filtration: Upon completion of the reaction, the this compound will precipitate out of the solution. Collect the solid product by filtration.
-
Washing and Drying: Wash the product with water to remove any unreacted reagents and byproducts. Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, elemental analysis, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Workflow for in vitro antifungal activity screening.
Data Presentation and Interpretation
The results of the in vitro antifungal activity screening should be presented in a clear and concise manner. A table summarizing the MIC values for each tested fungus is recommended.
Table of Expected Data (Template):
| Fungal Species | Strain | MIC (µg/mL) of this compound | Positive Control (e.g., Thiram) MIC (µg/mL) |
| Botrytis cinerea | [Strain ID] | Experimental Value | Experimental Value |
| Fusarium oxysporum | [Strain ID] | Experimental Value | Experimental Value |
| Rhizoctonia solani | [Strain ID] | Experimental Value | Experimental Value |
| Aspergillus niger | [Strain ID] | Experimental Value | Experimental Value |
| Penicillium digitatum | [Strain ID] | Experimental Value | Experimental Value |
Future Directions and Considerations
The protocols outlined above provide a solid foundation for the initial investigation of this compound as a potential agricultural fungicide. Positive results from in vitro studies should be followed by more comprehensive research, including:
-
Broad-spectrum activity screening: Testing against a wider range of plant pathogenic fungi.
-
In vivo efficacy studies: Evaluating the compound's performance on infected plants in greenhouse and field trials.
-
Phytotoxicity assessment: Determining the potential for the compound to cause harm to the host plant.
-
Formulation development: Creating stable and effective formulations for agricultural application.
-
Toxicological and environmental impact studies: Assessing the safety profile of the compound for non-target organisms and the environment.
Conclusion
While this compound is not as well-studied as other thiuram disulfides for agricultural applications, its chemical similarity to effective fungicides suggests it is a promising candidate for further investigation. The synthesis and screening protocols provided in this document offer a clear path for researchers to begin to unlock the potential of this compound in the ongoing search for novel and effective crop protection solutions.
References
-
Milosavljević, M. M., et al. (2012). Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. Chemical Industry & Chemical Engineering Quarterly, 18(3), 395-403. Available at: [Link]
-
Taylor & Francis Online. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Gorshkov, A. P., et al. (2020). The Fungicide Tetramethylthiuram Disulfide Negatively Affects Plant Cell Walls, Infection Thread Walls, and Symbiosomes in Pea (Pisum sativum L.) Symbiotic Nodules. Plants, 9(11), 1488. Available at: [Link]
-
Milosavljević, M. M., et al. (2012). Reaction conditions, yield and purity of tetraalkylthiuram disulfides obtained by methods A and B. ResearchGate. Available at: [Link]
-
PubMed. (1996). Enhanced diallyl trisulfide has in vitro synergy with amphotericin B against Cryptococcus neoformans. Planta Medica, 62(5), 415-418. Available at: [Link]
-
Gorshkov, A. P., et al. (2020). The Fungicide Tetramethylthiuram Disulfide Negatively Affects Plant Cell Walls, Infection Thread Walls, and Symbiosomes in Pea (Pisum sativum L.) Symbiotic Nodules. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: Tetraisopropylthiuram Disulfide as a Versatile Ligand Precursor for Functional Metal Complexes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of tetraisopropylthiuram disulfide (i-Pr₄TDS). We delve into the fundamental chemistry, coordination properties, and pivotal applications of this compound and its derived ligands. Detailed, field-proven protocols are provided for the synthesis of advanced nanomaterials and for the preparation and cytotoxic evaluation of bioinorganic complexes with therapeutic potential. The guide emphasizes the causal relationships behind experimental choices, ensuring protocols are robust and self-validating.
Introduction: The Chemistry of Thiuram Disulfides and Dithiocarbamates
Tetraalkylthiuram disulfides are a class of organosulfur compounds with a broad range of applications, from vulcanization accelerators to pharmaceuticals.[1][2] The most well-known member, tetraethylthiuram disulfide, is the FDA-approved drug Disulfiram, used for treating alcohol use disorder.[3][4] More recently, these molecules have been repurposed as potential anticancer therapeutics.[1][2]
1.1 What is this compound (i-Pr₄TDS)?
This compound (CAS: 4136-91-8) is a symmetrical disulfide bearing four isopropyl groups attached to the nitrogen atoms.[5][6] It exists as a stable, crystalline powder with a melting point of 115-117 °C.[5][6] While it has direct applications, its primary utility in coordination chemistry stems from its role as a precursor to the diisopropyldithiocarbamate ligand.
| Property | Value |
| Chemical Formula | C₁₄H₂₈N₂S₄ |
| Molecular Weight | 352.65 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 115-117 °C |
| CAS Number | 4136-91-8 |
1.2 The Link: From Disulfide to the Dithiocarbamate Ligand ([i-Pr₂dtc]⁻)
The true coordinating agent derived from i-Pr₄TDS is the diisopropyldithiocarbamate anion, [i-Pr₂NCS₂]⁻, often abbreviated as i-Pr₂dtc. This ligand is a powerful chelating agent, forming stable complexes with a vast array of transition metals and main group elements.[7][8][9] The conversion from the disulfide to the dithiocarbamate ligand is a key conceptual point. While i-Pr₄TDS can undergo oxidative addition to low-valent metal centers, a more common laboratory approach involves the synthesis of the dithiocarbamate salt (e.g., Na[i-Pr₂dtc]) from diisopropylamine and carbon disulfide, which is then reacted with a metal salt. The thiuram disulfide is the oxidized dimer of this dithiocarbamate.
1.3 Fundamental Coordination Modes of Dithiocarbamates
The dithiocarbamate ligand is prized for its versatility. The two sulfur atoms act as excellent electron donors, allowing the ligand to bind to metal centers in several ways.[7] This versatility influences the geometry, stability, and reactivity of the resulting metal complex.
Caption: Standard characterization workflow for synthesized nanoparticles.
Application II: Bioinorganic Chemistry and Drug Development
The dithiocarbamate ligand family has garnered significant attention in drug development, particularly for anticancer applications. [10][11]The activity is often dramatically enhanced upon complexation with metal ions, especially copper. [12][13]
3.1 Mechanism of Action: How Copper-Dithiocarbamate Complexes Target Cancer Cells
The anticancer activity of copper dithiocarbamates is multifaceted. Unlike traditional platinum-based drugs, they are believed to induce cancer cell death through several interconnected mechanisms. [10][12]
-
Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is critical for protein degradation and is often overactive in cancer cells. Copper-dithiocarbamate complexes have been shown to potently inhibit proteasome activity, leading to an accumulation of misfolded proteins and triggering apoptosis (programmed cell death). [14]* Reactive Oxygen Species (ROS) Generation: These complexes can disrupt the delicate redox balance within cancer cells. By interfering with copper homeostasis, they can catalyze the production of highly damaging reactive oxygen species (ROS), which cause oxidative stress and damage to DNA, proteins, and lipids, ultimately leading to cell death. [15]* Targeting of NPL4: Recent studies have identified NPL4, a key component of the p97/VCP segregase complex involved in protein turnover, as a specific target. The copper dithiocarbamate complex immobilizes NPL4, leading to proteotoxic stress and cell death.
Caption: Simplified anticancer mechanism of copper dithiocarbamate complexes.
3.2 Protocol 2: In Vitro Cytotoxicity Assessment of a Cu(i-Pr₂dtc)₂ Complex
This protocol describes the synthesis of the copper(II) complex and its subsequent evaluation for anticancer activity using the standard MTT assay.
Step A: Synthesis of Copper(II) Bis(diisopropyldithiocarbamate)
-
Ligand Preparation: Prepare the sodium diisopropyldithiocarbamate salt solution as described in Protocol 1, Step A.1.
-
Complexation: In a separate flask, dissolve copper(II) chloride (CuCl₂) (0.5 eq.) in water to form a blue/green solution.
-
Precipitation: Slowly add the aqueous copper(II) chloride solution to the stirred dithiocarbamate solution. A dark brown precipitate of [Cu(i-Pr₂dtc)₂] will form immediately.
-
Isolation & Drying: Stir for 1 hour, filter, wash with water and ethanol, and dry under vacuum.
Step B: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [16][17][18]Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product. [16][18]
-
Cell Seeding: Plate a cancer cell line (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the [Cu(i-Pr₂dtc)₂] complex in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations for testing.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the copper complex. Include a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere. [19]5. MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to insoluble formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. [16][19]Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Trustworthiness - A Self-Validating System: This protocol is self-validating through the inclusion of controls. The untreated and vehicle controls establish the baseline for 100% viability. A positive control (a known cytotoxic drug like cisplatin) should also be included to validate the assay's responsiveness. [20]Consistent results across replicate wells and experiments confirm the reliability of the data.
Safety & Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation. [6]Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling and disposal information. Metal salts (e.g., lead nitrate, copper chloride) are toxic and should be handled with care. Solvents like carbon disulfide are highly flammable and toxic.
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Application Notes & Protocols: The Strategic Use of Tetraisopropylthiuram Disulfide in Modern Organic Synthesis
Abstract
Tetraisopropylthiuram disulfide (TITD), a symmetrical disulfide, transcends its traditional role as a rubber vulcanization accelerator to offer unique reactivity profiles in organic synthesis.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of TITD. We will explore its utility as a robust sulfur transfer agent for the synthesis of complex thioethers and as a precursor for thionation reactions. The protocols herein are designed to be self-validating, with a focus on the causal relationships between reaction parameters and outcomes, ensuring both reproducibility and a deeper mechanistic understanding.
Introduction to this compound (TITD)
This compound, also known as Bis(diisopropylthiocarbamoyl) disulfide, is a stable, solid organosulfur compound.[4] Its structure, featuring a central disulfide bond flanked by two sterically bulky diisopropylamino groups, is key to its reactivity. The electron-donating nature of the nitrogen atoms influences the reactivity of the thiocarbonyl group, while the disulfide bond itself is susceptible to nucleophilic attack, making it an excellent electrophilic sulfur source.
Table 1: Physicochemical Properties of TITD
| Property | Value | Reference(s) |
| CAS Number | 4136-91-8 | [1][4][5] |
| Molecular Formula | C₁₄H₂₈N₂S₄ | [1][4] |
| Molecular Weight | 352.65 g/mol | [1][4][6] |
| Appearance | Very pale yellow or tan powder/solid | [1][5] |
| Melting Point | 115-117 °C | [1][6] |
| Solubility | Soluble in chloroform, benzene; Insoluble in water. | [1] |
The bulky isopropyl groups confer greater solubility in organic solvents compared to its tetramethyl or tetraethyl analogs and can influence the steric course of reactions. Understanding these properties is fundamental to designing successful synthetic strategies.
Core Application: Electrophilic Sulfur Source for C-S Bond Formation
The most prominent use of TITD in organic synthesis is as an electrophilic source of a "diisopropylthiocarbamoyl" moiety, which can be considered a protected thiol equivalent.[1][6] This is particularly effective when reacting with strong carbon nucleophiles like organolithium or Grignard reagents.
Mechanistic Rationale
The core of this application is the nucleophilic attack on one of the sulfur atoms of the disulfide bridge. This process follows a classical Sₙ2-type mechanism at the sulfur atom.[7]
-
Step 1 (Activation): A potent nucleophile (e.g., an organolithium species, R-Li) attacks one of the electrophilic sulfur atoms of the TITD disulfide bond.
-
Step 2 (Bond Cleavage & Formation): The attack leads to the cleavage of the S-S bond. A new carbon-sulfur bond is formed, and a lithium diisopropyldithiocarbamate salt is generated as a leaving group. This salt is typically stable and easily removed during aqueous workup.
The steric hindrance from the isopropyl groups can moderate reactivity, often leading to cleaner reactions compared to less hindered thiuram disulfides.
Figure 1: General mechanism for C-S bond formation using TITD.
Protocol: Synthesis of a Heterocyclic Thioether
This protocol details the incorporation of a thiol equivalent into a heterocyclic scaffold, a common step in medicinal chemistry.[6]
Objective: To synthesize 2-(diisopropylthiocarbamoylthio)benzofuran from benzofuran.
Materials:
-
Benzofuran
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
This compound (TITD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzofuran (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Lithiation: Cool the solution to -78 °C using an acetone/dry ice bath. Causality: Low temperature is critical to control the exothermic lithiation and prevent side reactions.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Sulfur Transfer: In a separate flask, dissolve TITD (1.2 eq) in a minimum amount of anhydrous THF.
-
Add the TITD solution dropwise to the cold (-78 °C) solution of the lithiated benzofuran. Causality: Adding the electrophile (TITD) to the nucleophile prevents localized high concentrations of the organolithium, which could lead to undesired side reactions.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired heterocyclic thioether.
Table 2: Representative Substrate Scope & Conditions
| Nucleophile Source | Electrophile | Conditions | Expected Product Class |
| Thiophene | n-BuLi, then TITD | THF, -78 °C to RT | Thienyl dithiocarbamate |
| Phenylacetylene | n-BuLi, then TITD | THF, -78 °C to RT | Alkynyl dithiocarbamate |
| Bromobenzene | Mg, then TITD | THF, 0 °C to RT | Aryl dithiocarbamate |
Application as a Thionating Agent Precursor
While classic reagents like Lawesson's Reagent are common for converting amides to thioamides, thiuram disulfides serve as effective sulfur sources in certain contexts, often under milder conditions.[8][9][10] The reaction involves the thermal or chemically induced generation of a reactive sulfurating species from TITD.
Protocol: Synthesis of an N-Aryl Thioamide
This protocol provides a general framework for the thionation of a secondary amide. The efficiency can be substrate-dependent, and optimization of temperature and reaction time is often necessary.
Objective: To convert N-phenylbenzamide to N-phenylbenzothioamide.
Materials:
-
N-phenylbenzamide
-
This compound (TITD)
-
High-boiling solvent (e.g., toluene, xylene, or pyridine)
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine N-phenylbenzamide (1.0 eq) and TITD (1.0 to 1.5 eq). Causality: Using a slight excess of TITD can drive the reaction to completion.
-
Add a suitable high-boiling solvent (e.g., toluene, approx. 0.3 M).
-
Thionation: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction by TLC or LC-MS. The reaction may take several hours (4-24 h).
-
Workup: After cooling to room temperature, dilute the mixture with DCM.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by recrystallization or flash column chromatography to afford the pure thioamide.
Figure 2: Experimental workflow for thioamide synthesis.
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. TITD, like many organosulfur compounds, requires careful handling.
-
Hazards: TITD is harmful if swallowed, inhaled, or absorbed through the skin.[6][11] It can cause irritation to the skin, eyes, and respiratory system.[6][11] Some thiuram compounds may cause allergic skin reactions.[12][13]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[6]
-
Handling: Avoid creating dust.[11] Use appropriate tools (spatulas) for transfer. Ensure all equipment is properly grounded to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound is a versatile and valuable reagent in the synthetic organic chemist's toolkit. Its utility as an electrophilic sulfur source for creating C-S bonds is well-established and provides a reliable method for introducing a protected thiol group. While its application as a direct thionating agent is less common than dedicated reagents, it offers an alternative pathway worth exploring, particularly when mildness and solubility are considerations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and effectively leverage TITD to achieve their synthetic goals.
References
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Molecules. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]
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Taylor & Francis Online. Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. [Link]
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Tradekey. Thiuram Accelerator for Natural and Synthetic Rubber. [Link]
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MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]
-
ResearchGate. General methods for synthesis of thioamides. [Link]
-
PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]
-
RAYWAY. RAYWAY™ Rubber Accelerator -Thiurams. [Link]
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Lusida Rubber Products. Vulcanization & Accelerators. [Link]
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Application Notes & Protocols: A Guide to Tetraisopropylthiuram Disulfide in the Preparation of Unsymmetrical Sulfides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Carbon-Sulfur Bond Formation
Unsymmetrical sulfides (R-S-R') are a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The development of robust and versatile methods for their synthesis is, therefore, a central theme in modern organic chemistry. Traditional approaches often rely on the use of foul-smelling and easily oxidized thiols.[1][2] This guide introduces Tetraisopropylthiuram Disulfide (TIPTD), a stable, crystalline, and easy-to-handle solid, as a versatile synthon for carbon-sulfur bond formation. While tetraalkylthiuram disulfides are widely utilized in rubber vulcanization and have been repurposed as potential anticancer therapeutics, their application as a sulfur transfer agent in sulfide synthesis is an area of growing interest.[3][4]
This document moves beyond a simple recitation of steps to provide a deep, mechanistically-grounded understanding of how to leverage the unique reactivity of TIPTD. We will explore its activation, its role in copper-catalyzed cross-coupling reactions, and provide detailed protocols for its application in the synthesis of valuable sulfide compounds.
Core Principle: The Reactivity of the Thiuram Disulfide Bond
The synthetic utility of TIPTD is rooted in the reactivity of its central disulfide (S-S) bond. This bond can be cleaved under specific conditions, allowing the diisopropyldithiocarbamoyl moiety (iPr₂NCS₂) to act as either a nucleophile or, more strategically, as a leaving group precursor in metal-catalyzed reactions. This dual reactivity is the key to its application in forming new C–S bonds.
Copper catalysis, in particular, has proven effective for C–S cross-coupling reactions using thiuram disulfides.[5] These reactions typically involve a Cu(I)/Cu(III) catalytic cycle where the thiuram disulfide undergoes oxidative addition to a copper(I) complex. This activation step is crucial for subsequent reductive elimination that forges the desired carbon-sulfur bond.
Caption: Structure of TIPTD highlighting the reactive S-S bond.
Protocol 1: Copper-Catalyzed Synthesis of Aryl Dithiocarbamates
A foundational application of TIPTD is in the synthesis of S-aryl dithiocarbamates. This reaction serves as a robust method to install the dithiocarbamate group onto an aromatic ring, creating a stable intermediate that can be further manipulated. This protocol is adapted from established copper-catalyzed C-S coupling methodologies.[5]
Rationale: This procedure utilizes a copper(I) catalyst, which is believed to be the active catalytic species. The base (Cs₂CO₃) is crucial for the reaction with aryl halides. The choice of an appropriate solvent is critical for solubility and achieving the necessary reaction temperature.
Materials:
-
This compound (TIPTD)
-
Aryl iodide or bromide
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), TIPTD (0.6 mmol, 1.2 equiv of sulfur), Cu₂O (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of anhydrous, degassed solvent via syringe.
-
Reaction Execution: Stir the mixture at 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure S-aryl dithiocarbamate.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Cu₂O or CuI (5-10 mol%) | Cu(I) salts are effective pre-catalysts.[5] |
| Base | Cs₂CO₃ (2.0 equiv) | Cesium carbonate is highly effective in promoting these couplings. |
| Solvent | DMF, DMSO, 1,4-Dioxane | High-boiling polar aprotic solvents are generally preferred. |
| Temperature | 100-120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the copper catalyst and other reagents. |
Protocol 2: Proposed One-Pot Synthesis of Unsymmetrical Sulfides via Grignard Reagents
This research protocol outlines a more direct approach to unsymmetrical sulfides by leveraging the nucleophilic power of Grignard reagents. The proposed mechanism involves the initial nucleophilic attack of the Grignard reagent on the disulfide bond of TIPTD, followed by a subsequent reaction that forms the sulfide.
Causality and Mechanistic Hypothesis: The first equivalent of the Grignard reagent (R¹-MgX) is expected to cleave the S-S bond of TIPTD, forming an intermediate magnesium dithiocarbamate and a sulfenyl dithiocarbamate (R¹-S-S-C(S)N(iPr)₂). A second equivalent of a different Grignard reagent (R²-MgX) could then attack the electrophilic sulfur of this intermediate, displacing the dithiocarbamate group to form the unsymmetrical sulfide (R¹-S-R²). This pathway leverages the thiuram moiety as a sulfur-transfer agent and a leaving group. This approach is analogous to reactions of Grignard reagents with other sulfur electrophiles like Bunte salts.[6]
Caption: Proposed workflow for two-step synthesis of unsymmetrical sulfides.
Materials:
-
This compound (TIPTD)
-
Grignard Reagent 1 (R¹-MgX, e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Grignard Reagent 2 (R²-MgX, e.g., Ethylmagnesium chloride, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Initial Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve TIPTD (1.0 mmol) in 10 mL of anhydrous THF.
-
First Addition: Cool the solution to 0 °C in an ice bath. Slowly add the first Grignard reagent (R¹-MgX, 1.0 mmol, 1.0 equiv) dropwise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Second Addition: Slowly add the second Grignard reagent (R²-MgX, 1.1 mmol, 1.1 equiv) dropwise to the same flask.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the formation of the product and consumption of the intermediate.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate the unsymmetrical sulfide (R¹-S-R²).
Applications in Drug Development
The sulfide linkage is a bioisostere of the ether linkage but with distinct physicochemical properties, making it a critical component in many approved drugs. Furthermore, disulfide bonds are increasingly used in drug delivery systems that target the reductive environment of tumors.[7] The ability to use stable precursors like TIPTD for sulfide synthesis provides a valuable tool for medicinal chemists in several ways:
-
Scaffold Development: Efficiently create libraries of sulfide-containing compounds for structure-activity relationship (SAR) studies.
-
Late-Stage Functionalization: Introduce sulfur into complex molecules without relying on harsh conditions or unstable reagents.
-
Prodrug Strategies: The dithiocarbamate intermediates formed in Protocol 1 can themselves have biological activity or be part of a prodrug strategy, as the thiuram moiety is known to interact with biological systems.[3][4]
-
Drug Stability Studies: Understanding the reactivity of thiuram disulfides is crucial, as they can be extractables from rubber closures used in pharmaceutical packaging and may react with thiol-containing drugs like captopril.[8]
References
-
Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. Available from: [Link]
-
Review on the synthesis of unsymmetrical disulfides via cross-dehydrogenation of thiols. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). National Institutes of Health (NIH). Available from: [Link]
-
Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. (2025). National Institutes of Health (NIH). Available from: [Link]
-
Thiuram Disulfide Mediated Cu-Catalyzed Amidation of Terminal Alkynes: An Efficient Synthesis of Alkynyl Amides. (2024). PubMed. Available from: [Link]
-
Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. (2024). MDPI. Available from: [Link]
-
Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. (n.d.). PubMed. Available from: [Link]
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. (2024). Taylor & Francis Online. Available from: [Link]
-
Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. (2024). Taylor & Francis Online. Available from: [Link]
-
Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. (2018). National Institutes of Health (NIH). Available from: [Link]
-
Practical synthesis of unsymmetrical disulfides promoted by bromodimethylsulfonium bromide. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Unsymmetrical Disulfides. (2019). ChemistryViews. Available from: [Link]
-
Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. (2020). National Institutes of Health (NIH). Available from: [Link]
-
Copper-Catalyzed C(sp 2 )–S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents. (n.d.). ResearchGate. Available from: [Link]
-
Preparation of unsymmetrical disulfide using sulfenyl chloride and thiol. (n.d.). ResearchGate. Available from: [Link]
-
Preparation of unsymmetrical disulfides through reductive coupling of... (n.d.). ResearchGate. Available from: [Link]
-
The reaction of Grignard reagents with Bunte salts: a thiol-free synthesis of sulfides. (2014). PubMed. Available from: [Link]
-
Drug interactions with potential rubber closure extractables Identification of thiol-disulfide exchange reaction products of captopril and thiurams. (n.d.). ResearchGate. Available from: [Link]
-
Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. (2024). PubMed Central. Available from: [Link]
-
Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. (2023). ResearchGate. Available from: [Link]
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- 1. Disulfide synthesis by S-S coupling [organic-chemistry.org]
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- 6. The reaction of Grignard reagents with Bunte salts: a thiol-free synthesis of sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role and Mechanism of Tetraisopropylthiuram Disulfide in Rubber Vulcanization
For: Researchers, scientists, and rubber technology professionals.
Introduction: Understanding Tetraisopropylthiuram Disulfide (TIPTD)
This compound (TIPTD) is a member of the thiuram class of ultra-accelerators used in the sulfur vulcanization of diene rubbers such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1] Vulcanization is the critical process of forming a three-dimensional cross-linked network within a polymer matrix, converting the raw, plastic-like rubber into a durable, elastic material with desirable mechanical properties.[1] While sulfur alone can vulcanize rubber, the process is impractically slow and inefficient, requiring high temperatures and long cure times.[1]
Accelerators like TIPTD are essential for making vulcanization commercially viable by dramatically increasing the rate and efficiency of the cross-linking reaction.[2] Thiurams are among the fastest accelerators available and can also function as sulfur donors, enabling "sulfurless" or low-sulfur curing systems that produce vulcanizates with excellent heat and reversion resistance.[1][3] TIPTD, with its bulky isopropyl groups, offers a unique profile of reactivity and processing safety, which will be the focus of this guide.
Part 1: The Mechanism of Action
The vulcanization process accelerated by thiuram disulfides is a complex series of chemical reactions. The mechanism can be broken down into several key stages, from the formation of the active sulfurating agent to the creation of the final cross-linked network.
Activation of the Accelerator
The process begins with the activation of TIPTD, which requires the presence of zinc oxide (ZnO) and a fatty acid, typically stearic acid. These components are not mere additives but are crucial reactants in the formation of the active accelerator complex.
-
Formation of Zinc Stearate: Stearic acid reacts with zinc oxide to form zinc stearate, which is more soluble in the rubber matrix. This step is vital for making the zinc ion available for subsequent reactions.
-
Formation of Zinc Dithiocarbamate: TIPTD reacts with the activated zinc species (solubilized zinc stearate) to form a zinc diisopropyldithiocarbamate complex. This is the initial, highly reactive accelerator complex.[4][5]
Generation of the Active Sulfurating Agent
The zinc diisopropyldithiocarbamate complex is unstable at vulcanization temperatures and undergoes further reactions to generate the true sulfurating agent.
-
Homolytic Scission: The TIPTD molecule can undergo homolytic cleavage of the disulfide bond (S-S) to form two diisopropyldithiocarbamoyl radicals.
-
Reaction with Sulfur: This zinc complex reacts with elemental sulfur (typically in the form of S8 rings) to form a zinc perthiocarbamate complex. This complex contains a polysulfidic chain attached to the dithiocarbamate ligand. This is the primary active sulfurating agent .
The presence of bulky isopropyl groups on the nitrogen atoms in TIPTD introduces significant steric hindrance. This steric effect modulates the reactivity of the accelerator. Compared to less hindered thiurams like tetramethylthiuram disulfide (TMTD), TIPTD generally provides a longer scorch time (the period before vulcanization begins), which enhances processing safety.[6][7]
Cross-Linking of Polymer Chains
The active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond) to form pendent accelerator groups with polysulfidic chains. These pendent groups then react with another polymer chain to form a stable cross-link, releasing the accelerator moiety, which can then participate in further reactions.
The final vulcanizate contains a network of monosulfidic (C-S-C), disulfidic (C-S-S-C), and polysulfidic (C-Sx-C) cross-links. The ratio of these cross-links dictates the final properties of the rubber.[5] Systems with a high accelerator-to-sulfur ratio, where TIPTD can also act as a sulfur donor, tend to favor the formation of more stable monosulfidic and disulfidic bonds, leading to improved thermal stability and aging resistance.[1]
Mechanistic Pathway Diagram
Caption: Simplified reaction pathway for TIPTD-accelerated sulfur vulcanization.
Part 2: Application Protocols
The following protocols provide a framework for formulating, vulcanizing, and testing a rubber compound accelerated with TIPTD.
Protocol 1: Preparation of a TIPTD-Accelerated Rubber Compound
This protocol describes the preparation of a model Natural Rubber (NR) compound using a two-roll mill. All quantities are given in parts per hundred rubber (phr).
Materials and Equipment:
-
Two-roll mill with temperature control
-
Natural Rubber (SMR 20 or equivalent)
-
This compound (TIPTD)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur (rubber maker's grade)
-
Carbon Black (N330)
-
Processing Oil (e.g., paraffinic oil)
-
Analytical balance
-
Spatulas and cutting tools
Sample Formulation:
| Ingredient | Abbreviation | phr (parts per hundred rubber) | Function |
| Natural Rubber | NR | 100.0 | Polymer Matrix |
| Carbon Black (N330) | CB | 50.0 | Reinforcing Filler |
| Zinc Oxide | ZnO | 5.0 | Activator |
| Stearic Acid | SA | 2.0 | Activator/Dispersing Aid |
| Processing Oil | Oil | 5.0 | Plasticizer/Processing Aid |
| This compound | TIPTD | 1.5 | Primary Accelerator |
| Sulfur | S | 1.5 | Vulcanizing Agent |
Procedure:
-
Mill Setup: Set the temperature of the two-roll mill to approximately 70°C. Adjust the nip (gap between the rolls) to be narrow.
-
Mastication: Pass the natural rubber through the mill several times until it forms a smooth, cohesive band on one of the rolls. This process, known as mastication, reduces the rubber's viscosity.
-
Incorporation of Activators and Fillers:
-
Widen the nip slightly. Add the zinc oxide and stearic acid to the rubber band and allow them to mix thoroughly.
-
Gradually add the carbon black in increments. After each addition, perform several cuts and folds to ensure homogeneous dispersion. This is the most critical mixing step.
-
Add the processing oil to aid in the dispersion of the filler and reduce compound viscosity.
-
-
Addition of Curatives (Vulcanizing Agents):
-
Reduce the mill temperature to below 60°C to prevent premature vulcanization (scorch).
-
Widen the nip further. Add the TIPTD and sulfur. Mix until they are fully dispersed, but keep the mixing time short (typically 2-3 minutes) to minimize heat buildup.
-
-
Homogenization and Sheeting:
-
Cut the compound from the mill and pass it through the nip endwise several times to ensure homogeneity.
-
Finally, sheet off the compound at a controlled thickness (e.g., 2 mm) for subsequent testing.
-
-
Maturation: Store the compounded rubber sheet at room temperature for at least 24 hours before testing to allow for the relaxation of internal stresses.
Protocol 2: Characterization of Vulcanization Kinetics using a Moving Die Rheometer (MDR)
This protocol follows the general principles of ASTM D5289 to determine the vulcanization characteristics of the prepared compound.[8][9][10]
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)[11]
-
Sample cutter
-
Unvulcanized rubber compound from Protocol 1
Procedure:
-
Instrument Setup: Set the MDR test temperature (e.g., 160°C), oscillation frequency (e.g., 1.67 Hz), and strain amplitude (e.g., ±0.5° of arc). Allow the instrument to stabilize at the set temperature.
-
Sample Preparation: Cut a sample of the unvulcanized rubber compound (approximately 5 grams, depending on the instrument) and place it in the center of the lower die.
-
Initiate Test: Close the test cavity. The instrument will apply heat and pressure. Start the data acquisition.
-
Data Acquisition: The MDR measures the torque required to oscillate the die as a function of time.[12][13] The test continues for a predetermined time (e.g., 30 minutes) or until the torque reaches a plateau.
-
Analysis: The instrument software will generate a cure curve (Torque vs. Time). From this curve, determine the key vulcanization parameters.
Key Vulcanization Parameters from MDR Curve:
| Parameter | Symbol | Description |
| Minimum Torque | ML | Indicates the viscosity of the unvulcanized compound.[12] |
| Maximum Torque | MH | Correlates with the shear modulus and cross-link density of the fully cured rubber.[12] |
| Scorch Time | ts2 | Time to a 2-unit rise in torque above ML. Represents the onset of cure and processing safety window.[10] |
| Optimum Cure Time | tc90 | Time to reach 90% of the maximum torque development (MH - ML).[10] |
| Cure Rate Index | CRI | Calculated as 100 / (tc90 - ts2). A measure of the speed of the vulcanization reaction. |
Experimental Workflow Diagram
Caption: Overall workflow from rubber compounding to final property analysis.
Protocol 3: Assessment of Physical Properties of the Vulcanizate
This protocol involves curing the rubber compound and testing its key mechanical properties according to ASTM standards.[14][15]
Equipment:
-
Compression molding press with temperature and pressure control
-
Molds for test sheets and specific test specimens
-
Universal Testing Machine (UTM) with appropriate grips
-
Durometer (Shore A)
-
Die cutter for tensile specimens (dumbbell shape)
Procedure:
-
Curing:
-
Place the unvulcanized rubber compound into a pre-heated mold in the compression press.
-
Cure the sample at the vulcanization temperature (e.g., 160°C) for a time equivalent to tc90 as determined by the MDR, under a specific pressure.
-
After curing, remove the vulcanized rubber sheet from the mold and allow it to cool to room temperature for at least 16 hours before testing.
-
-
Tensile Testing (ASTM D412): [15]
-
Use a die to cut dumbbell-shaped specimens from the cured sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Separate the grips at a constant rate (e.g., 500 mm/min) until the specimen ruptures.
-
Record the force at break and the elongation at break. Calculate tensile strength and ultimate elongation.
-
-
Hardness Testing (ASTM D2240): [15]
-
Place the cured rubber sheet on a flat, hard surface.
-
Press the Durometer (Shore A) indenter firmly onto the specimen, ensuring the presser foot is in full contact.
-
Read the hardness value from the dial within 1-2 seconds. Take multiple readings at different locations and average the results.
-
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.
-
Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
ASTM International. (n.d.). ASTM Rubber Testing Methods Explained. Rainbow Master Mixing. Retrieved from [Link]
-
ASTM International. (2019). Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters (ASTM D5289-19a). Retrieved from [Link]
-
ASTM International. (2019). Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter (ASTM D2084-19a). Retrieved from [Link]
-
Mosites Rubber Company. (n.d.). ASTM Test Standards for Typical Physical Properties. Retrieved from [Link]
-
MaTestLab. (2024, May 7). ASTM D2084 Standard Test Method for Rubber Vulcanization Using Oscillating Disk Cure Meter. Retrieved from [Link]
-
NextGen Material Testing. (n.d.). Moving Die Rheometer (MDR). Retrieved from [Link]
-
Rahco Rubber. (n.d.). Understanding The Moving Die Rheometer Cure Curve. Retrieved from [Link]
-
Parg, C., & Rennhofer, H. (n.d.). Correlating mechanical rubber properties with moving die rheometer vulcanization curves under consideration of the material composition. Retrieved from [Link]
-
Amade-Tech. (n.d.). Moving Die Rheometer | Rubber Rotorless Rheometer. Retrieved from [Link]
-
MonTech USA. (n.d.). What is a Moving Die Rheometer?. Retrieved from [Link]
-
Admin. (n.d.). What is the vulcanization mechanism of thiuram accelerator rubber?. Retrieved from [Link]
-
Kim, D. S., & Kim, Y. C. (2007). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Elastomers and Composites, 42(4), 264-273. Retrieved from [Link]
-
McGill, W. J., & Shelver, S. R. (2002). A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber. Journal of Applied Polymer Science, 83(5), 1119-1127. Retrieved from [Link]
-
Taylor & Francis Online. (2024, June 19). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. Retrieved from [Link]
-
Taylor & Francis Online. (2024, September 12). Full article: Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Retrieved from [Link]
-
Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TBzTD vs. TMTD: A Comparative Analysis for Rubber Vulcanization Efficiency and Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study among TMTD, TBzTD, and ZBEC accelerators in isobutylene‐isoprene elastomer vulcanization. Retrieved from [Link]
-
Setyadewi, N. M., & Mayasari, H. E. (2020). Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. Majalah Kulit, Karet, dan Plastik, 36(1), 33-40. Retrieved from [Link]
- Google Patents. (n.d.). JP2007169253A - Novel thiuram compound and rubber vulcanization accelerator using the same.
-
ResearchGate. (2023, February 4). Influence of accelerators and curing system composition on the cure characteristics, crosslinks structure and properties of acrylonitrile‐butadiene elastomer. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on sulfur vulcanized natural rubber formulated with nitrosamine safe diisopropyl xanthogen polysulfide/tertiary butyl benzothiazole sulphenamide binary accelerator system. Retrieved from [Link]
- Google Patents. (n.d.). CN1944505A - Production method of rubber vulcanization accelerator tetrabenzylthiuram disulfide.
- Google Patents. (n.d.). CN104326956B - A kind of preparation method of tetra benzyl thiuram disulfide as rubber vulcanizing accelerator.
Sources
- 1. lusida.com [lusida.com]
- 2. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. akrochem.com [akrochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. denauast.ir [denauast.ir]
- 8. store.astm.org [store.astm.org]
- 9. rahco-rubber.com [rahco-rubber.com]
- 10. What is a Moving Die Rheometer? [montechusa.com]
- 11. store.astm.org [store.astm.org]
- 12. nextgentest.com [nextgentest.com]
- 13. amade-tech.com [amade-tech.com]
- 14. rainbowmastermixing.com [rainbowmastermixing.com]
- 15. mositesrubber.com [mositesrubber.com]
- 16. This compound [oakwoodchemical.com]
The Strategic Incorporation of a Thiol Equivalent into Heterocyclic Scaffolds Using Tetraisopropylthiuram Disulfide
Introduction: The Critical Role of Thiols in Heterocyclic Chemistry and Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a thiol (-SH) group onto a heterocyclic core can dramatically alter its physicochemical properties and biological activity. Thiols can act as potent nucleophiles, engage in hydrogen bonding, chelate metals, and form reversible disulfide bonds, all of which are pivotal interactions in biological systems. However, the direct introduction of a free thiol group is often challenging due to its propensity for oxidation to the corresponding disulfide. To circumvent this, chemists often employ "thiol equivalents," reagents that introduce a protected or masked thiol functionality, which can be deprotected in a subsequent step. Tetraisopropylthiuram disulfide (TITD) has emerged as a robust and versatile reagent for this purpose, offering an efficient means to forge carbon-sulfur bonds with a variety of heterocyclic systems.[1] This guide provides an in-depth exploration of the chemistry of TITD and detailed protocols for its application in the synthesis of thiol-functionalized heterocycles.
Understanding this compound: A Chemist's Perspective
This compound (TITD), also known as bis(diisopropylthiocarbamoyl) disulfide, is a stable, crystalline solid.[1] Its structure features a central disulfide bond flanked by two diisopropyldithiocarbamate moieties. This unique arrangement is key to its function as a thiol equivalent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈N₂S₄ | [2] |
| Molecular Weight | 352.65 g/mol | [2] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 115-117 °C | [1] |
| Solubility | Soluble in chloroform, benzene; insoluble in water. | [1][3] |
The core reactivity of TITD lies in the susceptibility of its disulfide bond to nucleophilic attack. When reacted with a potent nucleophile, such as an organolithium or Grignard reagent derived from a heterocycle, the disulfide bond cleaves, leading to the formation of a new carbon-sulfur bond. This process installs a diisopropyldithiocarbamate group onto the heterocyclic ring. This dithiocarbamate then serves as a stable, protected form of the desired thiol.
The General Reaction Mechanism: A Stepwise Approach
The incorporation of a thiol equivalent using TITD typically follows a two-step sequence:
-
Deprotonation/Metalation of the Heterocycle: The first step involves the generation of a nucleophilic heterocyclic species. This is most commonly achieved through deprotonation of an acidic C-H bond using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated heterocycle. The position of lithiation is dictated by the inherent acidity of the protons on the heterocyclic ring or through the use of directing groups.
-
Nucleophilic Attack on TITD: The resulting organolithium reagent then acts as a potent nucleophile, attacking one of the sulfur atoms of the disulfide bond in TITD. This results in the cleavage of the S-S bond and the formation of the desired S-heteroaryl N,N-diisopropyldithiocarbamate. The other half of the TITD molecule is released as a lithium diisopropyldithiocarbamate salt.
Diagram 1: General Reaction Mechanism
Caption: General workflow for the synthesis of heterocyclic thiols using TITD.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiol-functionalized heterocycles using TITD. These have been compiled from literature precedents and optimized for clarity and reproducibility.
Safety First: Handling Organolithium Reagents and TITD
-
Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent. Work in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-(N,N-Diisopropyldithiocarbamoyl)thiophene
This protocol details the synthesis of a thiophene derivative, a common scaffold in medicinal chemistry.
Materials:
-
Thiophene
-
n-Butyllithium (2.5 M in hexanes)
-
This compound (TITD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve TITD (1.2 eq) in anhydrous THF.
-
Add the solution of TITD to the lithiated thiophene solution dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the title compound.
Protocol 2: Synthesis of 2-(N,N-Diisopropyldithiocarbamoyl)furan
Furan rings are present in numerous natural products and pharmaceuticals. This protocol outlines their functionalization.
Materials:
-
Furan
-
n-Butyllithium (2.5 M in hexanes)
-
This compound (TITD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-3 as described in Protocol 1, using furan as the starting material.
-
Stir the solution at -20 °C for 2 hours.
-
Dissolve TITD (1.2 eq) in anhydrous THF and add it dropwise to the lithiated furan solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 3: Synthesis of N,N-Diisopropyl-S-(pyridin-2-yl)dithiocarbamate
The introduction of a thiol group onto the pyridine ring is crucial for many bioactive compounds.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
This compound (TITD)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under nitrogen, cool to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of TITD (1.2 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the target compound.
Deprotection: Unveiling the Thiol
The diisopropyldithiocarbamate group is a robust protecting group, stable to a wide range of reaction conditions. However, it can be readily cleaved to reveal the free thiol when desired. The most common method for this transformation is treatment with hydrazine.
Diagram 2: Deprotection of Dithiocarbamate
Caption: Cleavage of the dithiocarbamate protecting group using hydrazine.
Protocol 4: General Procedure for the Deprotection of S-Heteroaryl N,N-Diisopropyldithiocarbamates
Materials:
-
S-Heteroaryl N,N-diisopropyldithiocarbamate
-
Hydrazine monohydrate
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-heteroaryl N,N-diisopropyldithiocarbamate (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (2.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (40-50 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to pH ~2-3.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude heterocyclic thiol can be used directly or purified by chromatography if necessary. Note that heterocyclic thiols can be sensitive to air oxidation.
Applications in Drug Discovery and Natural Product Synthesis
The strategic introduction of a thiol group using TITD has found utility in the synthesis of various biologically active molecules. For instance, many antifungal agents contain sulfur heterocycles, and the methods described herein can be applied to the synthesis of novel antifungal candidates.[4][5][6][7] The ability to introduce a thiol group at a late stage of a synthetic sequence is particularly valuable in medicinal chemistry, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. While direct examples of TITD in the total synthesis of complex natural products are not abundant in the literature, the fundamental transformation it enables is a cornerstone of modern synthetic organic chemistry.
Conclusion: A Powerful Tool for C-S Bond Formation
This compound is a highly effective and practical reagent for the introduction of a thiol equivalent into a wide range of heterocyclic systems. The reaction proceeds through a well-defined mechanism involving the generation of a nucleophilic heterocycle followed by attack on the disulfide bond of TITD. The resulting diisopropyldithiocarbamate is a stable protecting group that can be efficiently cleaved to afford the desired thiol. The protocols outlined in this guide provide a solid foundation for researchers to utilize this valuable transformation in their own synthetic endeavors, from fundamental research to the development of new therapeutic agents.
References
- 1. Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society [acs.digitellinc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Solvent Extraction of Silver (I) Using Tetraisopropylthiuram Disulfide
Abstract
The selective recovery of silver from aqueous solutions is a critical process in hydrometallurgy, waste treatment, and analytical chemistry. Tetraisopropylthiuram disulfide (TIPTS) is a highly effective organosulfur extractant for silver (I) ions. This document provides a detailed technical guide on the principles, mechanisms, and experimental protocols for its application. The methodology leverages the 'Hard and Soft Acids and Bases' (HSAB) principle, wherein the soft Lewis acid, silver (I), exhibits a strong affinity for the soft sulfur donor atoms in the TIPTS molecule, facilitating the formation of a neutral, organophilic complex. This guide offers comprehensive, step-by-step protocols for extraction, stripping, and analysis, designed for researchers, scientists, and professionals in drug development and materials science.
Principle of Extraction: A Mechanistic Overview
The efficacy of this compound as a silver extractant is rooted in fundamental principles of coordination chemistry.
The HSAB Concept: Driving Force for Selectivity
The Hard and Soft Acids and Bases (HSAB) theory is a qualitative framework used to explain the stability of metal complexes. According to this principle, soft Lewis acids preferentially bind to soft Lewis bases.
-
Silver (I) as a Soft Acid: The Ag⁺ ion, with its large ionic radius and low charge density, is classified as a "soft acid".[1]
-
TIPTS as a Soft Base: The sulfur atoms in the dithiocarbamate functional groups of TIPTS are highly polarizable and act as "soft bases".[1]
This inherent soft-soft interaction results in the formation of a stable Ag(I)-TIPTS complex, providing the thermodynamic driving force for the extraction and ensuring high selectivity for silver over harder metal ions (e.g., Na⁺, Ca²⁺, Al³⁺) that may be present in the aqueous phase.[2][3]
Mechanism of Complexation
This compound, [(CH₃)₂CH]₂NC(S)S-SC(S)N[CH(CH₃)₂]₂, acts as a bidentate or bridging ligand. The extraction proceeds via the formation of a neutral coordination complex that is insoluble in the aqueous phase but highly soluble in a nonpolar organic solvent. The sulfur atoms of the dithiocarbamate moiety coordinate with the silver (I) ion.[4] While the precise stoichiometry can vary with conditions, a common coordination mode involves a 1:1 or 1:2 ratio of silver to the ligand molecule.[4]
The overall extraction equilibrium can be represented as: Ag⁺(aq) + nTIPTS(org) ⇌ [Ag(TIPTS)n]⁺(org)
This resulting complex is then readily partitioned into the organic phase, effectively removing silver from the aqueous solution. The d¹⁰ electronic configuration of Ag(I) allows for flexible coordination geometries, including linear, trigonal planar, and tetrahedral, further contributing to the formation of stable complexes.[5][6]
The Role of the Organic Diluent
The choice of the organic solvent (diluent) is critical. It must be immiscible with water and capable of solvating the neutral Ag-TIPTS complex. Common diluents like toluene, xylene, and kerosene are effective.[1] The diluent can influence extraction efficiency by affecting the solvation of the extracted complex.[3]
Synthesis of this compound (TIPTS)
While commercially available, TIPTS can be synthesized in the laboratory. The general method involves the reaction of a secondary amine (diisopropylamine) with carbon disulfide, followed by oxidative coupling of the resulting dithiocarbamate intermediate.[7][8][9]
Reaction Scheme:
-
Formation of Dithiocarbamate Salt: 2 (CH₃)₂CH]₂NH + 2 CS₂ → 2 [(CH₃)₂CH]₂NCS₂H
-
Oxidation to Disulfide: 2 [(CH₃)₂CH]₂NCS₂H + [O] → ([(CH₃)₂CH]₂NCSS)₂ + H₂O
Common oxidizing agents include hydrogen peroxide or iodine.[9] The synthesis requires careful control of reaction conditions to achieve high purity and yield.[7][10]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
-
Extractant: this compound (TIPTS)
-
Silver Source: Silver nitrate (AgNO₃) or a sample containing Ag(I)
-
Organic Diluent: Toluene or xylene (analytical grade)
-
Stripping Agent: Thiourea (CS(NH₂)₂)
-
Acid/Base: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH) for pH adjustment
-
Apparatus: Separatory funnels, mechanical shaker, pH meter, volumetric flasks, pipettes, analytical balance
-
Analytical Instrument: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for silver quantification.[11]
Protocol 1: Solvent Extraction of Silver (I)
This protocol details the procedure for extracting silver (I) from an aqueous solution into an organic phase containing TIPTS.
-
Prepare the Aqueous Phase:
-
Prepare a stock solution of 100 mg/L Ag(I) by dissolving the appropriate amount of AgNO₃ in deionized water containing a small amount of nitric acid (e.g., 0.01 M HNO₃) to prevent precipitation of silver oxides.
-
Adjust the pH of the aqueous feed solution to the desired value (e.g., pH 2-5) using dilute HNO₃ or NaOH.
-
-
Prepare the Organic Phase:
-
Prepare a 0.05 M solution of TIPTS by dissolving the calculated mass in the chosen organic diluent (e.g., toluene).
-
-
Extraction Procedure:
-
Place equal volumes (e.g., 20 mL) of the aqueous and organic phases into a separatory funnel. This establishes an organic-to-aqueous phase ratio (O/A) of 1:1.
-
Shake the funnel vigorously using a mechanical shaker for 30 minutes to ensure thorough mixing and allow the system to reach equilibrium.
-
Allow the phases to separate completely for 15 minutes. A distinct interface should be visible.
-
Carefully drain the lower aqueous phase (the raffinate) into a clean beaker.
-
Collect the upper organic phase (the loaded extractant) into a separate container.
-
-
Analysis:
-
Determine the concentration of Ag(I) remaining in the raffinate using AAS or ICP-OES.
-
The concentration of silver in the loaded organic phase can be calculated by mass balance.
-
Protocol 2: Stripping of Silver (I) from Loaded Organic Phase
Stripping is the process of back-extracting the silver from the loaded organic phase into a new aqueous solution, thereby concentrating the metal and regenerating the extractant.
-
Prepare the Stripping Solution:
-
Stripping Procedure:
-
Take a known volume of the loaded organic phase from Protocol 1 (e.g., 15 mL).
-
Add an equal volume of the stripping solution to a new separatory funnel.
-
Shake the funnel for 30-60 minutes.
-
Allow the phases to separate.
-
Drain the aqueous stripping solution, which now contains the concentrated silver, for analysis or further processing.
-
The organic phase is now regenerated and can potentially be reused for further extraction cycles.
-
Data Analysis and Interpretation
The performance of the extraction process is evaluated using two key metrics:
-
Distribution Ratio (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. D = [Ag]org / [Ag]aq
-
Extraction Efficiency (%E): The percentage of the metal transferred from the aqueous to the organic phase. %E = (D / (D + V_aq / V_org)) * 100 Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
Table 1: Effect of TIPTS Concentration on Silver (I) Extraction Efficiency
| TIPTS Concentration (M) in Toluene | Initial Aq. Ag(I) (mg/L) | Equilibrium Aq. Ag(I) (mg/L) | Distribution Ratio (D) | Extraction Efficiency (%E) |
| 0.01 | 100 | 20.5 | 3.88 | 79.5% |
| 0.025 | 100 | 5.3 | 17.87 | 94.7% |
| 0.05 | 100 | 1.4 | 70.43 | 98.6% |
| 0.10 | 100 | < 0.5 | > 199 | > 99.5% |
| Note: Data are representative and based on typical performance under optimized conditions (pH 3, O/A ratio 1:1, 30 min contact time). |
Visualizations
Experimental Workflow Diagram
Caption: Chelation of Ag(I) by sulfur atoms of TIPTS.
References
-
Studies of extractive removal of silver(I) from chloride solutions. E3S Web of Conferences. [Link]
-
A simultaneous extraction and stripping mechanism of silver extraction using ELM. ResearchGate. [Link]
-
Solvent Extraction of Silver (Ag) by Cyanex 301. ResearchGate. [Link]
-
Silver(i) coordination complexes and extended networks assembled from S, Se, Te substituted acenaphthenes. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. ResearchGate. [Link]
-
Solvent extraction of silver by Cyanex 272, Cyanex 302 and Cyanex 301. ResearchGate. [Link]
-
Synthesis and crystal structures of silver(I) halide complexes containing 1,3-diisopropyl-2-thiourea and triphenylphosphane. ScienceAsia. [Link]
-
Versatile coordination chemistry of mixed ligand silver(I) complexes of phosphanes and thioamides: Structural features and biological properties. King Fahd University of Petroleum & Minerals. [Link]
-
Silver Extraction from Hydrochloric Acid Solutions with the Disulfide of Bis(2,4,4-trimethylpentyl)Dithiophosphinic Acid. ResearchGate. [Link]
-
Silver (I) coordination chemistry: from 1-D chains to molecular rectangles. K-REx, Kansas State University. [Link]
-
Solvent extraction of silver(I) from nitrate media using thiourea derivatives. Dialnet. [Link]
-
A Review of Analytical Techniques for the Determination and Separation of Silver Ions and Its Nanoparticles. MDPI. [Link]
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis Online. [Link]
- Process for preparing tetra-benzyl thiram disulfide.
-
Two-step continuous synthesis of tetraethylthiuram disulfide in microstructured reactors. ResearchGate. [Link]
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. Taylor & Francis Online. [Link]
-
Diverse silver(i) coordination chemistry with cyclic selenourea ligands. PubMed. [Link]
-
Thiuram disulfide. Wikipedia. [Link]
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- 9. Thiuram disulfide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Antileishmanial Activity of Thiuram Disulfide Analogs
Introduction: A Renewed Focus on Leishmaniasis and the Therapeutic Potential of Thiuram Disulfides
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health burden. The current therapeutic arsenal is hampered by issues of toxicity, emerging resistance, and high costs, necessitating the urgent development of novel, effective, and accessible antileishmanial agents. Thiuram disulfide analogs, a class of compounds known for their diverse biological activities, have emerged as promising candidates in the pursuit of new treatments for this neglected tropical disease.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antileishmanial activity of thiuram disulfide analogs. This document delves into the proposed mechanism of action, detailed in vitro and in vivo experimental protocols, and robust data analysis methodologies. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for the identification and characterization of novel antileishmanial leads.
Proposed Mechanism of Action: Targeting the Parasite's Redox Homeostasis
The antileishmanial activity of thiuram disulfide analogs is believed to be multifaceted, with a primary focus on disrupting the parasite's unique redox metabolism, which is crucial for its survival within the host macrophage. A key enzyme in this pathway is Trypanothione Reductase (TR), a flavoprotein that is essential for the parasite's defense against oxidative stress but is absent in humans, making it an attractive drug target.[1][2][3]
Thiuram disulfides are hypothesized to inhibit TR through the formation of a disulfide exchange with the active site cysteine residues of the enzyme. This inhibition disrupts the trypanothione-based antioxidant system, leading to an accumulation of reactive oxygen species (ROS) and subsequent parasite death. Furthermore, studies have indicated that the antileishmanial efficacy of some thiuram disulfides can be significantly enhanced by the addition of divalent metal ions, suggesting a potential role of metal chelation in their mechanism of action.
Below is a diagram illustrating the proposed mechanism of action of thiuram disulfide analogs on the Leishmania trypanothione redox system.
Caption: Proposed mechanism of action of thiuram disulfide analogs against Leishmania.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of thiuram disulfide analogs.
In Vitro Antileishmanial Activity Assays
These assays are fundamental for the initial screening and determination of the potency of the compounds against the two main life stages of the Leishmania parasite: the extracellular promastigotes and the intracellular amastigotes.
This assay evaluates the direct effect of the compounds on the motile, flagellated promastigote stage of the parasite.
Materials and Reagents:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase
-
Complete M199 or RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Thiuram disulfide analogs (stock solutions in DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well flat-bottom microtiter plates
-
Resazurin sodium salt solution (0.125 mg/mL in PBS) or MTT solution (5 mg/mL in PBS)
-
Plate reader (fluorometer or spectrophotometer)
-
Inverted microscope
Step-by-Step Protocol:
-
Parasite Culture: Maintain Leishmania promastigotes in complete culture medium at 26°C.
-
Plate Preparation: Seed 1 x 10^6 promastigotes/mL in 100 µL of complete medium into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the thiuram disulfide analogs and the reference drug in the culture medium. Add 100 µL of each concentration to the respective wells in triplicate. Include wells with untreated parasites (negative control) and wells with medium only (blank). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment (Resazurin Method):
-
Add 20 µL of resazurin solution to each well.
-
Incubate for another 4-6 hours at 26°C.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate fluorometer.
-
-
Viability Assessment (MTT Method):
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 26°C.
-
Centrifuge the plate at 3000 rpm for 10 minutes and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a non-linear regression analysis.
This assay is more physiologically relevant as it assesses the compound's ability to kill the intracellular amastigote stage of the parasite residing within host macrophages.[4][5]
Materials and Reagents:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Complete RPMI-1640 medium with 10% FBS
-
Leishmania promastigotes in stationary phase
-
Thiuram disulfide analogs and reference drug
-
96-well flat-bottom microtiter plates
-
Giemsa stain
-
Light microscope
Step-by-Step Protocol:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 cells/well for J774A.1) in 100 µL of complete RPMI-1640 medium in a 96-well plate and incubate at 37°C with 5% CO2 for 24 hours to allow adherence.[6]
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C with 5% CO2.
-
Removal of Extracellular Promastigotes: Wash the wells twice with pre-warmed sterile PBS to remove non-phagocytosed promastigotes.
-
Compound Addition: Add 200 µL of fresh medium containing serial dilutions of the thiuram disulfide analogs and the reference drug to the infected macrophages. Include untreated infected cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Assessment of Infection:
-
Fix the cells with methanol.
-
Stain the cells with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
-
Data Analysis: Calculate the IC50 value as described for the anti-promastigote assay.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity.
Materials and Reagents:
-
Macrophage cell line (e.g., J774A.1) or another mammalian cell line (e.g., HepG2)
-
Complete RPMI-1640 medium with 10% FBS
-
Thiuram disulfide analogs
-
96-well flat-bottom microtiter plates
-
Resazurin or MTT solution
-
Plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed macrophages (5 x 10^4 cells/well) in 100 µL of complete medium in a 96-well plate and incubate at 37°C with 5% CO2 for 24 hours.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the thiuram disulfide analogs.
-
Incubation: Incubate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Perform the resazurin or MTT assay as described in the anti-promastigote protocol.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Data Presentation and Interpretation
Summarize the quantitative data in a clear and structured table for easy comparison. The Selectivity Index (SI) is a critical parameter to evaluate the therapeutic potential of a compound and is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cells.
Table 1: In Vitro Activity of Thiuram Disulfide Analogs against Leishmania
| Compound ID | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) (CC50/IC50 amastigote) |
| Analog 1 | ||||
| Analog 2 | ||||
| Analog 3 | ||||
| Reference Drug |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the in vitro evaluation of thiuram disulfide analogs.
Caption: Workflow for in vitro screening of thiuram disulfide analogs.
References
-
Kyriazis, I. D., Aligiannis, N., Polychronopoulos, P., Skaltsounis, A. L., & Dotsika, E. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 9(21), e3418. [Link]
-
de Castro, W., & da Silva, S. A. G. (2018). Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites. Journal of visualized experiments : JoVE, (133), 57088. [Link]
-
Jain, S. K., Sahu, R., Walker, L. A., & Tekwani, B. L. (2022). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line. Journal of Visualized Experiments, (184), e4054. [Link]
-
Jain, S., Sahu, R., Walker, L. A., & Tekwani, B. L. (2012). A parasite rescue and transformation assay for antileishmanial screening against intracellular Leishmania donovani amastigotes in THP1 human acute monocytic leukemia cell line. Journal of visualized experiments : JoVE, (64), e4054. [Link]
-
Sharifi, I., Nakhaei, N., & Keyhani, A. (2012). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian journal of parasitology, 7(2), 29–37. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
BMG LABTECH. (n.d.). Resazurin assay for cell viability & cytotoxicity. BMG LABTECH. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
ResearchGate. (2019). What is most reliable method for testing the antileishmanial activity induced by small molecule inhibitors in vitro using promastigotes culture?. ResearchGate. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Battista, T., Colotti, G., Ilari, A., & Fiorillo, A. (2020). Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. International journal of molecular sciences, 21(8), 2843. [Link]
-
Green, S. J., Mellouk, S., Hoffman, S. L., Meltzer, M. S., & Nacy, C. A. (1990). Activated Macrophages Destroy Intracellular Leishmania Major Amastigotes by an l-Arginine-Dependent Killing Mechanism. DTIC. [Link]
-
Gansner, E. R., & North, S. C. (2006). Drawing graphs with dot. MIT. [Link]
-
Musso-Buendia, A., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PLoS neglected tropical diseases, 12(11), e0006842. [Link]
-
Gallorini, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13019. [Link]
-
Santucci, M., et al. (2019). Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives. Scientific reports, 9(1), 17357. [Link]
-
Pinheiro, D., et al. (2023). Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. International Journal of Molecular Sciences, 24(13), 10891. [Link]
-
Adib-Razavi, A., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Musso-Buendia, A., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PLoS Neglected Tropical Diseases, 12(11), e0006842. [Link]
Sources
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- 2. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of tetraisopropylthiuram disulfide synthesis
Welcome to the technical support center for the synthesis of tetraisopropylthiuram disulfide (CAS 4136-91-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important organosulfur compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
This compound, also known as bis(diisopropylthiocarbamoyl) disulfide, is a key intermediate and vulcanization accelerator. Achieving high purity and yield is critical for its downstream applications, which can range from materials science to the synthesis of bioactive molecules.[1][2] This guide addresses the common challenges encountered during its synthesis via the oxidative coupling of diisopropyldithiocarbamate salts.
Core Synthesis Pathway & Mechanism
The most common and efficient method for synthesizing this compound is the oxidation of a diisopropyldithiocarbamate salt. This process involves two primary stages:
-
Formation of the Dithiocarbamate Salt: Diisopropylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide, lithium hydroxide) to form the corresponding sodium or lithium diisopropyldithiocarbamate.
-
Oxidative Coupling: The dithiocarbamate salt is then oxidized to form the disulfide bond, yielding the final product.
A variety of oxidizing agents can be employed, with hydrogen peroxide, ammonium persulfate, and iodine being common choices.[3][4][5]
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during synthesis, providing explanations and actionable solutions.
Category 1: Low Product Yield
Question: My final yield of this compound is consistently low. What are the most likely causes?
Answer: Low yields can typically be traced back to one of three areas: incomplete initial salt formation, inefficient oxidative coupling, or mechanical losses during workup and purification.
-
Incomplete Salt Formation: The reaction of diisopropylamine with carbon disulfide is sensitive to the base used. Using aqueous sodium hydroxide can be problematic as hydroxide is a potent nucleophile that competes with the amine for the carbon disulfide, leading to dithiocarbonate byproducts and elemental sulfur.[1][3] For sterically hindered amines like diisopropylamine, a stronger, non-nucleophilic base like tert-butyllithium (tBuLi) in an anhydrous solvent like THF can significantly improve the yield of the initial dithiocarbamate salt.[1][3]
-
Inefficient Oxidation: The choice and addition rate of your oxidant are critical.
-
Oxidant Stoichiometry: An insufficient amount of oxidant will lead to an incomplete reaction. Conversely, a large excess, especially of a strong oxidant like hydrogen peroxide, can lead to over-oxidation, forming sulfonate or other byproducts, which reduces selectivity and yield.[6][7][8] A slight excess (e.g., 10%) of H₂O₂ is often optimal.[7]
-
Reaction Temperature: The oxidation is exothermic. If the temperature rises uncontrollably (typically above 35-40°C), side reactions and product decomposition can occur.[5][7] Maintain strict temperature control using an ice bath during the oxidant addition.
-
-
Loss During Workup: The product is a solid that precipitates from the aqueous reaction mixture. Ensure complete precipitation before filtration. Washing the crude product with copious amounts of water is essential to remove inorganic salts, but excessive washing can lead to some product loss if it has slight solubility.
Question: How can I effectively monitor the reaction to ensure it has gone to completion?
Answer: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A non-polar system like Hexane:Ethyl Acetate (e.g., 8:2 or 9:1 v/v) works well.
-
Visualization: The product is UV active. You can also use a potassium permanganate stain.
-
Procedure: Spot the starting diisopropylamine (if soluble), the reaction mixture at various time points, and a co-spot. The disappearance of the starting material and the appearance of a single, major product spot (typically with an Rf around 0.7-0.8 in this system) indicates reaction completion. The end of the reaction can also be qualitatively tested by adding a drop of the filtered reaction mixture to a copper(II) sulfate solution; the absence of a brown precipitate indicates that the dithiocarbamate salt has been consumed.[5]
Category 2: Product Purity Issues
Question: My final product is a sticky, off-white or yellowish solid, not a clean powder. What are the likely impurities?
Answer: The most common impurities are elemental sulfur, polysulfides, and unreacted starting materials.
-
Elemental Sulfur (S₈) and Polysulfides: These are often the cause of a yellow color and stickiness. They form when the dithiocarbamate intermediate is unstable or when side reactions occur with the base.[1][3] This is particularly common when using aqueous NaOH.[1] The formation of tetrasulfides (R₂NC(S)S-S-S-SC(S)NR₂) instead of the desired disulfide can also occur.[1][3]
-
Unreacted Dithiocarbamate Salt: If the oxidation is incomplete, the remaining salt will contaminate the product. This is easily removed by washing thoroughly with water during filtration.
-
Over-oxidation Byproducts: As mentioned, using too much oxidant or allowing the temperature to rise can create oxidized sulfur species that are difficult to remove.[6][8]
Question: What is the best way to purify the crude product to achieve high purity (>98%)?
Answer: Recrystallization is the most effective method for purifying this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, common and effective solvents include:
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If sulfur is a suspected impurity, a hot filtration step can be beneficial as sulfur is often less soluble.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. The expected melting point for the pure compound is in the range of 115-117 °C.[9] A broad or depressed melting point indicates the presence of impurities.
-
Caption: Troubleshooting flowchart for common synthesis issues.
Category 3: Safety & Handling
Question: What are the primary safety concerns when running this synthesis?
Answer: The primary hazards involve the reactants and potential byproducts.
-
Carbon Disulfide (CS₂): Highly flammable and toxic. Must be handled in a well-ventilated fume hood away from any ignition sources.
-
Diisopropylamine: Corrosive and flammable. Avoid inhalation and skin contact.
-
Oxidizing Agents (e.g., H₂O₂): Strong oxidizers can form explosive mixtures with organic materials and can cause severe skin and eye burns.[10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles (not glasses), nitrile gloves, and a lab coat.[10][11][12]
-
Reaction Exotherm: The oxidation step can generate significant heat. Uncontrolled addition of the oxidant can lead to a runaway reaction. Always add the oxidant slowly and with efficient cooling.[5]
Detailed Experimental Protocol
This protocol is a robust starting point, designed to produce high-purity this compound with a good yield.
Materials:
-
Diisopropylamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 35% solution)
-
Deionized Water
-
Isopropanol
Procedure:
-
Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve a specific molar quantity of sodium hydroxide in a mixture of isopropanol and water.[5]
-
Cool the solution to below 10°C in an ice bath.
-
Slowly add an equimolar amount of diisopropylamine to the cooled solution while stirring.
-
From the dropping funnel, add an equimolar amount of carbon disulfide dropwise over 30-60 minutes, ensuring the temperature is maintained between 28-35°C.[5] Stir for an additional hour after the addition is complete. The solution should become a thick, pale yellow slurry of sodium diisopropyldithiocarbamate.
-
-
Oxidative Coupling:
-
Cool the reaction mixture back down to 10-15°C.
-
Prepare a solution of hydrogen peroxide (approximately 1.05 to 1.10 molar equivalents).
-
Add the hydrogen peroxide solution dropwise to the reaction mixture over 60-90 minutes. Crucially, maintain the internal temperature below 30°C throughout the addition.
-
As the reaction proceeds, a white or pale-yellow solid product will precipitate.[5]
-
After the addition is complete, allow the mixture to stir for another 1-2 hours at room temperature to ensure the reaction is complete.
-
-
Workup and Purification:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove all inorganic salts.
-
Wash the cake with a small amount of cold isopropanol to aid in drying.
-
Dry the crude product in a vacuum oven at 40-50°C.
-
-
Recrystallization:
-
Dissolve the crude, dried product in a minimum amount of hot acetone.
-
Filter the hot solution if any insoluble material is present.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour.
-
Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
Analytical Data Summary
The following table summarizes the expected analytical data for pure this compound.
| Property | Expected Value | Source |
| Appearance | Very pale yellow powder | [13] |
| Melting Point | 115-117 °C | [9] |
| Molecular Weight | 352.65 g/mol | [9][14] |
| Solubility | Soluble in chloroform | [9] |
| Purity (Assay) | ≥ 98% | [9][13] |
References
-
Taylor & Francis Online. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. [Link]
-
ResearchGate. (n.d.). Green Synthesis of Thiuram Disulfides with CO2 as an Acid Agent for Sustainable Development. [Link]
-
ACS Omega. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. [Link]
-
ResearchGate. (n.d.). Thiuram Disulfides for the Fast and Efficient Synthesis of Peptide Disulfide Bonds Under Aqueous Conditions. [Link]
-
Taylor & Francis Online. (2024). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. [Link]
-
National Institutes of Health. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reaction conditions, yield and purity of tetraalkylthiuram disulfides obtained by methods A and B. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. [Link]
- Google Patents. (n.d.). CN108147986A - The preparation method of tetraethylthiuram disulfide.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. DE19930625A1 - Pure thiuram disulfide preparation in high yield, for use e.g. as rubber vulcanization accelerator or anti-alcoholism drug, by reacting amine with carbon disulfide and lithium hydroxide then oxidizing with hydrogen peroxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 二硫化四异丙基秋兰姆 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. fishersci.com [fishersci.com]
- 13. labproinc.com [labproinc.com]
- 14. This compound [oakwoodchemical.com]
Side reactions and byproducts in tetraisopropylthiuram disulfide synthesis
Technical Support Center: Synthesis of Tetraisopropylthiuram Disulfide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This guide provides in-depth, field-proven insights into managing side reactions and isolating a high-purity final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound. Each entry details the probable cause and provides a step-by-step resolution protocol.
Question 1: My final product is a pale yellow, oily solid with a low and broad melting point, well below the expected 115-117 °C. What is the likely cause and how can I fix it?
Answer:
This issue is most commonly caused by the presence of unreacted starting materials or, more frequently, the formation of tetraisopropylthiuram monosulfide. The monosulfide is a known byproduct formed by the desulfurization of the target disulfide, often facilitated by excess oxidant or elevated temperatures. Its oily nature and lower melting point can significantly impact the physical properties of the final product.
Probable Causes & Solutions:
-
Over-oxidation: Using a strong excess of an oxidant like hydrogen peroxide can lead to the formation of sulfenic acid intermediates which can decompose or react further, ultimately leading to monosulfide formation.[1][2]
-
Solution: Carefully control the stoichiometry of your oxidant. Add the oxidant solution dropwise to the reaction mixture while monitoring the temperature closely. A 1:2 molar ratio of oxidant (e.g., H₂O₂) to the dithiocarbamate salt is the theoretical target.
-
-
High Reaction Temperature: Elevated temperatures can promote the thermal decomposition of the disulfide product into the monosulfide and elemental sulfur.
-
Solution: Maintain the reaction temperature in the recommended range, typically between 25-35 °C. Use an ice bath to manage any exotherms, especially during the addition of the oxidant.[3]
-
-
Ineffective Purification: Simple precipitation may not be sufficient to remove the more soluble monosulfide byproduct.
-
Solution Protocol: Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as acetone or ethyl acetate.[4]
-
Filter the hot solution to remove any insoluble impurities (like elemental sulfur).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. Confirm purity by melting point analysis and TLC/HPLC.
-
-
Question 2: My reaction yield is consistently low (<70%). What are the key factors I should investigate to improve it?
Answer:
Low yields are a frequent challenge and can be attributed to several factors ranging from incomplete reaction to competing side pathways. A systematic approach is required to identify and rectify the root cause.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
-
1. Incorrect pH: The dithiocarbamate anion (R₂NCS₂⁻) is the active nucleophile. An acidic pH will protonate it, leading to decomposition into the secondary amine and carbon disulfide, thus preventing the desired oxidation.[1]
-
2. Inefficient Oxidation: Insufficient oxidant or rapid addition can lead to an incomplete reaction.
-
Solution: Ensure the oxidant is fresh and accurately quantified. As mentioned, add the oxidant slowly and with vigorous stirring to ensure efficient mixing and prevent localized areas of high concentration.
-
-
3. Side Reactions: Besides monosulfide formation, peroxidation can generate soluble sulfonate byproducts that remain in the mother liquor, reducing the isolated yield of the desired disulfide.[1][2]
-
4. Product Loss During Workup: The product may have some solubility in the reaction solvent (e.g., an isopropanol/water mixture), leading to losses in the filtrate.
-
Solution: After filtration, try cooling the filtrate further to see if more product crystallizes. Minimize the amount of solvent used for washing the collected product and always use cold solvent.
-
Question 3: After purification, my product remains contaminated with a fine, insoluble white/yellow powder. What is this, and how can I remove it?
Answer:
This insoluble material is often elemental sulfur (S₈) or polysulfides.[6] These byproducts can form if the reaction conditions are not carefully controlled, particularly when using certain bases or if there's decomposition of the dithiocarbamate intermediate.[6]
Mechanism of Formation:
In some preparation methods, particularly those using a strong base like NaOH with CS₂, the base can react directly with carbon disulfide.[6] This can lead to the formation of dithiocarbonates, which are unstable and can extrude elemental sulfur, complicating the purification process.[6]
Removal Protocol:
-
Hot Filtration: Since this compound is soluble in solvents like hot acetone or ethyl acetate and elemental sulfur is much less soluble, a hot filtration step during recrystallization is highly effective.
-
Dissolution: Dissolve the crude product in the minimum required amount of hot solvent.
-
Filtration: Quickly filter the hot solution through a pre-warmed funnel containing filter paper or a Celite pad. The insoluble sulfur will be retained on the filter.
-
Crystallization: Allow the clear filtrate to cool and crystallize as per the standard recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is based on the oxidative coupling of two molecules of a diisopropyldithiocarbamate salt. The general reaction is:
2 (i-Pr)₂NCS₂⁻Na⁺ + Oxidant → [(i-Pr)₂NC(S)S]₂ + Reduced Oxidant + 2 Na⁺
The starting material is typically sodium diisopropyldithiocarbamate, which is oxidized using agents like hydrogen peroxide, chlorine, or potassium persulfate.[3][7]
Caption: Primary synthesis pathway for this compound.
Q2: What are the primary byproducts I should be aware of?
Understanding the potential impurities is key to developing a robust purification strategy.
| Byproduct Name | Chemical Formula | Common Cause | Identification / Properties |
| Tetraisopropylthiuram Monosulfide | ([(i-Pr)₂NC(S)]₂S) | Over-oxidation; thermal degradation | Oily, lower melting point than disulfide |
| Elemental Sulfur | S₈ | Decomposition of intermediates | Fine yellow powder, insoluble in many organic solvents |
| Polysulfides | ([(i-Pr)₂NC(S)S]₂Sₓ) | Reaction with elemental sulfur | Can be difficult to separate from the disulfide[6] |
| Sulfonates / S-acids | e.g., (i-Pr)₂NCSO₂⁻ | Peroxidation of dithiocarbamate[1][2] | Highly water-soluble; remains in mother liquor |
Q3: How can I analyze the purity of my final product?
A combination of techniques should be used to confirm the identity and purity of your this compound.
-
Melting Point: A sharp melting point within the literature range (115-117 °C) is a primary indicator of high purity. A broad or depressed range suggests impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and detecting byproducts.[8] A typical method would use a C18 column with a mobile phase like a methanol/water mixture.[8]
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity and identify the presence of byproducts by comparing Rf values to a standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of organic impurities.
Baseline Synthetic Protocol
This protocol provides a standard laboratory procedure for the synthesis of this compound using hydrogen peroxide as the oxidant.
Materials:
-
Diisopropylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (35% w/w)
-
Isopropyl alcohol
-
Water
Procedure:
-
Formation of Dithiocarbamate Salt:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium hydroxide in an isopropyl alcohol/water mixture.
-
Cool the solution to below 30°C using a water bath.
-
Slowly add diisopropylamine to the flask, followed by the dropwise addition of carbon disulfide over 30-45 minutes, ensuring the temperature does not exceed 35°C.[3]
-
Stir the resulting mixture for 1-2 hours to ensure the complete formation of sodium diisopropyldithiocarbamate.
-
-
Oxidative Coupling:
-
Prepare a diluted solution of hydrogen peroxide.
-
Add the hydrogen peroxide solution dropwise to the reaction mixture over 60-90 minutes. Maintain vigorous stirring and keep the temperature between 25-35°C.[3]
-
As the reaction proceeds, a white or pale-yellow precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring for another 30 minutes.
-
Cool the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold isopropyl alcohol.
-
Dry the crude product. For higher purity, recrystallize from a suitable solvent like an acetone/water or ethyl acetate mixture.[4]
-
References
-
Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega. [Link]
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. Taylor & Francis Online. [Link]
-
Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. National Institutes of Health (NIH). [Link]
- Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide.
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis. [Link]
-
Analysis of dithiocarbamate–thiuram disulfide mixtures. Analyst (RSC Publishing). [Link]
-
Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Unesp. [Link]
-
Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ResearchGate. [Link]
-
Thiuram disulfide. Wikipedia. [Link]
-
Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. ResearchGate. [Link]
-
Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiuram disulfide - Wikipedia [en.wikipedia.org]
- 8. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]
Recrystallization and purification methods for tetraisopropylthiuram disulfide
Technical Support Center: Tetraisopropylthiuram Disulfide Purification
Welcome to the technical support guide for the purification of this compound (CAS 4136-91-8). This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization and purification of this compound. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work.
FAQ Section 1: Foundational Concepts in Purification
Q1: Why is purification of this compound necessary, and what are the primary target impurities?
A1: Purification is critical to ensure experimental reproducibility, meet regulatory standards, and prevent side reactions. The purity of commercially available this compound is typically around 98%.[1] For many applications, especially in pharmaceutical development or precision synthesis, this level of purity is insufficient.
The primary impurities depend on the synthetic route, which is typically the oxidative coupling of two sodium diisopropyldithiocarbamate molecules.[2] Potential impurities include:
-
Unreacted Starting Materials: Residual diisopropylamine and carbon disulfide.
-
Side-Reaction Products: Elemental sulfur, and tetraisopropylthiuram tetrasulfide can form if the reaction conditions are not carefully controlled.[3]
-
Oxidation Byproducts: Over-oxidation can lead to sulfenic or sulfinic acid intermediates, which can be reactive and unstable.[4]
-
Solvent Residues: Trapped solvents from the synthesis and initial workup.
Q2: What is the principle behind recrystallization for purifying this specific compound?
A2: Recrystallization is the gold-standard technique for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
The ideal recrystallization process follows these steps:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent. Both the compound and soluble impurities enter the solution.
-
Cooling: The hot, saturated solution is slowly cooled. As the temperature decreases, the solubility of the this compound drops significantly, causing it to crystallize out of the solution in a pure form.
-
Exclusion of Impurities: Because the impurities are present in much lower concentrations, they remain dissolved in the cold solvent (the "mother liquor").
-
Isolation: The pure crystals are then isolated by filtration.
The success of this technique hinges on selecting a solvent where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
FAQ Section 2: Troubleshooting Common Recrystallization Issues
Q3: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute. The reported melting point for this compound is in the range of 115-117 °C.[5] If your solvent boils at a temperature above this, the compound will melt before it dissolves and will separate as an oil.
Causality & Solution:
-
Problem: The solution becomes supersaturated while the temperature is still above the compound's melting point.
-
Solution 1 (Add More Solvent): The most direct solution is to add more hot solvent until the oil dissolves completely. This lowers the saturation point of the solution, ensuring that crystallization begins at a temperature below the melting point.
-
Solution 2 (Change Solvent System): If adding more solvent is impractical, switch to a solvent or a co-solvent system with a lower boiling point. For example, if you are using toluene (Boiling Point: ~111°C, which is very close to the melting point), you might switch to a mixture of ethanol and water.
Q4: My yield after recrystallization is very low. What are the likely causes?
A4: Low recovery is a common issue. The cause can usually be traced to one of the following experimental steps:
-
Using Too Much Solvent: This is the most frequent error. If an excessive volume of solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling. Expert Tip: Always aim to use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cooling Too Rapidly: Crash-cooling the solution (e.g., by placing it directly in an ice bath) leads to the formation of very small, often impure, crystals and can trap impurities. Slow cooling allows for the formation of larger, purer crystals.
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities and the solution cools too much, the product will crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Inappropriate Solvent Choice: If the compound has high solubility in the solvent even at low temperatures, your recovery will be poor. Refer to the solvent selection table below.
Q5: The color of my product is still yellow after recrystallization. How can I get the reported white to pale yellow crystals?
A5: A persistent yellow color often indicates the presence of colored impurities, which may include elemental sulfur or polysulfide species.[3]
-
Solution 1 (Charcoal Treatment): Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Solution 2 (Solvent Washing): Sometimes, a simple wash of the filtered crystals with a small amount of cold, fresh solvent can remove surface impurities.
-
Solution 3 (Re-evaluate Synthesis): A strong color that is difficult to remove may indicate a fundamental issue with the synthesis, such as incorrect stoichiometry or temperature control, leading to significant side product formation.[4]
FAQ Section 3: Detailed Protocol and Methodology
Q6: Can you provide a step-by-step protocol for the recrystallization of this compound?
A6: Absolutely. This protocol is a robust starting point.
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stir rod
Workflow Diagram:
Sources
- 1. labproinc.com [labproinc.com]
- 2. Thiuram disulfide - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4136-91-8 [amp.chemicalbook.com]
Technical Support Center: Stability and Degradation of Tetraisopropylthiuram Disulfide (TIPTD)
For Researchers, Scientists, and Drug Development Professionals
This guide, developed by a Senior Application Scientist, provides a comprehensive technical resource for navigating the experimental complexities associated with tetraisopropylthiuram disulfide (TIPTD). It offers in-depth troubleshooting for common issues and addresses frequently asked questions regarding the stability and degradation pathways of this compound.
Troubleshooting Guide: Navigating Experimental Hurdles with TIPTD
This section is designed to provide solutions to specific problems encountered during the use of TIPTD in a research setting.
Issue 1: Diminished or Inconsistent Biological Activity in Assays
Symptoms: You're observing a progressive decline in the efficacy of your TIPTD compound in biological assays, or there is significant variability in results between experimental runs.
Root Cause Analysis: This issue frequently points to the degradation of TIPTD. The disulfide bond is susceptible to cleavage, and the compound can react with components in your experimental system, such as thiols.[1][2]
Step-by-Step Resolution Protocol:
-
Solvent and Solution Handling:
-
Scientific Rationale: The choice of solvent is paramount to maintaining the integrity of TIPTD. Protic solvents can facilitate degradation pathways.
-
Recommended Action:
-
For primary stock solutions, utilize anhydrous, aprotic solvents like DMSO or chloroform.
-
Prepare fresh working solutions for each experiment by diluting the stock in your final assay buffer immediately before use.
-
Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.
-
-
-
Verification of Compound Integrity:
-
Scientific Rationale: Regular quality control of your TIPTD stock is essential to ensure you are working with the active compound at the intended concentration.
-
Recommended Action:
-
Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution. A reverse-phase C18 column with a mobile phase of methanol or acetonitrile and water is a common starting point.[3]
-
Monitor for the appearance of new peaks, which would indicate the presence of degradation products.
-
-
-
Assessing Reactivity with Assay Components:
-
Scientific Rationale: Biological media and cellular environments contain thiols, such as glutathione, which can react with TIPTD through thiol-disulfide exchange, leading to its inactivation.[1][4]
-
Recommended Action:
-
Incorporate a control where TIPTD is incubated in the cell-free assay medium for the duration of the experiment. Analysis of this sample will reveal any abiotic degradation or interaction with media components.
-
If significant interaction is observed, consider simplifying the buffer system or reducing the incubation time, if experimentally feasible.
-
-
Issue 2: Emergence of Unidentified Peaks During HPLC Analysis
Symptoms: Your HPLC chromatogram displays peaks that are not present in the analysis of a fresh TIPTD standard.
Root Cause Analysis: The appearance of new peaks is a definitive sign of TIPTD degradation. Understanding the degradation pathway is key to identifying these new chemical entities.
Step-by-Step Resolution Protocol:
-
Hypothesize Degradation Products:
-
Scientific Rationale: The most probable degradation pathway involves the cleavage of the disulfide bond, which can be initiated by factors such as heat or light.[5] This would lead to the formation of dithiocarbamate species.
-
Recommended Action:
-
If using LC-MS, search for the mass-to-charge ratio (m/z) corresponding to the expected degradation products.
-
-
-
Forced Degradation Studies:
-
Scientific Rationale: Intentionally subjecting a sample to stress conditions can accelerate the formation of degradation products, aiding in their identification.
-
Recommended Action:
-
Expose a solution of TIPTD to heat (e.g., 60°C), UV light, and both acidic and basic conditions.
-
Analyze these stressed samples by HPLC and compare the retention times of the resulting peaks to the unknown peaks in your experimental samples.
-
-
-
Experimental Workflow for Investigating Degradation:
Caption: A logical workflow for the identification of unknown peaks in HPLC analysis of TIPTD.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for TIPTD?
-
Solid Form: Store in a cool (2-8°C), dark, and dry environment. Use of a desiccator is recommended.
-
In Solution: For stock solutions in anhydrous aprotic solvents, store in tightly sealed vials at -20°C or -80°C. Aliquoting is advised to prevent contamination and degradation from multiple freeze-thaw cycles.
Q2: What is the primary degradation mechanism of TIPTD?
The central feature of TIPTD's degradation is the cleavage of the disulfide (S-S) bond.[5] This can be initiated by thermal stress or exposure to light, leading to the formation of highly reactive radical species.
Caption: The initial step in the degradation of TIPTD involves the cleavage of the disulfide bond.
Q3: How does pH influence the stability of TIPTD?
The disulfide bond in TIPTD can be susceptible to hydrolysis, and the rate of this degradation is influenced by pH. Generally, disulfide bonds can be less stable under basic conditions.[5][6] For experiments in aqueous buffers, it is crucial to evaluate the stability of TIPTD under your specific pH conditions, especially for long-term incubations.
Q4: Are there potential interferences in biochemical assays?
Yes, the chemical nature of TIPTD and its degradation products can lead to assay interference.
-
Thiol-Reactive Assays: Assays that rely on the quantification of free thiols, such as those using Ellman's reagent (DTNB), can be affected by the presence of TIPTD.[7][8]
-
Redox-Sensitive Assays: As a disulfide-containing compound, TIPTD can participate in redox reactions, potentially altering the results of assays that measure cellular redox states.
-
Metal Chelation: Dithiocarbamates, potential degradation products, are known to chelate metals. This can interfere with assays involving metalloenzymes or those sensitive to metal ion concentrations.
Always include appropriate controls, such as the compound in the absence of the biological system, to identify and account for any potential assay artifacts.
Q5: What are the recommended analytical methods for stability studies?
A multi-faceted approach is recommended for comprehensive stability analysis.
| Analytical Technique | Primary Application | Key Information Provided |
| HPLC-UV | Purity assessment and quantification of TIPTD. | Measures the decrease in the parent compound and the appearance of degradation products over time.[3][9] |
| LC-MS | Identification of degradation products. | Provides mass-to-charge ratio data for structural elucidation of unknown peaks. |
| UV-Vis Spectroscopy | Rapid, preliminary assessment of stability. | Changes in the absorbance spectrum can indicate degradation. |
| NMR Spectroscopy | Definitive structural confirmation. | Provides detailed structural information for the parent compound and its degradation products. |
References
-
SIELC Technologies. Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column. Available from: [Link]
-
Taylor & Francis Online. Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Available from: [Link]
- Google Patents. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide.
-
PubMed Central (PMC). Probing Residue-Specific Interactions in the Stabilization of Proteins Using High-Resolution NMR: A Study of Disulfide Bond Compensation. Available from: [Link]
-
National Institutes of Health (NIH). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Available from: [Link]
-
PubMed Central (PMC) - NIH. The role of thiols and disulfides in protein chemical and physical stability. Available from: [Link]
-
PubMed Central (PMC). Thioglucose-derived tetrasulfide, a unique polysulfide model compound. Available from: [Link]
-
Global Substance Registration System (GSRS). N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. Available from: [Link]
-
PubMed Central (PMC) - NIH. Quantification of Thiols and Disulfides. Available from: [Link]
-
ScienceDirect. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available from: [Link]
-
PubMed Central (PMC) - NIH. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Available from: [Link]
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PubMed. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4) - Cys-Gly-Phe-Cys-Gly-OH. Available from: [Link]
-
PubMed. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available from: [Link]
-
SciSupplies. This compound>98.0%(N)5g. Available from: [Link]
-
PubMed Central (PMC). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Available from: [Link]
-
PubMed Central (PMC). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Available from: [Link]
-
ResearchGate. Solvent Induced Disulfide Bond Formation in 2,5-dimercapto-1,3,4-thiadiazole. Available from: [Link]
-
ResearchGate. Use of Tetraethylthiuram Disulfide to Discriminate between Alternative Respiration and Lipoxygenase. Available from: [Link]
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- 3. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Tetraisopropylthiuram Disulfide (TIPTD) in Vulcanization
Welcome to the technical support center for Tetraisopropylthiuram Disulfide (TIPTD). This guide is designed for researchers, scientists, and rubber development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and innovate with confidence.
Introduction to this compound (TIPTD)
This compound (CAS: 4136-91-8) is a member of the thiuram family of ultra-fast accelerators used in the sulfur vulcanization of diene rubbers like Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR).[1][2] Its bulky isopropyl groups provide unique characteristics compared to other common thiurams like TMTD (tetramethyl) or TETD (tetraethyl), notably affecting its solubility and scorch safety.[3][4]
Properly harnessed, TIPTD can significantly shorten cure cycles, improve productivity, and influence the final properties of the vulcanizate. However, its high activity requires precise control over formulation and processing conditions to avoid common pitfalls. This guide addresses the most frequent challenges and questions encountered in the lab and on the production floor.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the fundamental role of TIPTD in sulfur vulcanization?
Answer: TIPTD functions primarily as an ultra-fast accelerator .[1] During the heat of vulcanization, its disulfide bond (S-S) cleaves to form reactive sulfur-containing radicals.[5] These radicals are much more efficient at reacting with sulfur and the rubber polymer chains than elemental sulfur alone.[6] This accelerated pathway accomplishes several key objectives:
-
Increases Cure Rate: It dramatically reduces the time required to achieve a desired state of cure (crosslink density) at a given temperature.[7]
-
Lowers Vulcanization Temperature: A robust cure can be achieved at lower temperatures, which helps preserve the polymer backbone from oxidative degradation.[6]
-
Acts as a Sulfur Donor: In low-sulfur or sulfur-free systems (EV or Semi-EV cures), TIPTD can donate its own sulfur atoms to form crosslinks.[1][4] This leads to a prevalence of shorter, more stable monosulfidic and disulfidic crosslinks, which enhances heat resistance and reduces reversion (loss of properties on over-curing).[1][8]
The simplified mechanism involves the formation of a zinc-accelerator complex, which then activates the sulfur and facilitates its attachment to the rubber backbone, ultimately leading to crosslink formation.[9]
Q2: I'm experiencing premature vulcanization (scorch) in my compound. What are the likely causes and how can I fix it?
Answer: Scorch, or premature curing during mixing or processing, is a common issue with highly active ultra-accelerators like TIPTD. The primary cause is the generation of curing radicals before the compound is shaped or molded.
Immediate Troubleshooting Steps:
-
Reduce Mixing Temperature: This is the most critical factor. Ensure your final batch temperature is well below the vulcanization onset temperature. Thiurams are very active at temperatures above 100°C (212°F).[10]
-
Add TIPTD in the Final Mix Stage: Never add ultra-accelerators in an initial, high-temperature mixing pass (masterbatch). They should be incorporated in a final, cooler, and shorter mixing cycle along with sulfur and other curatives.[11]
-
Introduce a Retarder: A pre-vulcanization inhibitor (PVI), such as N-(cyclohexylthio)phthalimide (CTP), can be added at low levels (e.g., 0.1-0.3 phr) to delay the onset of cure without significantly affecting the cure rate.[1]
-
Evaluate Accelerator System: If used as a primary accelerator, TIPTD can be very scorchy. Consider pairing it with a delayed-action primary accelerator like a sulfenamide (e.g., TBBS, CBS) and using TIPTD as a secondary accelerator, or "kicker," at a lower dosage.[10][12] This combination provides a long scorch-free period followed by a rapid cure.
The bulky isopropyl groups in TIPTD generally offer slightly better processing safety compared to TMTD, but careful temperature control remains paramount.[3][4]
Q3: My cure rate is too slow, or the final state of cure (modulus) is too low. How can I boost the activity of my TIPTD system?
Answer: A sluggish cure or low state of cure points to an inefficient vulcanization reaction. Several factors can be at play.
Optimization Strategy:
-
Verify Activator Levels: Thiuram accelerators require activators to function efficiently.[2] Ensure you have adequate levels of Zinc Oxide (ZnO) and Stearic Acid . Typically, this is in the range of 2-5 phr for ZnO and 1-2 phr for Stearic Acid. Zinc ions form a complex with the accelerator, which is the true catalytic species.[6][9]
-
Increase Accelerator Dosage: The most direct approach is to incrementally increase the TIPTD concentration. See the experimental protocol below for a systematic approach.
-
Increase Vulcanization Temperature: Raising the cure temperature will increase the rate of all chemical reactions involved, shortening the cure time.[13][14] However, be mindful that excessive temperatures can lead to reversion in natural rubber and potential degradation of the polymer.[15] A common vulcanization temperature range is 140-180°C.[13]
-
Add a Secondary Accelerator (Activator): If TIPTD is your primary accelerator, adding a small amount of a secondary accelerator like a guanidine (e.g., DPG) or another thiuram can significantly increase the cure rate.[12] Dithiocarbamates are also powerful secondary accelerators but can reduce scorch safety.[10]
The following workflow provides a logical approach to troubleshooting common vulcanization issues.
Caption: Troubleshooting & Optimization Workflow for TIPTD.
Q4: What are the key differences between using TIPTD in a conventional versus a low-sulfur (EV) system?
Answer: The ratio of accelerator to sulfur dramatically changes the nature of the crosslink network and, consequently, the final properties of the rubber.
| Feature | Conventional System | EV (Efficient Vulcanization) System |
| Typical Ratio | Low Accelerator / High Sulfur (e.g., 0.5 phr Accel / 2.5 phr S) | High Accelerator / Low Sulfur (e.g., 2.5 phr Accel / 0.5 phr S) |
| TIPTD Role | Primarily Accelerator | Accelerator and Sulfur Donor[1] |
| Crosslink Type | Predominantly polysulfidic (C-Sₓ-C, x > 2) | Predominantly monosulfidic (C-S-C) and disulfidic (C-S-S-C)[1] |
| Key Properties | High tensile & tear strength, good fatigue resistance | Excellent heat resistance, low compression set, good aging properties[8] |
| Reversion | Prone to reversion, especially in NR at high temperatures | Highly resistant to reversion |
Choosing between systems depends entirely on the application's demands. For dynamic applications requiring high strength and fatigue life (like tires), conventional systems are often preferred. For applications needing stability at high temperatures (like seals and gaskets), EV systems are superior.
Q5: How can I monitor the vulcanization process to better understand my system?
Answer: Real-time monitoring is crucial for optimization. The industry standard is a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR) .[16] This instrument measures the torque required to oscillate a rotor embedded in the rubber sample as it cures at a set temperature. The resulting "rheograph" provides critical data:
-
ML (Minimum Torque): Relates to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the final crosslink density and shear modulus.[15]
-
ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML. This is a measure of processing safety.[12]
-
tc90 (Optimum Cure Time): The time to reach 90% of the total torque change (MH - ML). This is often used as the standard for full cure.[12]
-
Cure Rate Index (CRI): A measure of the speed of vulcanization, often calculated as 100 / (tc90 - ts2).
For more advanced, non-destructive analysis, techniques like ultrasonic monitoring are emerging, which track changes in sound velocity as the material stiffens during cure.[16][17][18]
Experimental Protocol: Optimizing TIPTD Dosage
This protocol provides a systematic method for determining the optimal concentration of TIPTD in a basic Natural Rubber formulation.
Objective: To evaluate the effect of TIPTD concentration on the cure characteristics and physical properties of a sulfur-cured NR compound.
Materials & Equipment:
-
Natural Rubber (SMR 20 or equivalent)
-
N330 Carbon Black
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
This compound (TIPTD)
-
Two-roll mill or internal mixer (e.g., Banbury)
-
Moving Die Rheometer (MDR)
-
Compression molding press
-
Tensile tester
Formulation Table:
| Ingredient | Compound 1 (phr) | Compound 2 (phr) | Compound 3 (phr) | Compound 4 (phr) |
| Natural Rubber | 100 | 100 | 100 | 100 |
| N330 Carbon Black | 50 | 50 | 50 | 50 |
| Zinc Oxide | 5 | 5 | 5 | 5 |
| Stearic Acid | 2 | 2 | 2 | 2 |
| Sulfur | 2.5 | 2.5 | 2.5 | 2.5 |
| TIPTD | 0.3 | 0.5 | 0.7 | 0.9 |
Procedure:
-
Masterbatch Mixing (Stage 1): a. On a two-roll mill (or in an internal mixer), masticate the Natural Rubber until a smooth band is formed. b. Add Zinc Oxide and Stearic Acid and mix until fully dispersed. c. Add the N330 Carbon Black in portions, ensuring complete incorporation and dispersion between additions. d. Mix until a homogenous, smooth masterbatch is achieved. Sheet off the rubber and allow it to cool completely to room temperature (minimum 4 hours, preferably 24 hours).
-
Final Mixing (Stage 2): a. Place the cooled masterbatch back onto the mill. b. Add the Sulfur and the specified amount of TIPTD for the respective compound. c. Mix with a rolling bank, making several cuts from each side to ensure uniform distribution. d. Crucially, monitor the temperature of the compound to keep it as low as possible to prevent scorch. e. Once the curatives are fully dispersed (typically 2-4 minutes), sheet the compound off and allow it to cool.
-
Rheometry: a. Cut a sample from each compound and test it in the MDR at a specified temperature (e.g., 160°C). b. Record ML, MH, ts2, and tc90 for each compound.
-
Curing and Physical Testing: a. Compression mold test sheets of each compound at 160°C for their respective tc90 times. b. After cooling, die-cut tensile dumbbells from the cured sheets. c. Perform tensile testing to measure Modulus at 300%, Ultimate Tensile Strength, and Elongation at Break.
Data Analysis and Interpretation:
Caption: Expected relationships when increasing TIPTD dosage.
By analyzing the data from this experiment, you can select the TIPTD level that provides the best balance of processing safety (ts2), cure time (tc90), and final physical properties for your specific application.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Lusida Rubber Products.
-
Heil, J. F., & Vejlstrup, E. (2007). What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products?. The Journal of the American Board of Family Medicine. [Link]
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Choi, S. S., Kim, J. C., & Lee, S. G. (2018). Effects of Thiuram, Thiazole, and sulfenamide accelerators on silica filled natural rubber compound upon vulcanization and mechanical properties. ResearchGate. [Link]
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Hashemi, A., Orouji, A. M., & Zargar, O. (2022). A Novel Approach to Non-Destructive Rubber Vulcanization Monitoring by the Transient Radar Method. Polymers. [Link]
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Castellanos, F., et al. (2023). Monitoring via Infrared Spectrometry and Rheometry of a Vulcanization-Like Process of Chewing Gum Waste. Ingeniería e Investigación. [Link]
-
Li, Y., et al. (2016). Preparation of Rubber Accelerator Tetramethyl Thiuram Monosulfide and Its Spectral Analysis. ResearchGate. [Link]
-
The Analytical Scientist. (2013). The Analysis of Vulcanized Rubber by Pyrolysis/GC/MS. [Link]
-
Fathurrohman, M. I., et al. (2021). Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. Journal of Rubber Research. [Link]
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Grasse Zur Composite Testing. Monitoring the vulcanization of rubber with ultrasound: Influence of material thickness and temperature. [Link]
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DermNet. Rubber accelerator contact allergy. [Link]
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S. K. P., et al. (2021). Real-Time Ultrasonic Monitoring of the Vulcanization Process in Nitrile Rubbers. ResearchGate. [Link]
-
ChemBroad. (2024). TMTD Rubber: Properties, Uses, and Benefits. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
-
O. Sundström AB. Accelerators - Rubber Chemicals. [Link]
-
Steudel, R. (2007). Complexation of the vulcanization accelerator tetramethylthiuram disulfide and related molecules with zinc compounds including zinc oxide clusters (Zn4O4). PubMed. [Link]
-
Tangboriboon, N., et al. (2022). Effect of Latex Purification and Accelerator Types on Rubber Allergens Prevalent in Sulphur Prevulcanized Natural Rubber Latex: Potential Application for Allergy-Free Natural Rubber Gloves. MDPI. [Link]
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Amerigo Scientific. This compound. [Link]
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Gregory, M. J., & Pistor, W. F. (2001). Crystallization of vulcanizates. I. Low‐temperature crystallization as a function of extent of cure for polyisoprene vulcanized with tetramethylthiuram disulfide/sulfur and 2‐bisbenzothiazole‐2,2‐disulfide (MBTS)/sulfur formulations. Semantic Scholar. [Link]
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Neims, A. H., Coffey, D. S., & Hellerman, L. (1966). Interaction between tetraethylthiuram disulfide and the sulfhydryl groups of D-amino acid oxidase and of hemoglobin. Journal of Biological Chemistry. [Link]
-
RAYWAY. RAYWAY™ Rubber Accelerator -Thiurams. [Link]
- The Goodyear Tire & Rubber Company. (2004). Rubber compositions having improved scorch safety.
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PUKHRAJ GROUP. Rubber Accelerator. [Link]
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Global Substance Registration System. N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE. [Link]
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Ataman Kimya. TMTD. [Link]
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R Discovery. Interaction between Tetraethylthiuram Disulfide and the Sulfhydryl Groups of d-Amino Acid Oxidase and of Hemoglobin. [Link]
-
Cataldo, F., & Tolstykh, L. (2021). Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. MDPI. [Link]
-
González, L., et al. (2010). Effect of the Temperature on the Kinetic of Natural Rubber Vulcanization with the Sulfur Donor Agent Dipentamethylene Thiuram Tetrasulphide. ResearchGate. [Link]
-
Ma, F., et al. (2023). Unraveling the S–S⋯π interactions in furan–disulfide heterodimers: insights from microwave spectroscopy and ab initio computations. Physical Chemistry Chemical Physics. [Link]
-
Nghiem, T. T., et al. (2023). A novel approach to prepare self-healing vulcanized natural rubber using tetramethylthiuram disulfide. ResearchGate. [Link]
-
Zhang, Z., et al. (2018). Effect of curing temperature on properties of semi-efficient vulcanized natural rubber. ResearchGate. [Link]
-
Liu, H., et al. (2020). The effect of temperature and vulcanisation time on the thermal and mechanical properties of rubber used in tires. ResearchGate. [Link]
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Technical Support Center: Tetraisopropylthiuram Disulfide (TIPTD) in Vulcanization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of tetraisopropylthiuram disulfide (TIPTD) to prevent premature vulcanization, also known as scorch, in rubber compounding experiments.
Understanding Premature Vulcanization (Scorch) and the Role of TIPTD
Frequently Asked Questions (FAQs)
Q1: What is premature vulcanization (scorch), and why is it a critical issue?
A: Scorch is the premature initiation of cross-linking in a rubber compound during processing stages like mixing, milling, or extrusion, before the final shaping and curing phase.[1][2] This is an irreversible process where the compound stiffens, loses its flow, and can become unprocessable.[1] Scorch leads to significant material waste, potential damage to processing equipment, and compromised quality in the final product.[2]
Classic symptoms of scorch during processing include:
-
A sudden, rapid increase in viscosity[1]
-
Poor surface finish on extruded or calendered sheets[1]
-
Lumpy or burnt appearance of the compound[1]
-
Spikes in extruder torque[1]
Q2: How does this compound (TIPTD) function to prevent scorch?
A: this compound (TIPTD) belongs to the thiuram class of accelerators.[3] While thiurams are generally classified as ultra-fast accelerators, their specific activity and scorch safety can be modified by the alkyl groups attached.[4] TIPTD provides a longer scorch time compared to other ultra-fast accelerators like tetramethylthiuram disulfide (TMTD). This "delayed-action" provides a crucial safety window, allowing the rubber compound to be processed at elevated temperatures without initiating vulcanization prematurely.[5] It works by delaying the onset of the cross-linking reactions, extending the induction period during which the rubber remains plastic and processable.[5][6]
Q3: When should I consider using TIPTD in my rubber formulation?
A: TIPTD is particularly useful in formulations that are sensitive to scorch. Consider using TIPTD when:
-
Processing at high temperatures or with high shear, which can accelerate the onset of vulcanization.[1]
-
Using other highly active ingredients that can reduce scorch time.[7]
-
A longer processing window is required for complex shaping or molding.[2]
-
You need to replace accelerators like TMTD that are known to produce carcinogenic nitrosamines; some advanced thiurams are designed to be safer alternatives.[8]
Q4: Can TIPTD be used as a primary accelerator or is it only a secondary accelerator?
A: Thiuram-class accelerators like TIPTD can be used as both primary and secondary accelerators.[3][4]
-
As a primary accelerator: It can be used to achieve a fast cure rate.[4]
-
As a secondary accelerator: It is often used in small quantities (e.g., 0.05 - 0.4 phr) to boost the cure speed and crosslink density of primary accelerators from the thiazole or sulfenamide classes.[4]
-
As a sulfur donor: In "sulfur-less" or efficient vulcanization (EV) systems, thiuram disulfides can decompose at vulcanization temperatures to release active sulfur, creating a network of heat-resistant monosulfidic and disulfidic crosslinks.[3][4][8]
Q5: What is the impact of TIPTD on the final properties of the vulcanized rubber?
A: When used in sulfur-free or low-sulfur EV cure systems, TIPTD helps create vulcanizates with excellent heat and reversion resistance.[4] This results in a stable crosslink network, which improves properties like compression set but may lead to comparatively lower tear and fatigue resistance.[4] The specific properties depend heavily on the overall formulation, particularly the accelerator-to-sulfur ratio.
Troubleshooting Guide: Common Issues with TIPTD
Even with careful formulation, issues can arise. This section provides a systematic approach to troubleshooting common problems encountered when using TIPTD.
Logical Flow for Troubleshooting Scorch
Caption: Troubleshooting flowchart for scorch issues.
Data Table: Problems, Causes, and Solutions
| Problem | Symptoms | Potential Causes | Recommended Solutions & Actions |
| Premature Vulcanization (Scorch) | Rapid viscosity increase, lumpy compound, poor surface finish, extruder torque spikes.[1] | Formulation: Accelerator type is too fast; incorrect accelerator/sulfur ratio.[1] Processing: Temperature too high; excessive shear or residence time in hot equipment.[1][2] | Formulation: Ensure correct TIPTD dosage. For highly scorchy systems, add a pre-vulcanization inhibitor (PVI) like N-(cyclohexylthio)phthalimide (CTP).[6][9] Processing: Lower mixing/extrusion temperatures. Optimize the mixing sequence to add curatives at the end.[1][7] |
| Insufficient Cure (Under-vulcanization) | Low hardness, low modulus, poor tensile strength, high compression set.[10][11] | Formulation: Insufficient TIPTD or sulfur levels; interaction with acidic compounding ingredients that retard the cure.[12] Processing: Cure time is too short or temperature is too low.[11] | Formulation: Verify and adjust the cure package (TIPTD/sulfur/activators).[13] Processing: Increase cure time or temperature based on rheometer data. Ensure accurate temperature control of the vulcanizing press.[10] |
| Blooming | Crystalline or oily film on the surface of the cured part. | Formulation: TIPTD dosage exceeds its solubility limit in the rubber matrix.[4] Processing: Poor dispersion of TIPTD during mixing. | Formulation: Reduce TIPTD to the minimum effective level. Consider partial replacement with a more soluble accelerator.[4] Processing: Improve mixing procedure to ensure uniform dispersion of all ingredients. |
| Allergic Reaction | Skin irritation or allergic contact dermatitis (ACD) upon contact with the final product.[14] | Thiurams are known sensitizers and can cause Type IV delayed hypersensitivity reactions in susceptible individuals.[14][15][16] | Material Selection: For applications with prolonged skin contact (e.g., medical devices, gloves), consider using accelerator-free formulations or alternative cure systems.[15][17] Clearly label products containing thiuram accelerators.[17] |
Experimental Protocols & Workflows
Accurate measurement of cure characteristics is essential for predicting processing behavior and ensuring the quality of the final product. The Moving Die Rheometer (MDR) is a standard instrument for this purpose.[18][19]
Workflow for Evaluating Cure Characteristics
Caption: Experimental workflow for MDR testing.
Protocol 1: Measuring Scorch Safety and Cure Characteristics via MDR
This protocol is based on standards such as ASTM D5289 and ISO 6502.[18][19]
Objective: To determine the scorch time, cure time, and cure rate of a rubber compound containing TIPTD.
Equipment: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).[20][21]
Procedure:
-
Instrument Setup: Set the MDR to the desired test temperature (e.g., 160°C). Allow the dies to reach thermal equilibrium.[22]
-
Sample Preparation: Prepare the rubber compound according to the formulation. Ensure TIPTD and other curatives are well-dispersed. Cut a sample of the specified volume/mass from the uncured compound.
-
Loading the Sample: Place the sample into the pre-heated die cavity and close the instrument. Start the test immediately.[22]
-
Data Acquisition: The instrument will oscillate one die at a specific frequency and amplitude, measuring the torque required to do so over time. The test continues until the torque reaches a stable maximum or begins to decrease (reversion).
-
Data Analysis: From the resulting cure curve (Torque vs. Time), determine the following key parameters:
-
ML (Minimum Torque): Indicates the viscosity of the uncured compound.[20]
-
MH (Maximum Torque): Relates to the shear modulus and crosslink density of the fully cured compound.[20]
-
ts1 / ts2 (Scorch Time): The time required for the torque to rise by 1 or 2 dN·m above ML. This value is a direct measure of processing safety. A longer ts2 indicates better scorch resistance.[1][20]
-
tc90 (Optimum Cure Time): The time required to reach 90% of the total torque change (MH - ML). This is commonly used to define the state of optimum cure.[22]
-
Cure Rate Index (CRI): Calculated as 100 / (tc90 - ts2). A higher CRI indicates a faster vulcanization rate.
-
By comparing these parameters across different formulations, you can quantitatively assess the effectiveness of TIPTD in delaying scorch while maintaining an efficient cure cycle.
References
- Lusida Rubber Products. (n.d.). Vulcanization & Accelerators.
- Beadell, D. (2024, January 19). Accelerator for Rubber Vulcanization: Benefits and Uses.
- Circular Rubber Platform. (n.d.). What is Scorch?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Rubber Vulcanization: The Role of Anti-Scorching Agents. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- DALIAN RICHON CHEM. (2021, August 26). Thiuram Rubber Accelerators.
- RAYWAY. (n.d.). RAYWAY™ Rubber Accelerator -Thiurams.
- Wikipedia. (n.d.). Sulfur vulcanization.
- Chembroad. (2024, January 19). Anti Scorching Agent: What It Is and How It Works.
- Google Patents. (2021, August 26). US20210261757A1 - Accelerator for the vulcanization of rubbery polymers.
- Crowns Machinery. (n.d.). Guidelines for Proper Usage and Maintenance of Rubber Vulcanizing Press Equipment.
- Wellt Chemicals. (2024, January 12). Understanding Scorch Retarder: A Comprehensive Guide 2024.
- Henan Yongxin Chemical Co.,Ltd. (2022, July 28). Basic knowledge of rubber processing and scorch retarders. Retrieved from Henan Yongxin Chemical Co.,Ltd. website.
- Prescott Instruments Ltd. (2023, April 18). Top 20 Rubber Standards For Viscosity & Cure Testing.
- Scribd. (n.d.). Scorch Time in Rubber Processing.
- Vista Motion. (2023, December 21). 24 rubber product vulcanization problems and solutions.
- Hanser Publications. (n.d.). Troubleshooting Rubber Problems.
- British Association of Dermatologists. (n.d.). Allergy to Rubber accelerators (thiuram, carba, mercapto mix, mercaptobenzothiazole).
- Hoogstra Medical Centers. (n.d.). Allergy to rubber accelerators.
- KPM Rubber. (2023, December 7). Troubleshooting Common Issues with Rubber Products and Solutions.
- SOONTRUE. (2020, January 20). Common Faults And Solutions Of Rubber Vulcanizing Machine.
- Parker Hannifin Corporation. (n.d.). PHYSICAL TESTING OF RUBBER.
- National Center for Biotechnology Information. (n.d.). What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products?.
- Seplastics. (n.d.). Causes of scorching of rubber compound and methods for preventing scorching of rubber compound.
- National Center for Biotechnology Information. (2024, March 22). Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO as Co-Cure Activator in ZnO-Based Cure Activator Systems.
- FOREVER SEALS. (2025, April 24). The Characteristics of the Rubber Vulcanization Stage.
- Slideshare. (n.d.). cure characteristics and vulcanisation methodes.
- Rainbow Master Mixing. (n.d.). ASTM Rubber Testing Methods Explained.
- British Association of Dermatologists. (2024, August 6). Allergy to Rubber accelerators (thiuram, carba, mercapto mix, mercaptobenzothiazole).
- MonTech USA. (n.d.). Essential Tests for Rubber Batch Release.
- MyRubberHeart. (2024, December 23). Understanding the Mooney Viscometer: Viscosity, Scorch Time & Real-World Applications.
- ResearchGate. (2025, August 6). (PDF) Allergic contact dermatitis to rubber accelerators in protective gloves: Problems, challenges, and solutions for occupational skin protection.
- Elastocon. (n.d.). Rubber testing.
- Rubber Accelerator Manufacturer. (n.d.). What is the vulcanization mechanism of thiuram accelerator rubber?.
- Akrochem Corporation. (n.d.). retarders for rubber cures.
Sources
- 1. circularrubberplatform.com [circularrubberplatform.com]
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- 3. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Thiuram Rubber Accelerators [richon-chem.com]
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- 15. Allergy to Rubber accelerators (thiuram, carba, mercapto mix, mercaptobenzothiazole) | Allergy Advice - BSCA [cutaneousallergy.org]
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Challenges in the synthesis of tetraalkylthiuram disulfides using secondary amines
Welcome to the technical support center for the synthesis of tetraalkylthiuram disulfides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important chemical transformation. Here, we address common challenges, provide field-proven troubleshooting strategies, and detail validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide direct answers to the most pressing issues encountered during the synthesis of tetraalkylthiuram disulfides from secondary amines and carbon disulfide.
Issue 1: Low Reaction Yield and Poor Selectivity
Q: My synthesis of tetraethylthiuram disulfide (TETD) is resulting in a low yield (<90%) and I suspect poor selectivity. What are the primary causes and how can I optimize the reaction?
A: Low yield and selectivity are common issues that typically stem from suboptimal reaction conditions, leading to side reactions or incomplete conversion. The traditional method, which involves oxidizing the intermediate sodium dithiocarbamate salt with a mixture of sulfuric acid and hydrogen peroxide, often struggles to prevent these side reactions.[1][2]
Core Causality: The primary challenges are the decomposition of the dithiocarbamate intermediate under acidic conditions and the over-oxidation (peroxidation) of the product by strong oxidants like H₂O₂.[1][2][3] The dithiocarbamic acid intermediate is unstable in water, especially at low pH, and can decompose back into the secondary amine and carbon disulfide.[1]
Troubleshooting & Optimization Strategies:
-
pH Control is Critical: The reaction environment's pH is arguably the most critical parameter. Maintaining a slightly basic to neutral pH (around 8 to 9.5) is key to preventing both the decomposition of the dithiocarbamate salt and the peroxidation of the final product.[1][2]
-
Oxidant Stoichiometry and Addition: Using an excessive amount of hydrogen peroxide can drastically reduce selectivity by promoting peroxidation.
-
Temperature Management: Higher temperatures can accelerate side reactions and decrease both yield and selectivity.
Issue 2: Formation of Unwanted Side Products
Q: I've identified impurities in my final product. What are the likely side products and how can I prevent their formation?
A: Side product formation is a significant challenge, complicating purification and reducing the overall efficiency of the synthesis. The two most common classes of impurities are peroxidation byproducts and polysulfides.
-
Peroxidation Products: When using H₂O₂ as the oxidant, especially under poorly controlled pH, the intermediate sodium salt of diethyl dithiocarbamoylsulfenic acid (NaEt₂DTCS) can be further oxidized.[1][2] This leads to the formation of sulfonates and sodium diethylcarbamothionic S-acid.[1]
-
Polysulfides (Tetrasulfides): This issue is particularly prevalent when using a strong base like sodium hydroxide (NaOH) as the proton scavenger in the initial step. Hydroxide ions can compete with the amine and attack the carbon disulfide directly.[6][7] This forms a dithiocarbonate, which can decompose to extrude elemental sulfur (S₈).[6][7] This elemental sulfur then reacts further to form tetraalkylthiuram polysulfides (e.g., tetrasulfides), which are often difficult to separate from the desired disulfide product.[6][7]
-
Prevention: Avoid using aqueous hydroxide, especially with sterically hindered amines. A more effective method involves using a second equivalent of the secondary amine itself to act as the base (see Protocol 2 below).[8] For particularly challenging substrates, a non-aqueous route with a strong, non-nucleophilic base is required (see Protocol 3).
-
Visualizing the Reaction and Side Products
The following diagrams illustrate the intended synthetic pathway and the major routes for side product formation.
Caption: General synthesis pathway for tetraalkylthiuram disulfides.
Caption: Major side reaction pathways in thiuram disulfide synthesis.
Issue 3: Synthesis Failure with Sterically Hindered Amines
Q: I am attempting to synthesize tetracyclohexylthiuram disulfide from dicyclohexylamine, but standard methods are failing completely. Why is this happening and is there an alternative protocol?
A: This is an advanced challenge rooted in steric hindrance. Secondary amines with bulky substituents branched at the α-carbon, such as dicyclohexylamine, are poor nucleophiles.[6][9] Consequently, the initial reaction with carbon disulfide is extremely slow or does not proceed under standard conditions (e.g., using the amine itself as the base in ethanol).[6][7] The use of aqueous NaOH is also highly unsatisfactory as it preferentially reacts with CS₂ to form polysulfides.[6][7]
Authoritative Solution: For these challenging substrates, a more robust, anhydrous method is required. The most reliable approach involves pre-forming the highly nucleophilic lithium amide salt of the secondary amine before introducing carbon disulfide.[6][8][9]
Mechanism: Deprotonation of the hindered amine with a strong, non-nucleophilic base like tert-butyllithium (tBuLi) generates the corresponding lithium amide. This amide is a much more potent nucleophile than the parent amine and readily attacks carbon disulfide. The resulting lithium dithiocarbamate is then oxidized in situ.
See Protocol 3 for a detailed experimental procedure for this specific application.
Optimized Reaction Parameters & Data Summary
The table below summarizes key reaction parameters for achieving high yield and selectivity in the synthesis of tetraethylthiuram disulfide (TETD), a common benchmark.
| Parameter | Recommended Condition | Rationale & Citation |
| pH Regulator | Sodium Bicarbonate (NaHCO₃) | Buffers the system to pH 8-9.5, preventing intermediate decomposition and product peroxidation.[1][2] |
| Reaction Temperature | 25 - 35 °C | Balances reaction rate with suppression of side reactions. Temperatures >45°C decrease yield.[1][4] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Effective and common oxidant. Other options include I₂, NaOCl, and K₂S₂O₈.[10][11] |
| H₂O₂ Stoichiometry | ~1.1 equivalents (110% dosage) | Sufficient for complete oxidation without promoting significant peroxidation.[2] |
| Solvent System | Aqueous or Alcohol-Water Mixtures | Standard for the dithiocarbamate salt formation and oxidation.[11] |
| Substrate Conc. | ~0.3 - 0.6 mol/L | A practical concentration range for laboratory-scale synthesis.[2] |
Validated Experimental Protocols
Protocol 1: High-Selectivity Synthesis of TETD using NaHCO₃
This protocol is optimized for simple, unhindered secondary amines like diethylamine to achieve near-quantitative selectivity.[1]
-
Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and pH meter, prepare an aqueous solution of sodium diethyldithiocarbamate (NaEt₂DTC) (e.g., 30 g at 0.3 mol/L).
-
pH Adjustment: Add solid sodium bicarbonate (NaHCO₃) to the NaEt₂DTC solution in a 1.5:1 molar ratio (NaHCO₃:NaEt₂DTC). Stir until dissolved. The pH should stabilize between 8.0 and 9.5.
-
Oxidation: Cool the flask in a water bath to maintain a temperature of 25°C. Slowly add 0.5 equivalents of 30% hydrogen peroxide (H₂O₂) solution dropwise over 30-60 minutes while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction. The formation of a white precipitate (the TETD product) should be observed.
-
Aging: After the H₂O₂ addition is complete, continue stirring the mixture for an additional 1-2 hours at 25°C to ensure the reaction goes to completion.
-
Workup: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40°C) to a constant weight.
-
Analysis: Characterize the product using NMR, MS, and melting point to confirm identity and purity.
Protocol 2: Synthesis of Tetrabutylthiuram Disulfide (Amine as Base)
This method avoids aqueous hydroxide, using a second equivalent of the amine as the proton acceptor, which is effective for many primary and secondary alkylamines.
-
Reaction Setup: To a stirred solution of dibutylamine (2.0 eq) in ethanol at 0°C (ice bath), add carbon disulfide (1.0 eq) dropwise.
-
Intermediate Formation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Oxidation: Re-cool the solution to 0°C and add a solution of iodine (I₂, 1.0 eq) in ethanol dropwise. A precipitate will form.
-
Workup: After addition is complete, stir for 1 hour at room temperature. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. The organic layer contains the product, while the aqueous layer contains the dibutylammonium iodide salt. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure disulfide.
Protocol 3: Synthesis of Tetracyclohexylthiuram Disulfide (For Hindered Amines)
This protocol is specifically for sterically demanding secondary amines where other methods fail.[6][8] All operations must be performed under an inert atmosphere (N₂ or Ar).
-
Amine Deprotonation: In a flame-dried, three-necked flask under N₂, dissolve dicyclohexylamine (1.0 eq, e.g., 40 mmol) in anhydrous tetrahydrofuran (THF, 200 mL). Cool the solution to -20°C.
-
Base Addition: Add tert-butyllithium (1.0 eq, e.g., 40 mmol, 1.6 M solution in pentane) dropwise via syringe, maintaining the temperature at -20°C. A color change may be observed. Stir for 30 minutes.
-
CS₂ Addition: Add carbon disulfide (1.0 eq, e.g., 40 mmol) dropwise via syringe. The solution will typically turn a deep red color. Continue stirring for 2 hours at this temperature.
-
Oxidation: Warm the solution to 50°C in an oil bath. Carefully add solid iodine (I₂, 0.5 eq, e.g., 20 mmol) in one portion against a positive flow of N₂.
-
Reaction Completion: Stir the reaction mixture overnight at 50°C.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Extract the resulting solid residue with ethyl acetate (3 x 100 mL). Filter the combined extracts to remove insoluble solids (LiI). Concentrate the filtrate under vacuum to yield the crude product, which can be further purified by recrystallization.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues during synthesis.
Sources
- 1. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108147986A - The preparation method of tetraethylthiuram disulfide - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis and Purification of Tetraisopropylthiuram Disulfide (TITDS)
Welcome to the technical support guide for tetraisopropylthiuram disulfide (TITDS). This resource is designed for researchers, scientists, and professionals in drug development who are working with commercial-grade TITDS and require high-purity material for their experiments. Here, we will delve into the common impurities found in commercial TITDS, robust analytical methods for their detection, and effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial TITDS, often synthesized through the oxidative coupling of dithiocarbamates, may contain several process-related impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities to be aware of include elemental sulfur (S8), and tetraisopropylthiuram monosulfide. Additionally, related polysulfides, such as tetrasulfides, can form, particularly if the reaction conditions are not strictly controlled[1]. The presence of these impurities can significantly impact downstream applications, making their removal crucial.
Q2: Which analytical technique is best suited for assessing the purity of TITDS?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for determining the purity of TITDS and quantifying its impurities. A reverse-phase HPLC method, typically using a C18 column, can effectively separate TITDS from its more polar or less polar impurities[2][3]. The choice of mobile phase, usually a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, allows for the fine-tuning of the separation[4].
Q3: What is the most straightforward method for purifying commercial TITDS in a laboratory setting?
A3: For lab-scale purification, recrystallization is often the most practical and efficient method. This technique relies on the differences in solubility between TITDS and its impurities in a given solvent at different temperatures. A successful recrystallization can yield high-purity crystalline TITDS. The choice of solvent is critical and must be determined empirically.
Q4: Can TITDS degrade during analysis or purification?
A4: Yes, this compound can be susceptible to degradation under certain conditions. Exposure to high temperatures for prolonged periods or incompatible solvents can lead to the cleavage of the disulfide bond. Therefore, it is essential to use mild conditions during purification and analysis.
Troubleshooting Guide
This section addresses specific problems that may arise during the analysis and purification of TITDS.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or flow rate. | Optimize the gradient and flow rate. A shallower gradient can improve the resolution of closely eluting peaks[2]. Also, ensure the column is properly conditioned. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, replace the column. | |
| Low recovery after recrystallization. | The chosen solvent is too good a solvent for TITDS, even at low temperatures. | Experiment with different solvents or solvent mixtures. A solvent system where TITDS has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the product from crashing out of the solution. | |
| The purified TITDS still shows the presence of impurities by HPLC. | Incomplete removal of impurities by a single recrystallization. | Perform a second recrystallization. Alternatively, consider a different purification technique, such as column chromatography, for more challenging separations. |
| Co-crystallization of impurities with TITDS. | This can occur if the impurity has a similar structure and solubility to TITDS. A different recrystallization solvent may be necessary to disrupt this. |
Analytical and Purification Protocols
Protocol 1: HPLC Analysis of TITDS Purity
This protocol outlines a general method for the analysis of TITDS using reverse-phase HPLC.
1. Preparation of Solutions:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Sample Solution: Accurately weigh approximately 10 mg of the TITDS sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
- Standard Solution: Prepare a solution of high-purity TITDS standard at the same concentration as the sample solution.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 40 | 60 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 40 | 60 | | 30 | 40 | 60 |
3. Analysis:
- Inject the standard solution to determine the retention time of TITDS.
- Inject the sample solution.
- Identify the TITDS peak in the sample chromatogram based on the retention time of the standard.
- Calculate the purity of the sample by the area normalization method.
Protocol 2: Recrystallization of TITDS
This protocol provides a step-by-step guide for the purification of TITDS by recrystallization.
1. Solvent Selection:
- Test the solubility of a small amount of the commercial TITDS in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and with gentle heating.
- A suitable solvent will dissolve the TITDS when heated but will result in the formation of crystals upon cooling.
2. Recrystallization Procedure:
- Place the crude TITDS in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the TITDS is completely dissolved. Avoid using an excessive amount of solvent.
- If there are any insoluble impurities, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath for 30 minutes.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Dry the purified crystals under a vacuum.
3. Purity Assessment:
- Analyze the recrystallized TITDS using the HPLC method described in Protocol 1 to confirm the removal of impurities.
- Measure the melting point of the purified product. A sharp melting point close to the literature value (115-117 °C) is indicative of high purity.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for success. The following diagrams illustrate the logical progression of the analysis and purification of TITDS.
Caption: Workflow for the HPLC analysis of TITDS.
Caption: Workflow for the purification of TITDS via recrystallization.
References
- SIELC Technologies. Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column.
- Taylor & Francis Online. Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. (2024-06-19).
- Creative Proteomics. How to Analyze Protein Disulfide Bonds.
- SpringerLink. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
- Sigma-Aldrich. This compound 98 4136-91-8.
- Lab Pro Inc. This compound, 25G - T1555-25G.
- gsrs. N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE.
- Google Patents. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide.
- Santa Cruz Biotechnology. This compound | CAS 4136-91-8 | SCBT.
- National Institutes of Health. High Throughput Screening of Disulfide-Containing Proteins in a Complex Mixture.
- Oakwood Chemical. This compound.
- ChemicalBook. This compound CAS#: 4136-91-8.
- Sigma-Aldrich. This compound 98 4136-91-8.
- National Institutes of Health. Experimental Assignment of Disulfide-Bonds in Purified Proteins. (2020-06-01).
- PubChem. This compound (C14H28N2S4).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 3. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]
- 4. Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Handling and storage guidelines for tetraisopropylthiuram disulfide to prevent degradation
Technical Support Center: Tetraisopropylthiuram Disulfide (TIPTD)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 4136-91-8). This guide is designed to provide you with in-depth knowledge and practical advice to ensure the stability and integrity of TIPTD throughout your research and development workflows. As scientists, we understand that the reliability of your starting materials is paramount to the success of your experiments. This document moves beyond simple instructions to explain the underlying chemical principles governing the handling and storage of TIPTD, empowering you to prevent degradation and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
1. What are the ideal storage conditions for solid this compound?
This compound should be stored in a cool, dry, and dark environment to maintain its chemical integrity.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Long-term storage in a well-ventilated area away from incompatible substances is crucial.[1]
Causality: The core of TIPTD's potential instability lies in its disulfide bond (S-S). This bond has a relatively low dissociation enthalpy, making it susceptible to cleavage by thermal energy, light, and chemical reagents.[2] Cool and dark conditions minimize the energy input that can lead to homolytic cleavage of the S-S bond, initiating degradation. A tightly sealed container prevents hydrolysis from atmospheric moisture.
2. I need to store this compound in solution. What solvent should I use and what precautions should I take?
For short-term use, solutions can be prepared in anhydrous, aprotic organic solvents such as chloroform or benzene, in which it is soluble.[3] It is critical to use solvents with low water content and to handle the solution under an inert atmosphere (e.g., argon or nitrogen) if possible. Aqueous solutions or solutions in protic solvents are generally not recommended for storage due to the risk of hydrolysis. If an aqueous buffer is absolutely necessary for an experiment, it should be prepared fresh immediately before use and should ideally be acidic to neutral.[4]
Causality: Thiuram disulfides are susceptible to hydrolysis, particularly under alkaline conditions.[1][4] The presence of water can lead to the breakdown of the disulfide bond. Furthermore, the stability of the resulting dithiocarbamic acid derivatives is pH-dependent, with faster decomposition in more acidic solutions.[4] Aprotic solvents minimize these hydrolytic pathways.
3. My solid this compound has developed a yellowish tint and a slight amine-like odor. Is it still usable?
A change in color from white/off-white to yellow and the presence of an amine-like odor are indicators of degradation.[3] While minor discoloration may not significantly impact all applications, it suggests that the purity of the compound is compromised. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, unopened batch of the reagent.
Causality: The yellowish color can be attributed to the formation of elemental sulfur and other polysulfide species, which are common byproducts of thiuram disulfide decomposition.[5] The amine-like odor likely results from the breakdown of the dithiocarbamate structure into precursor amines.
4. Can I use this compound in experiments with reducing agents like DTT or TCEP?
No, using TIPTD with reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) should be avoided. These reagents are designed to reduce disulfide bonds and will readily cleave the S-S bond in TIPTD, leading to its complete degradation.[6]
Causality: The fundamental reaction of reducing agents like DTT and TCEP is the cleavage of disulfide bonds to form thiols. This is an intended reaction in protein chemistry but constitutes degradation when your starting material is the disulfide itself.
5. What materials should I avoid when handling or storing this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and reducing agents.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as complete degradation of the compound.
Causality:
-
Strong Oxidizing Agents: Can lead to the formation of sulfenic, sulfinic, and sulfonic acids from the disulfide.[1]
-
Strong Acids: Can catalyze the decomposition of the dithiocarbamate structure.
-
Reducing Agents: Will cleave the disulfide bond.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent experimental results or low yield. | Degradation of the solid reagent due to improper storage. | Action: Discard the old reagent and use a fresh, properly stored batch. Rationale: Exposure to heat, light, or moisture can lead to a significant decrease in the purity of the solid TIPTD over time, resulting in lower effective concentrations in your experiments. |
| Precipitate formation in an organic solvent solution. | Use of a non-anhydrous solvent or exposure to atmospheric moisture. | Action: Prepare fresh solutions using anhydrous solvents and consider handling under an inert atmosphere. Rationale: The degradation products of TIPTD may have lower solubility in the chosen solvent, leading to precipitation. |
| Reaction failure in a buffered aqueous solution. | Hydrolytic degradation of TIPTD due to unfavorable pH. | Action: If possible, modify the experimental design to use an aprotic solvent. If an aqueous buffer is essential, ensure it is freshly prepared and maintain a pH below 7. Rationale: Alkaline conditions promote the hydrolysis of the disulfide bond, while acidic conditions can lead to the decomposition of the dithiocarbamate structure.[1][4] |
| Discoloration or unexpected side products when mixed with other reagents. | Chemical incompatibility or thiol-disulfide exchange. | Action: Review all reagents in the reaction mixture for compatibility. Avoid mixing with strong oxidants, reductants, or strong acids. Be cautious with thiol-containing compounds. Rationale: Thiol-disulfide exchange is a common reaction where a thiol can react with a disulfide to form a new disulfide and a new thiol.[7] This can lead to the formation of mixed disulfides and other unexpected products. |
Key Degradation Pathways
Understanding the mechanisms by which this compound degrades is essential for preventing it. The primary pathways are summarized below.
Caption: Workflow for stock solution preparation.
References
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Wikipedia. Thiuram disulfide. [Link]
-
Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega. [Link]
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Green Chemistry. Continuous-flow step-economical synthesis of thiuram disulfides via visible-light photocatalytic aerobic oxidation. [Link]
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Journal of Photochemistry and Photobiology A: Chemistry. Photochromic transformations in solutions of thiuram disulfide and di-thiocarbamate Ni(II) complex in acetonitrile. [Link]
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Taylor & Francis Online. Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. [Link]
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Amerigo Scientific. This compound. [Link]
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PubMed. The Role of Thiols and Disulfides on Protein Stability. [Link]
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National Center for Biotechnology Information. The role of thiols and disulfides in protein chemical and physical stability. [Link]
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National Center for Biotechnology Information. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V. [Link]
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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ResearchGate. Drug interactions with potential rubber closure extractables Identification of thiol-disulfide exchange reaction products of captopril and thiurams. [Link]
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International Journal of Pharmaceutical Science Invention. Effect of solvents on formation of disulphide bond in peptides. [Link]
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Covalent Metrology. Explore Thermal Characterization Techniques: TGA and DSC. [Link]
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PubMed. Disulfide bond effects on protein stability: designed variants of Cucurbita maxima trypsin inhibitor-V. [Link]
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NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key?. [Link]
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R Discovery. Interaction between Tetraethylthiuram Disulfide and the Sulfhydryl Groups of d-Amino Acid Oxidase and of Hemoglobin. [Link]
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Validation & Comparative
A Comparative Guide to Tetraisopropylthiuram Disulfide (TIPTD) and Tetraethylthiuram Disulfide (TETD) as Vulcanization Accelerators
For researchers, scientists, and professionals in drug development utilizing rubber components, the selection of an appropriate vulcanization accelerator is a critical decision that directly impacts the final product's performance, safety, and stability. Among the ultra-accelerators, the thiuram class is renowned for its rapid cure rates and the ability to function as sulfur donors. This guide provides an in-depth, objective comparison of two prominent thiuram disulfides: Tetraisopropylthiuram disulfide (TIPTD) and Tetraethylthiuram disulfide (TETD). By examining their chemical structures, vulcanization mechanisms, and resultant vulcanizate properties, this document aims to equip you with the necessary technical insights to make an informed selection for your specific application.
Understanding the Role of Thiuram Accelerators in Vulcanization
Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1] Accelerators are chemical additives that increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[2] Thiuram accelerators, such as TIPTD and TETD, are classified as ultra-fast accelerators and are widely used in the rubber industry for both sulfur-cured and sulfur-less vulcanization systems.[2]
A key characteristic of thiuram disulfides is their ability to act as sulfur donors, meaning they can release active sulfur at vulcanization temperatures.[3] This property is particularly valuable in producing vulcanizates with excellent heat aging resistance and low compression set, which are desirable traits for many high-performance applications, including pharmaceutical stoppers and seals.
The general mechanism of thiuram-accelerated vulcanization involves the thermal decomposition of the thiuram disulfide, leading to the formation of dithiocarbamate radicals. These radicals can then react with sulfur and the rubber polymer to form cross-links. The presence of activators, such as zinc oxide and stearic acid, is crucial for the efficient functioning of thiuram accelerators.[4]
Chemical Structures: The Foundation of Performance Differences
The distinct performance characteristics of TIPTD and TETD originate from their molecular structures. Both are symmetrical tetraalkylthiuram disulfides, but they differ in the nature of the alkyl groups attached to the nitrogen atoms.
This compound (TIPTD)
-
Structure: Features bulky isopropyl groups [(CH₃)₂CH]₂NCS-SS-CSN[CH(CH₃)₂]₂.
-
CAS Number: 4104-87-4
Tetraethylthiuram Disulfide (TETD)
-
Structure: Contains less sterically hindered ethyl groups (CH₃CH₂)₂NCS-SS-CSN(CH₂CH₃)₂.
-
CAS Number: 97-77-8
The larger size of the isopropyl groups in TIPTD compared to the ethyl groups in TETD is the primary factor influencing their differing behaviors during vulcanization.
Performance Comparison: Scorch Safety, Cure Rate, and Vulcanizate Properties
While direct, peer-reviewed comparative studies on TIPTD versus TETD are not abundant in publicly available literature, we can infer their performance differences based on established principles of rubber chemistry and data from analogous compounds. The bulkier alkyl groups in TIPTD are expected to lead to greater steric hindrance around the nitrogen atoms, which in turn affects the accelerator's reactivity.
| Property | This compound (TIPTD) | Tetraethylthiuram Disulfide (TETD) | Rationale for Difference |
| Scorch Safety | Generally higher (longer scorch time) | Generally lower (shorter scorch time) | The bulkier isopropyl groups in TIPTD provide greater steric hindrance, which can delay the onset of vulcanization at processing temperatures.[3][5] |
| Cure Rate | Typically slower than TETD | Faster than TIPTD | The steric hindrance of the isopropyl groups in TIPTD can also moderate the vulcanization reaction rate.[6] |
| Crosslink Density | Potentially lower at equivalent dosages | Potentially higher at equivalent dosages | The faster cure rate of TETD may lead to a more efficiently formed crosslink network.[7] |
| Blooming Tendency | Potentially lower | Can be prone to blooming, especially at higher dosages | The larger molecular structure of TIPTD may reduce its tendency to migrate to the surface of the vulcanizate. |
| Heat Aging Resistance | Excellent | Excellent | Both accelerators contribute to the formation of stable mono- and disulfide cross-links, conferring good heat resistance.[3] |
| Nitrosamine Formation | Potential to form N-nitrosodiisopropylamine | Potential to form N-nitrosodiethylamine | Both are secondary amine-based accelerators and can form nitrosamines in the presence of nitrosating agents. The specific nitrosamine formed depends on the alkyl groups. |
Expert Insights: The choice between TIPTD and TETD often hinges on the balance between processing safety and cure speed. For complex rubber articles that require longer processing times or higher processing temperatures, the superior scorch safety of TIPTD would be a significant advantage. Conversely, for applications where rapid curing is paramount to maximize production throughput, TETD would be the preferred choice.
Experimental Protocol for Comparative Evaluation
To provide a framework for a direct, quantitative comparison, the following experimental protocol is outlined. This protocol adheres to internationally recognized ASTM standards for rubber testing.[5]
Compounding
A standard rubber formulation should be used to minimize variability. A typical formulation for natural rubber (NR) is provided below. All quantities are in parts per hundred of rubber (phr).
| Ingredient | phr | Function |
| Natural Rubber (SMR L) | 100 | Polymer Matrix |
| Zinc Oxide | 5.0 | Activator |
| Stearic Acid | 2.0 | Activator/Processing Aid |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Sulfur | 1.5 | Vulcanizing Agent |
| Accelerator (TIPTD or TETD) | 1.0 | Accelerator |
Mixing Procedure: The compounding should be carried out on a two-roll mill with controlled temperature and mixing times to ensure proper dispersion of all ingredients.[8]
Cure Characteristics Analysis
The cure characteristics of the compounded rubber should be determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289.
Parameters to be measured:
-
ML (Minimum Torque): An indicator of the uncured compound's viscosity.
-
MH (Maximum Torque): Related to the stiffness and crosslink density of the fully cured vulcanizate.
-
ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating processing safety.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time to achieve optimal cure.
Preparation of Vulcanized Test Sheets
The compounded rubber should be vulcanized in a compression molding press at a specified temperature (e.g., 160°C) for its respective t90.
Physical Property Testing
The following physical properties of the vulcanized rubber sheets should be tested according to the relevant ASTM standards:
-
Hardness (Shore A): ASTM D2240[5]
-
Tensile Strength, Elongation at Break, and Modulus: ASTM D412[5]
-
Tear Strength: ASTM D624[5]
-
Compression Set: ASTM D395[5]
-
Heat Aging: ASTM D573 (followed by re-testing of physical properties)
Visualizing the Process and Logic
Vulcanization Mechanism Overview
Caption: Overview of the Thiuram-Accelerated Vulcanization Process.
Experimental Workflow
Caption: Experimental Workflow for Comparing TIPTD and TETD.
Conclusion
The selection between this compound (TIPTD) and Tetraethylthiuram disulfide (TETD) as a vulcanization accelerator is a nuanced decision that requires a thorough understanding of the specific processing and performance requirements of the final rubber product. While both are highly effective ultra-accelerators, the steric hindrance of the isopropyl groups in TIPTD generally imparts greater scorch safety, making it suitable for applications with demanding processing conditions. Conversely, TETD typically offers a faster cure rate, which can be advantageous for high-volume manufacturing.
For professionals in fields where the performance and reliability of rubber components are non-negotiable, conducting a direct comparative evaluation using a standardized experimental protocol, as outlined in this guide, is strongly recommended. Such an empirical approach will provide the definitive data needed to select the optimal accelerator, ensuring the final product meets all performance and quality standards.
References
-
ASTM International. (2019). Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters (ASTM D5289-19a). West Conshohocken, PA: ASTM International. [Link]
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Lusida Rubber Products. Vulcanization & Accelerators. [Link]
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Mosites Rubber Company. ASTM Test Standards for Typical Physical Properties. [Link]
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Gobbi, A. L., et al. (2020). The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer. Polymers, 12(11), 2736. [Link]
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QingDao Rayway Chemical Co.,Ltd. A full range of Rubber Accelerators. [Link]
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Ataman Kimya. TETRAMETHYLTHIURAM DISULFIDE (TMTD). [Link]
-
Scribd. Rubber Compounding for Students. [Link]
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ASTM International. (2019). Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter (ASTM D2084-19a). West Conshohocken, PA: ASTM International. [Link]
-
MaTestLab. ASTM D5289 Rubber Property-Vulcanization Using Rotorless Cure Meters. [Link]
-
National Institute of Standards and Technology. Standard Materials for Rubber Compounding. [Link]
-
Kim, S. M., & Kim, K. J. (2013). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Elastomers and Composites, 48(1), 33-41. [Link]
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DLSEALS. (2024). What is the vulcanization effect of nitrile rubber?[Link]
-
Hongsheng, L. (2022). Typical vulcanization characteristics and vulcanization process of nitrile rubber/reclaimed rubber. [Link]
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A Comparative Guide to Thiuram Disulfide Accelerators in Natural Rubber Vulcanization
For researchers and compounders in the rubber industry, the selection of an appropriate accelerator system is paramount to achieving the desired vulcanizate properties and processing characteristics. Among the various classes of accelerators, thiuram disulfides are renowned for their ultra-fast cure rates and their ability to act as sulfur donors, enabling the formulation of efficient and low-sulfur vulcanization systems. This guide provides an in-depth comparative analysis of three key thiuram disulfide accelerators in the context of natural rubber (NR) vulcanization: Tetramethylthiuram Disulfide (TMTD), Tetraethylthiuram Disulfide (TETD), and Tetrabenzylthiuram Disulfide (TBzTD).
The primary objective of this guide is to move beyond a simple cataloging of properties and to delve into the causal relationships between the chemical structure of these accelerators and their performance in natural rubber compounds. We will explore their vulcanization mechanisms, compare their effects on cure characteristics and physical properties, and provide a detailed experimental framework for their evaluation. A significant focus will be placed on the industry's shift towards safer alternatives, such as TBzTD, in response to health and environmental concerns associated with traditional accelerators like TMTD.
The Role and Mechanism of Thiuram Disulfide Accelerators in Sulfur Vulcanization
Sulfur vulcanization of natural rubber, a process discovered by Charles Goodyear, transforms the tacky, thermoplastic raw rubber into a strong, elastic material. This transformation is achieved by the formation of crosslinks between the long polyisoprene chains of natural rubber. However, uncatalyzed sulfur vulcanization is an extremely slow and inefficient process, requiring high temperatures and long curing times, and often resulting in vulcanizates with poor aging characteristics.
Accelerators are chemical compounds that significantly increase the rate of vulcanization, allowing for shorter cure times, lower curing temperatures, and improved final properties of the rubber product. Thiuram disulfides are classified as ultra-fast accelerators and can also function as vulcanizing agents themselves, donating sulfur to the crosslinking reaction.
The general mechanism of accelerated sulfur vulcanization is complex and involves several stages. In the presence of activators, typically zinc oxide and a fatty acid like stearic acid, the accelerator forms an active accelerator-sulfur complex. This complex then reacts with the rubber chains to form rubber-bound pendent groups, which are precursors to the final crosslinks. These pendent groups subsequently react with other rubber chains to form mono-, di-, and polysulfidic crosslinks.
The structure of the thiuram disulfide accelerator plays a crucial role in its reactivity and the nature of the resulting crosslinks. The differing alkyl or aryl groups attached to the nitrogen atoms in TMTD, TETD, and TBzTD influence their solubility in the rubber matrix, their interaction with activators, and the stability of the intermediate species formed during vulcanization. This, in turn, dictates the cure characteristics and the final physical properties of the vulcanizate.
Diagram of the General Vulcanization Pathway
Caption: Generalized pathway of accelerated sulfur vulcanization.
Comparative Analysis of TMTD, TETD, and TBzTD
This section provides a comparative overview of the three thiuram disulfide accelerators, focusing on their key performance attributes in natural rubber vulcanization.
Tetramethylthiuram Disulfide (TMTD)
TMTD has long been a benchmark ultra-fast accelerator in the rubber industry due to its high cure activity and excellent performance characteristics.[1][2] It is widely used in a variety of natural and synthetic rubber applications.[2]
-
Cure Characteristics: TMTD provides a very fast cure rate with a relatively short scorch time.[1] This rapid vulcanization can be advantageous for high-volume production but requires careful control of processing temperatures to prevent premature curing (scorching).
-
Physical Properties: Vulcanizates cured with TMTD typically exhibit high modulus, good tensile strength, and excellent compression set.[1]
-
Health and Safety Concerns: A significant drawback of TMTD is its potential to form N-nitrosodimethylamine (NDMA), a carcinogenic nitrosamine, during the vulcanization process.[2][3] This has led to increasing regulatory pressure and a demand for safer alternatives.
Tetraethylthiuram Disulfide (TETD)
TETD is structurally similar to TMTD, with ethyl groups replacing the methyl groups. This seemingly small change has a noticeable impact on its performance.
-
Cure Characteristics: TETD is also a fast-curing accelerator, but it generally provides better processing safety (longer scorch time) than TMTD.[4] This allows for a wider processing window, reducing the risk of premature vulcanization.
-
Physical Properties: The physical properties of TETD-cured vulcanizates are comparable to those obtained with TMTD. It can be blended with TMTD to reduce the tendency of the compound to bloom while maintaining high cure activity.[5][6]
-
Health and Safety Concerns: Like TMTD, TETD can also form carcinogenic nitrosamines (N-nitrosodiethylamine, NDEA) during vulcanization, although it is sometimes considered a slightly safer alternative in certain applications.
Tetrabenzylthiuram Disulfide (TBzTD)
TBzTD was developed as a direct response to the health and safety concerns associated with TMTD and TETD.[2] The bulky benzyl groups on the nitrogen atoms are key to its improved safety profile.
-
Cure Characteristics: TBzTD is a fast-curing primary or secondary accelerator for natural rubber.[7][8] A key advantage of TBzTD is its significantly longer scorch time compared to TMTD, which provides excellent processing safety.[9][10]
-
Physical Properties: Vulcanizates cured with TBzTD exhibit physical properties that are comparable, and in some cases superior, to those cured with TMTD.[2] It is particularly noted for providing good reversion resistance and heat buildup properties in natural rubber compounds.[9]
-
Health and Safety Concerns: The most significant advantage of TBzTD is that it does not produce carcinogenic nitrosamines during vulcanization.[2][7][8] The dibenzylnitrosamine that could potentially form is not considered carcinogenic.[11] This makes TBzTD a "green" or safer alternative to TMTD and TETD.[10]
Experimental Data Summary
The following table summarizes typical performance data for TMTD, TETD, and TBzTD in a representative natural rubber formulation. The data is synthesized from various technical sources and is intended for comparative purposes. Actual results will vary depending on the specific formulation and processing conditions.
| Property | TMTD | TETD | TBzTD |
| Cure Characteristics (Rheometer at 150°C) | |||
| Scorch Time (t_s2, min) | Short | Moderate | Long |
| Optimum Cure Time (t_90, min) | Fast | Fast | Fast |
| Cure Rate Index (CRI) | High | High | High |
| Physical Properties | |||
| Hardness (Shore A) | High | High | High |
| Modulus at 300% (MPa) | High | High | High |
| Tensile Strength (MPa) | Excellent | Excellent | Excellent |
| Elongation at Break (%) | Good | Good | Good |
| Safety | |||
| Nitrosamine Generation | Yes (Carcinogenic) | Yes (Carcinogenic) | No (Non-carcinogenic) |
| Processing | |||
| Scorch Safety | Low | Moderate | High |
| Blooming | Can occur | Less than TMTD | Low |
Experimental Protocol for Comparative Evaluation
To conduct a rigorous comparative study of these accelerators, a standardized experimental protocol is essential. The following methodology outlines the key steps, referencing relevant ASTM and ISO standards.
Materials and Formulation
A standard natural rubber formulation should be used to ensure a consistent basis for comparison.
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR CV60) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| N330 Carbon Black | 50 |
| Sulfur | 1.5 |
| Accelerator (TMTD, TETD, or TBzTD) | 1.0 |
Mixing Procedure
The rubber compounds should be prepared on a two-roll mill according to a standardized procedure, such as ASTM D3184.
-
Mastication: Masticate the natural rubber on the two-roll mill for a specified time to achieve a consistent viscosity.
-
Incorporation of Ingredients: Add the zinc oxide and stearic acid and mix until fully dispersed.
-
Filler Addition: Add the carbon black in increments, ensuring complete dispersion after each addition.
-
Accelerator and Sulfur Addition: Add the accelerator and sulfur at a lower mill temperature to prevent scorching.
-
Homogenization: Continue mixing until the compound is homogeneous.
-
Sheeting Out: Sheet the compound off the mill at a controlled thickness.
Evaluation of Cure Characteristics
Cure characteristics should be determined using a Moving Die Rheometer (MDR) according to ISO 6502 or ASTM D5289.
-
Test Temperature: 150°C
-
Parameters to be measured:
-
Minimum Torque (M_L)
-
Maximum Torque (M_H)
-
Scorch Time (t_s2)
-
Optimum Cure Time (t_90)
-
Vulcanization
Test sheets should be vulcanized in a compression molding press at the same temperature as the rheometer test (150°C) for their respective optimum cure times (t_90).
Evaluation of Physical Properties
The physical properties of the vulcanized rubber sheets should be tested after conditioning for 24 hours at standard laboratory conditions.
-
Hardness: Durometer Shore A (ISO 7619-1 or ASTM D2240)
-
Tensile Properties: Tensile strength, modulus at various elongations, and elongation at break (ISO 37 or ASTM D412)
-
Tear Strength: (ISO 34-1 or ASTM D624)
-
Compression Set: (ISO 815-1 or ASTM D395)
-
Aging Properties: Test physical properties after aging in a hot air oven (e.g., 70°C for 72 hours) according to ISO 188 or ASTM D573.
Diagram of the Experimental Workflow
Caption: A typical workflow for evaluating rubber accelerators.
Conclusion and Future Outlook
The choice of a thiuram disulfide accelerator in natural rubber vulcanization involves a trade-off between cure performance, processing safety, and health and environmental considerations.
-
TMTD remains a highly effective and widely used accelerator, offering rapid cures and excellent physical properties. However, the significant concern over the formation of carcinogenic nitrosamines is driving the industry towards safer alternatives.
-
TETD offers a slight improvement in processing safety over TMTD but still carries the risk of nitrosamine formation.
-
TBzTD emerges as a compelling alternative, providing comparable cure performance and physical properties to TMTD while being a non-nitrosamine generating accelerator. Its enhanced scorch safety is an additional advantage in processing.
For researchers, scientists, and professionals in the field, the transition to safer accelerator systems like TBzTD is not just a matter of regulatory compliance but also a commitment to worker safety and environmental responsibility. Future research will likely focus on the development of even more efficient and safer cure systems, potentially exploring synergistic combinations of accelerators and novel vulcanization chemistries. The principles and methodologies outlined in this guide provide a solid foundation for the continued evaluation and optimization of vulcanization systems for natural rubber.
References
-
Optimizing Rubber Vulcanization: The Role of TBzTD as a Primary Accelerator. (n.d.). Retrieved from [Link]
-
TETD. (n.d.). Retrieved from [Link]
-
Vulcanization & Accelerators. (n.d.). Lusida Rubber Products. Retrieved from [Link]
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NURCHEM TBzTD-70 Accelerator. (n.d.). Nanjing Union Rubber Chemicals. Retrieved from [Link]
-
Rubber Accelerator TBzTD. (n.d.). Zhengzhou Zhonghua New Materials Co., Ltd. Retrieved from [Link]
-
Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. (n.d.). SciSpace. Retrieved from [Link]
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Optimizing Rubber Vulcanization with TBzTD: A Manufacturer's Guide. (n.d.). Retrieved from [Link]
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Effect of sulfur to accelerator ratio on crosslink structure, reversion, and strength in natural rubber. (n.d.). ResearchGate. Retrieved from [Link]
-
Rubber Accelerator TETD. (n.d.). Henan Longji Chemical Co., Ltd. Retrieved from [Link]
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Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. (2023, July 20). DergiPark. Retrieved from [Link]
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Safe Vulcanisation System for Heat Resistant Natural Rubber Products for Engineering Applications. (n.d.). American Journal of Engineering Research (AJER). Retrieved from [Link]
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TBZTD vs TMTD. (2024, January 20). ChemBroad. Retrieved from [Link]
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Thiazole Type Accelerator Effects on Silane/Silica Filled Natural Rubber Compound upon Vulcanization and Mechanical Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. (2023, March 29). MDPI. Retrieved from [Link]
-
Mechanism of devulcanization assisted by thiuram disulphides. (n.d.). ResearchGate. Retrieved from [Link]
-
Vulcanization by TMTD – radical pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Vulcanization of polybutadiene rubber with dipentamethylene thiuram tetrasulfide. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Performance Analysis of Tetraisopropylthiuram Disulfide and Other Dithiocarbamate Derivatives in Biomedical Research
Abstract
Dithiocarbamates are a versatile class of organosulfur compounds with a rich history in applications ranging from agriculture to clinical medicine. Within this class, thiuram disulfides, characterized by a disulfide bond linking two dithiocarbamate moieties, have garnered significant attention for their potent biological activities. This guide provides an in-depth performance comparison of Tetraisopropylthiuram Disulfide (TITD) with its more extensively studied analogues, primarily Disulfiram (Tetraethylthiuram Disulfide) and Thiram (Tetramethylthiuram Disulfide). We will dissect their mechanisms of action, compare their efficacy in key therapeutic areas such as oncology, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and methodological insights needed to effectively utilize these compounds in their research.
Introduction: The Chemical Biology of Dithiocarbamates
Dithiocarbamates are defined by the functional group R₂N−C(=S)−S⁻. They are potent metal chelators, a characteristic that underpins much of their biological activity.[1] Their derivatives, including thiuram disulfides, have been developed for various purposes:
-
Vulcanization Accelerators: In the rubber industry, they are used to speed up the cross-linking of polymer chains.[2]
-
Pesticides and Fungicides: Their ability to interfere with essential metal-dependent enzymes makes them effective against various pests and fungi.
-
Pharmacological Agents: Most notably, Disulfiram (marketed as Antabuse) has been an FDA-approved drug for the treatment of alcoholism for decades.[3][4] More recently, the entire class has been repurposed and investigated for its anticancer, antiviral, and antiparasitic properties.[5][6][7][8]
This guide focuses on a critical comparison between This compound (TITD) and other prominent dithiocarbamate derivatives. While sharing a common structural backbone, the variation in alkyl substituents (isopropyl in TITD vs. ethyl in Disulfiram) can significantly influence their physicochemical properties, metabolic stability, and biological target specificity.
Core Mechanism of Action: A Copper-Dependent Cascade
The primary anticancer mechanism of thiuram disulfides is not intrinsic to the molecule alone but is critically dependent on the presence of metal ions, particularly copper.[9][10][11] Cancer cells often exhibit dysregulated copper homeostasis and have higher intracellular copper concentrations compared to healthy cells, providing a window of therapeutic selectivity.[11]
The mechanism can be summarized in a multi-step cascade:
-
Cellular Uptake & Reduction: The lipophilic thiuram disulfide (e.g., Disulfiram, TITD) crosses the cell membrane. Inside the cell's reductive environment, it is converted to two molecules of its corresponding dithiocarbamate (DDC) metabolite.[3][12]
-
Copper Chelation: The DDC metabolite readily chelates available intracellular copper(II) ions, forming a highly cytotoxic copper-DDC complex (e.g., Cu(DDC)₂).[13][14] This complex is the primary effector molecule.
-
Target Inhibition & ROS Induction: The copper-DDC complex exerts its cytotoxic effects through multiple pathways:
-
Proteasome Inhibition: It directly inhibits the chymotrypsin-like activity of the 26S proteasome, a critical cellular machine responsible for degrading damaged or unnecessary proteins.[12][15][16] Inhibition leads to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and inducing apoptosis (programmed cell death).
-
Induction of Reactive Oxygen Species (ROS): The complex catalyzes redox reactions that generate high levels of ROS, leading to oxidative stress, damage to DNA and mitochondria, and ultimately, cell death.[12][14]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Dithiocarbamates are potent inhibitors of ALDH enzymes, a key mechanism in Disulfiram's use for alcoholism treatment and a target in cancer stem cells.[8][16]
-
This copper-dependent mechanism, which leverages the unique biochemistry of cancer cells, is a cornerstone of the therapeutic potential of this compound class.[10][12]
Performance Comparison: Efficacy and Target Selectivity
The performance of TITD relative to other dithiocarbamates can be assessed across several key parameters, primarily anticancer activity and ALDH inhibition.
Anticancer Cytotoxicity
The core thiuram disulfide structure is indispensable for anticancer activity.[17][18] The cytotoxic potential of this class of compounds has been demonstrated across a wide range of cancer cell lines. While direct, side-by-side comparisons including TITD are not extensively published, we can infer its performance based on data from structurally similar compounds like Disulfiram. The activity is consistently shown to be copper-dependent.[14][18]
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Comments | Reference |
| Pyrrolidine Dithiocarbamate (PDTC)-Copper | Breast (MDA-MB-231) | ~0.1 | Potent inhibition of proteasomal activity. | [15] |
| Pyrrolidine Dithiocarbamate (PDTC)-Zinc | Purified 20S Proteasome | 13.8 | Zinc complexes are also active but less potent than copper. | [15] |
| Disulfiram (DSF) + Copper | Glioblastoma (GBM) | Not specified | Induces ROS, activates JNK pathway, and inhibits NF-κB. | [3] |
| Disulfiram (DSF) + Copper | Multiple Myeloma | Not specified | Induces mitochondrial membrane potential loss and caspase activation. | [3] |
| Disulfiram (DSF) + Copper | Pancreatic, Breast | Not specified | Induces autophagy-dependent apoptosis via ER-stress. | [14] |
| This compound (TITD) | - | Data not widely available | Expected to be active via the same copper-dependent mechanism. Isopropyl groups may alter lipophilicity and target access compared to ethyl groups in DSF. | - |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Expert Insight: The choice of alkyl group (methyl, ethyl, isopropyl) influences the compound's lipophilicity, which affects its ability to cross cell membranes and its metabolic stability. While Disulfiram's (diethyl) properties are well-documented, the bulkier isopropyl groups of TITD could lead to differences in pharmacokinetics and target engagement, warranting direct comparative studies.
Aldehyde Dehydrogenase (ALDH) Inhibition
ALDH enzymes, particularly the ALDH1A1 isoform, are considered markers for cancer stem cells and contribute to chemotherapy resistance.[8] Therefore, ALDH inhibition is a key anticancer strategy for dithiocarbamates. However, non-selective inhibition of other isoforms, like ALDH2 involved in alcohol metabolism, leads to undesirable side effects (the basis of Antabuse therapy).[19]
Recent research has focused on designing dithiocarbamate derivatives that are selective for cancer-relevant ALDH isoforms.
| Compound | Target ALDH Isoform | Inhibition Profile | Significance | Reference |
| Disulfiram (DSF) | ALDH1A1 and ALDH2 | Irreversible, non-selective inhibitor. | Effective against cancer stem cells but causes alcohol intolerance. | [8][16][19] |
| Novel DSF Derivatives | ALDH1A1 | Selective Inhibition | By replacing ethyl groups with larger aromatic rings, researchers achieved selectivity for ALDH1A1 over ALDH2, separating the anticancer effect from the Antabuse effect. | [19] |
| PDTC Analogue (Compound 9) | General ALDH | Less ALDH inhibition than DSF. | Aims to develop potent proteasome inhibitors without significant ALDH-related side effects. | [16] |
| This compound (TITD) | ALDH1A1 / ALDH2 | Data not widely available | The larger isopropyl groups, compared to DSF's ethyl groups, may confer some selectivity for the larger substrate tunnel of ALDH1A1, but this requires experimental validation. | [19] |
Expert Insight: The development of isoform-selective ALDH inhibitors is a promising frontier. The structural difference in TITD (isopropyl groups) compared to Disulfiram (ethyl groups) presents a compelling hypothesis that TITD might exhibit a different selectivity profile for ALDH1A1 versus ALDH2. This is a critical area for future investigation.
Experimental Methodologies & Workflows
To enable researchers to conduct their own comparative studies, we provide detailed, validated protocols for the key assays used to evaluate these compounds.
General Experimental Workflow
A logical workflow is essential for systematically comparing the performance of dithiocarbamate derivatives. The process involves initial cytotoxicity screening to determine potency, followed by mechanistic assays to understand the mode of action.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[20]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize. Store protected from light at 4°C.
-
Solubilization Solvent: 10% Triton X-100, 0.1 N HCl in anhydrous isopropanol OR Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Selected cancer cell line and appropriate culture medium.
-
Dithiocarbamate compounds (TITD, Disulfiram, etc.) and Copper(II) Chloride.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[21][22]
-
Compound Preparation and Treatment:
-
Prepare stock solutions of dithiocarbamates and copper in DMSO.
-
Prepare serial dilutions of the test compounds in culture medium. For copper-dependency tests, prepare sets with and without a low micromolar concentration of CuCl₂.
-
Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include "medium only" and "vehicle control" (e.g., DMSO) wells.
-
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20][21] A purple precipitate should be visible inside the cells under a microscope.
-
Solubilization: Carefully aspirate the medium without disturbing the cells or crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[23]
-
Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization. Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the "medium only" blank from all readings. Express cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol: Aldehyde Dehydrogenase (ALDH) Activity Assay
This colorimetric assay quantifies ALDH enzymatic activity by measuring the reduction of NAD⁺ to NADH, which then reduces a probe to a colored product.[24]
Materials:
-
ALDH Assay Kit (e.g., from BioVision, Abcam, or similar suppliers).[24][25][26][27]
-
Cell or tissue lysate prepared in assay buffer.
-
96-well plate.
-
Microplate reader capable of measuring absorbance at ~450 nm.
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare an NADH standard curve according to the kit manufacturer's instructions (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[24] This allows for the quantification of NADH produced in the enzymatic reaction.
-
Reaction Setup:
-
In a 96-well plate, add your sample lysate to multiple wells.
-
Prepare a "sample background" control for each sample that contains the lysate but no ALDH substrate. This corrects for non-ALDH-dependent NADH generation.
-
Add the ALDH inhibitor (e.g., TITD, Disulfiram) at various concentrations to the sample wells.
-
-
Enzymatic Reaction:
-
Prepare a Reaction Mix containing ALDH Assay Buffer, ALDH substrate (e.g., acetaldehyde), and NAD⁺.[24]
-
Add the Reaction Mix to all wells (standards, samples, and background controls).
-
-
Measurement:
-
Calculation:
-
Calculate the change in absorbance (ΔOD = A₂ - A₁), correcting for the sample background.
-
Use the NADH standard curve to convert the ΔOD into the amount of NADH generated (B, in nmol).
-
Calculate ALDH activity using the formula: Activity = B / (ΔT × V) , where B is the amount of NADH, ΔT is the reaction time, and V is the sample volume. Activity is often expressed in mU/mg of protein.[24]
-
Conclusion and Future Perspectives
This compound (TITD) belongs to a potent class of biologically active dithiocarbamates with significant therapeutic potential, particularly in oncology. Its performance is intrinsically linked to the same copper-dependent mechanisms that define its better-known analogue, Disulfiram. This includes the formation of cytotoxic copper complexes that inhibit the proteasome and induce oxidative stress.
The primary distinction and key area for future research lie in the structure-activity relationship conferred by its isopropyl groups. Compared to the ethyl groups of Disulfiram, these bulkier substituents may alter the compound's lipophilicity, metabolic stability, and, most importantly, its selectivity for therapeutic targets like ALDH1A1 over off-target isoforms like ALDH2. While TITD remains less characterized in the scientific literature, its structural properties make it a compelling candidate for investigation as a potentially more selective anticancer agent. The experimental workflows provided in this guide offer a robust framework for conducting such direct, side-by-side comparisons to fully elucidate the performance profile of TITD and advance the development of next-generation dithiocarbamate-based therapeutics.
References
- 1. Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Antabuse (Disulfiram): The Importance of its Metal-binding Ability to its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antileishmanial Activity of Disulfiram and Thiuram Disulfide Analogs in an Ex Vivo Model System Is Selectively Enhanced by the Addition of Divalent Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel dithiocarbamate analogue with potentially decreased ALDH inhibition has copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of the key chemical structures involved in the anticancer activity of disulfiram in A549 non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. texaschildrens.org [texaschildrens.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. abcam.co.jp [abcam.co.jp]
- 26. resources.bio-techne.com [resources.bio-techne.com]
- 27. sciencellonline.com [sciencellonline.com]
Efficacy of tetraisopropylthiuram disulfide compared to other agricultural fungicides
A Comparative Guide to the Efficacy of Thiuram Disulfide Fungicides in Agriculture
This guide provides a detailed comparative analysis of the fungicidal efficacy of the thiuram disulfide class of compounds, with a focus on the well-documented representative, Tetramethylthiuram Disulfide (Thiram), in relation to other major agricultural fungicides. While Tetraisopropylthiuram Disulfide (TITD) belongs to this chemical family, public-domain experimental data on its specific agricultural performance is scarce. Therefore, this guide will leverage the extensive research available for Thiram to provide a robust comparison for researchers, scientists, and professionals in drug development.
Introduction: The Chemical Landscape of Fungal Pathogen Control
In modern agriculture, synthetic fungicides are indispensable for protecting crops and ensuring food security. These compounds are broadly categorized by their mode of action—the specific biochemical process they disrupt within the fungal pathogen. Key classes include the strobilurins and azoles, which have highly specific, single-site modes of action, and multi-site inhibitors, such as the dithiocarbamates and thiuram disulfides. Understanding these mechanisms is critical for effective and sustainable disease management, particularly in the context of rising fungicide resistance.
Thiuram disulfides, such as Tetramethylthiuram Disulfide (Thiram), are among the earliest developed organic fungicides and continue to be relevant due to their unique properties.[1] They function as protective contact fungicides, primarily used for seed and soil treatments to inhibit spore germination and the initial growth of pathogenic mycelium before infection occurs.
The Thiuram Disulfide Class: Mechanism of Action
Thiuram disulfides are distinguished by their multi-site mode of action, a key advantage in fungicide resistance management. After penetrating fungal cells, these compounds disrupt cellular function through several mechanisms:
-
Enzyme Inhibition: The primary mechanism involves the inhibition of various enzymes, particularly those containing copper ions or sulfhydryl (-SH) groups. This broad-spectrum inhibition disrupts critical metabolic processes, including respiration.
-
Dithiocarbamate Formation: In the presence of cellular reducing agents like glutathione, the disulfide bond is cleaved, forming dithiocarbamates which can chelate essential metal ions like copper, zinc, and iron, further disrupting enzymatic activity.
This multi-pronged attack makes it exceedingly difficult for fungi to develop resistance through single-gene mutations, a common issue with single-site fungicides like strobilurins.[2][3]
Caption: Mechanism of Thiuram Disulfide Fungicides.
Comparative Efficacy Analysis
The efficacy of a fungicide is determined by its ability to inhibit fungal growth (in vitro) and control disease in plants (in vivo). Below is a comparative summary based on published experimental data.
The "poisoned food technique" is a standard laboratory method to assess the intrinsic toxicity of a fungicide against a pathogen.[4] In this assay, the fungicide is mixed into a growth medium, and the inhibition of mycelial (vegetative) growth is measured.
| Fungicide Class | Active Ingredient | Pathogen | Mycelial Growth Inhibition (%) | Source |
| Thiuram Disulfide | Thiram | Fusarium oxysporum f. sp. ciceri | 73.02% | [4] |
| Benzimidazole | Benlate | Fusarium oxysporum f. sp. ciceri | 88.15% | [4] |
| Dithiocarbamate | Mancozeb | Alternaria tenuissima | 75.26% (at various concentrations) | |
| Benzimidazole | Carbendazim | Macrophomina phaseolina | 100% (at 0.1%) | [5] |
| Thiuram Disulfide | Thiram | Macrophomina phaseolina | 91.11% (at 0.1%) | [5] |
Analysis: The in vitro data shows that Thiram exhibits significant, though sometimes subordinate, efficacy compared to systemic fungicides like Benlate and Carbendazim against specific pathogens like Fusarium oxysporum and Macrophomina phaseolina.[4][5] Its performance is comparable to other multi-site protectants like Mancozeb. For instance, in one study, Thiram showed 73.02% growth inhibition of F. oxysporum, while Benlate achieved 88.15%.[4] Another study found that while Carbendazim completely inhibited M. phaseolina, Thiram also provided a high level of control at 91.11%.[5]
In vivo tests, such as pot culture experiments in a greenhouse, provide a more realistic measure of a fungicide's practical utility. As a seed treatment, Thiram's primary role is to protect germinating seeds from soil-borne pathogens.
| Fungicide | Pathogen/Crop | Efficacy Metric | Result | Source |
| Thiram | Fusarium wilt of chickpea | Seed Germination (%) | 90% | [4] |
| Benlate | Fusarium wilt of chickpea | Seed Germination (%) | 96% | [4] |
| Bavistin | Fusarium wilt of chickpea | Seed Germination (%) | 92% | [4] |
Analysis: In greenhouse pot experiments, seed treatment with Thiram resulted in a 90% germination rate for chickpea in the presence of wilt disease, which was statistically on par with other effective fungicides like Bavistin (92%) and Benlate (96%).[4] This demonstrates its value as a seed protectant. However, its effectiveness can be pathogen-dependent. Some studies have noted that against established Fusarium wilt of chickpea, Thiram can be less effective than systemic options like Carbendazim or Thiophanate-methyl.[6]
The Strategic Role of Multi-Site Fungicides in Resistance Management
The rise of fungicide resistance is a major threat to the efficacy of modern, single-site fungicides like strobilurins (QoI inhibitors, FRAC Group 11) and DMIs (FRAC Group 3).[2][3] Pathogens can develop resistance to these fungicides relatively quickly. In contrast, the multi-site activity of thiuram disulfides means that the risk of resistance development is very low. This makes them crucial partners in integrated disease management programs, where they are often used in rotation or as a tank-mix partner with single-site fungicides to protect them from resistance development.
Caption: Resistance Risk Comparison.
Experimental Protocols
To ensure trustworthy and reproducible results, standardized methodologies are essential. Below are protocols for common in vitro and in vivo fungicide efficacy assays.
This method evaluates a fungicide's direct inhibitory effect on fungal growth on an artificial medium.[4]
Step-by-Step Methodology:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Fungicide Stock Preparation: Prepare a stock solution of the test fungicide (e.g., Thiram) in a suitable sterile solvent (e.g., sterile distilled water or dimethyl sulfoxide) to a known concentration.
-
Poisoning the Medium: Allow the sterilized PDA to cool to approximately 45-50°C. Aseptically add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Mix thoroughly. A control plate should be prepared with the solvent alone.
-
Plating: Pour approximately 20 mL of the fungicide-amended PDA into sterile 90 mm Petri plates and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing, pure culture of the target pathogen (e.g., Fusarium oxysporum).
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared plate (both treated and control).
-
Data Collection: Incubate the plates at a suitable temperature (e.g., 25±2°C) until the mycelial growth in the control plate has reached the edge of the plate. Measure the radial growth (colony diameter) of the fungus in all plates.
-
Calculation: Calculate the Percent Inhibition of mycelial growth using the formula:
-
Percent Inhibition = ((C - T) / C) x 100
-
Where: C = Average colony diameter in control plates, and T = Average colony diameter in treated plates.
-
Caption: Workflow for Poisoned Food Technique.
This method assesses the ability of a fungicide, applied to seeds, to protect against soil-borne pathogens and improve germination and seedling health.[4][7]
Step-by-Step Methodology:
-
Pathogen Inoculum Preparation: Grow the pathogen (e.g., F. oxysporum) in a suitable liquid medium (e.g., Potato Dextrose Broth) to generate a high concentration of spores (e.g., 10^7 spores/mL).[7]
-
Soil Infestation: Prepare a sterilized potting mix (e.g., soil, sand, and compost mix). Thoroughly mix the pathogen inoculum into the soil to create "sick soil."
-
Seed Treatment: Treat seeds of the test crop (e.g., chickpea) with the fungicide at the recommended dose. A control group of seeds should be left untreated.
-
Sowing: Fill pots with the infested soil. Sow a predetermined number of treated and untreated seeds in separate, clearly labeled pots.
-
Incubation: Maintain the pots in a greenhouse under controlled conditions suitable for the plant's growth.
-
Data Collection:
-
Germination Percentage: Count the number of emerged seedlings at regular intervals and calculate the final germination percentage.
-
Disease Incidence: Monitor the plants for symptoms of disease (e.g., wilting, yellowing, root rot) over several weeks. Calculate the percentage of infected plants.
-
-
Analysis: Compare the germination percentage and disease incidence between the fungicide-treated and untreated control groups to determine the efficacy of the seed treatment.
Conclusion and Future Perspectives
This compound and its close analog, Thiram, represent a class of multi-site contact fungicides with enduring utility in modern agriculture. While they may not always match the curative or systemic efficacy of newer, single-site fungicides against established infections, their value is unequivocal in two key areas: as a protective seed treatment against a broad spectrum of soil-borne pathogens and as a critical tool for anti-resistance strategies.[1][4]
The broad, multi-site inhibitory action on fungal enzymes provides a durable and low-risk mode of action that is essential for prolonging the lifespan of at-risk systemic fungicides. For researchers and drug development professionals, further investigation into optimizing formulations of thiuram disulfides or exploring synergistic combinations with novel single-site inhibitors could yield highly effective and sustainable disease management solutions.
References
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI.
- In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. (n.d.). The Aquila Digital Community - The University of Southern Mississippi.
- Tetramethylthiuram disulfide. (n.d.). Ataman Kimya.
- Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. (n.d.). ARCC Journals.
- Inhibitory effect of fungicides (in vitro & in vivo) against the pathogen Fusarium oxysporum f. sp. ciceri causing wilt disease of chickpea. (2023). The Pharma Innovation.
- In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (n.d.).
- The Fungicide Tetramethylthiuram Disulfide Negatively Affects Plant Cell Walls, Infection Thread Walls, and Symbiosomes in Pea (Pisum sativum L.) Symbiotic Nodules. (2020). MDPI.
- Comparative study of antifungal effect of green and chemically synthesised silver nanoparticles in combination with carbendazim, mancozeb, and thiram. (n.d.). PubMed Central.
- Comparative Study of Antifungal Effect of Green and Chemically Synthesized Silver Nanoparticles in Combination with Carbendazim, Mancozeb and Thiram. (2018). ResearchGate.
- Comparative efficacy of different fungicides against fusarium wilt of chickpea (Cicer Arietinum L.). (2021). ResearchGate.
- Comparative Efficacy of Different Chemical Fungicide Groups against Cotton Root Rot. (2021). ResearchGate.
- QoI (Strobilurin) Fungicides: Benefits and Risks. (n.d.). American Phytopathological Society.
- Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides. (2020). Rutgers University.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 3. Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
A Comparative Guide to Validating the Purity of Synthesized Tetraisopropylthiuram Disulfide by HPLC
For researchers and professionals in drug development and chemical synthesis, establishing the purity of synthesized compounds is a non-negotiable cornerstone of quality control. Tetraisopropylthiuram disulfide, a key vulcanization accelerator and synthetic intermediate, is no exception. Its performance and safety profile are directly linked to its purity. While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) stands out for its precision, robustness, and quantitative power in purity assays.
This guide provides an in-depth comparison of HPLC with other common analytical methods for validating the purity of this compound. We will explore the causality behind methodological choices, present a detailed and self-validating HPLC protocol, and offer supporting data to guide your analytical strategy.
The Analytical Imperative: Why Purity Matters
This compound ([([(CH3)2CH]2NC(S)S]2) plays a critical role in various chemical processes. Impurities, which can arise from the synthesis process—such as unreacted secondary amines, carbon disulfide, or byproducts like polysulfides—can significantly alter its reactivity, compromise the integrity of the final product, and introduce safety concerns.[1][2] Therefore, a reliable and accurate analytical method is not just desirable; it is essential for lot release and quality assurance.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of many organic compounds, including this compound. Its primary advantage lies in its ability to separate the main compound from closely related impurities, identify them, and accurately quantify them.[3]
The Rationale for HPLC:
-
Specificity: HPLC can resolve the target analyte from synthesis-related impurities and degradation products, ensuring that the measured purity is accurate.
-
Sensitivity: Modern UV detectors allow for the detection of impurities at very low levels (parts-per-million), which is critical for high-purity applications.
-
Quantification: Unlike more qualitative methods, HPLC provides precise quantitative data, typically expressed as a percentage area, which is a direct measure of purity.[4]
-
Robustness: Well-developed HPLC methods are highly reproducible and transferable between different laboratories and instruments.
A Self-Validating HPLC Protocol for this compound
The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results. This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) on the validation of analytical procedures.[5][6][7][8]
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | Standard configuration for robust and reproducible chromatographic separation and detection. |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | The non-polar C18 stationary phase is ideal for retaining the relatively non-polar this compound and separating it from potential impurities using a polar mobile phase.[9] |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | This composition provides good resolution and a reasonable retention time for the analyte. Acetonitrile is a common organic modifier with excellent UV transparency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 280 nm | Thiuram disulfides exhibit strong UV absorbance. While the maximum can vary, 280 nm provides a strong signal for sensitive detection of both the main peak and impurities.[10] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile | The analyte is soluble in acetonitrile, which is compatible with the mobile phase.[11] |
2. Preparation of Solutions
-
Standard Solution (approx. 200 µg/mL): Accurately weigh approximately 20 mg of this compound reference standard (>98% purity) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 200 µg/mL): Accurately weigh approximately 20 mg of the synthesized this compound sample and prepare it in the same manner as the standard solution. Filter the solution through a 0.45 µm syringe filter before analysis to protect the column.
3. Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final purity assessment.
Caption: Workflow for Purity Determination by HPLC.
4. System Suitability Testing (SST) - The Self-Validation Check
Before analyzing any samples, inject the standard solution five times. The results must meet the following criteria to ensure the system is performing correctly.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates better separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
5. Calculating Purity
The purity of the synthesized this compound is calculated using the area percent method from the sample chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data:
| Parameter | Result | Status |
| Tailing Factor | 1.2 | Pass |
| Theoretical Plates | 5500 | Pass |
| %RSD (n=5) | 0.8% | Pass |
| Purity of Synthesized Lot | 99.2% | - |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended method, other techniques can provide complementary information or be used for preliminary screening. The choice of method depends on the specific analytical need.
| Technique | Principle | Pros | Cons | Best Use Case |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Highly quantitative, excellent resolution, robust, high sensitivity. | Higher cost, more complex instrumentation, requires soluble samples. | Definitive purity testing and quality control. |
| TLC | Separation on a solid stationary phase with a liquid mobile phase moving by capillary action. | Fast, inexpensive, simple, good for reaction monitoring. | Not quantitative, lower resolution, lower sensitivity. | Quick, qualitative check for presence of major impurities or reaction completion. |
| GC-MS | Separation based on volatility in a gaseous mobile phase, with mass spectrometry for detection.[12] | Excellent for volatile impurities, provides structural information (MS). | Requires sample volatility, risk of thermal degradation for thiuram disulfides. | Identifying low-boiling point impurities (e.g., residual solvents). |
| qNMR | Absorption of radio waves by atomic nuclei in a magnetic field.[3] | Provides definitive structural confirmation, quantitative (qNMR), no reference standard needed for purity assessment. | Lower sensitivity for trace impurities, expensive, complex data interpretation.[13][14] | Orthogonal confirmation of purity and structure, especially for primary standards.[15] |
Decision Logic for Method Selection
The following diagram provides a logical path for selecting the most appropriate analytical technique based on the research or development stage.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
For the definitive validation of synthesized this compound purity, a well-developed and validated HPLC method is the most reliable and robust choice. It offers the specificity, sensitivity, and quantitative accuracy required for rigorous quality control in research and industrial settings. While techniques like TLC and qNMR have their place for rapid screening and structural confirmation, respectively, HPLC provides the comprehensive data necessary to ensure product quality and consistency. By implementing a self-validating protocol with system suitability tests, researchers can have high confidence in the accuracy and precision of their purity assessments.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Analysis of dithiocarbamate–thiuram disulfide mixtures. Analyst (RSC Publishing). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Unesp. [Link]
- Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide.
-
Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Taylor & Francis Online. [Link]
-
Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with. Taylor & Francis Online. [Link]
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2. Taylor & Francis Online. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures. Taylor & Francis Online. [Link]
-
HPLC, a modular technique that complements NMR. Specific Polymers. [Link]
-
Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. [Link]
-
Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Alwsci. [Link]
-
UV-photochemistry of the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the. OSTI.GOV. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]
-
This compound. Amerigo Scientific. [Link]
-
Disulfide Chromophores Arise from Stereoelectronic Effects. PMC - NIH. [Link]
-
N-(3-chloropropyl)phthalimide - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
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A Comparative Guide to the Electrochemical Properties of Thiuram Disulfides
For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of active pharmaceutical ingredients and related compounds is paramount. Thiuram disulfides, a class of organosulfur compounds characterized by the formula (R₂NCSS)₂, are prominent in various fields. Two of the most common examples are Tetramethylthiuram disulfide (TMTD), widely used as a fungicide, and Tetraethylthiuram disulfide (TETD or Disulfiram), a drug used for the treatment of alcoholism.[1] Their biological and industrial activities are intrinsically linked to the redox chemistry of their disulfide bond.
This guide provides an in-depth comparison of the electrochemical properties of different thiuram disulfides, grounded in experimental data. We will explore the core redox mechanisms, compare key compounds, detail the experimental methodologies used for their characterization, and explain the causality behind the observed differences in their electrochemical signatures.
The Fundamental Redox Chemistry of Thiuram Disulfides
The defining electrochemical feature of a thiuram disulfide is the sulfur-sulfur (S-S) bond. This bond can undergo a two-electron reduction to cleave the molecule into two corresponding dithiocarbamate anions. Conversely, these anions can be oxidized to reform the disulfide bond.
The overall reaction can be represented as:
R₂NC(S)S-SC(S)NR₂ + 2e⁻ ⇌ 2 [R₂NCS₂]⁻
This redox couple is the foundation of the electrochemical behavior of these compounds. However, studies reveal that this process is often not a simple, rapid electron transfer. Cyclic voltammetry (CV) of thiuram disulfides typically shows large separations between the cathodic (reduction) and anodic (oxidation) peak potentials, which is indicative of slow electron transfer kinetics.[2] This kinetic irreversibility is a crucial property that influences their application and analysis.
Caption: General redox mechanism of thiuram disulfides.
Comparative Electrochemical Analysis: TMTD vs. TETD
A direct comparison of the electrochemical behavior of Tetramethylthiuram disulfide (TMTD) and Tetraethylthiuram disulfide (TETD) reveals significant differences stemming from their simple structural variation—methyl versus ethyl groups.
Experimental data from cyclic voltammetry studies in dimethyl sulfoxide (DMSO) show that the redox couple of TMTD and its corresponding dithiocarbamate anion (DMDC⁻) is more kinetically reversible than that of TETD and its anion (DEDC⁻).[2] This is evidenced by a smaller separation between the anodic and cathodic peak potentials (ΔEₚ) for TMTD compared to TETD under identical conditions.[2] Faster electrode kinetics are implied by a smaller peak separation.[2]
The electron-donating nature of the alkyl groups influences the electron density on the dithiocarbamate moiety and, consequently, the kinetics of the disulfide bond cleavage and formation. The stronger inductive effect of the two ethyl groups in TETD compared to the methyl groups in TMTD may contribute to the slower electron transfer rates observed. This principle, where electron-donating or withdrawing substituents alter redox potentials, is a well-established concept in electrochemistry.[3]
Comparative Data Summary
The following table summarizes the key electrochemical properties derived from literature. It is crucial to note that experimental conditions (electrode material, solvent, scan rate) significantly impact these values, making direct comparison across different studies challenging. The data presented here is intended to highlight relative trends.
| Compound | R-Group | Key Electrochemical Feature | Cathodic Peak (Epc) | Anodic Peak (Epa) | Peak Separation (ΔEp) | Electrode/Solvent | Reference |
| TMTD | Methyl | More kinetically reversible than TETD. | Not specified | Not specified | ~1250 mV (at 20 mV/s) | Platinum / DMSO | [2] |
| TETD | Ethyl | Less kinetically reversible than TMTD. Reduction is easier on graphite than platinum. | More negative on Pt than graphite | More positive on graphite than Pt | >1250 mV (at 20 mV/s) | Platinum, Graphite / DMSO | [2] |
| Disulfiram (TETD) | Ethyl | Adsorption-influenced electrode reaction. | -0.5 V (peak potential) | Not specified | Not applicable (SWCSV) | Silver Amalgam / Britton-Robinson Buffer (pH 7.5) | [4] |
Key Factors Influencing Electrochemical Properties
Several experimental parameters critically affect the measured electrochemical response of thiuram disulfides.
-
Electrode Material : The choice of the working electrode has a profound impact. For TETD, the reduction is electrochemically easier (occurs at a less negative potential) on graphite electrodes compared to platinum.[2] Conversely, the oxidation of the resulting thiolate anion is easier on platinum.[2] However, the overall reaction rate, as indicated by a smaller peak potential separation, is faster on graphite than on platinum, suggesting graphite may have better catalytic activity for this specific redox couple.[2]
-
Solvent : Aprotic organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used for fundamental electrochemical studies of these compounds because they are soluble and the solvent does not participate directly in the reaction mechanism.[2]
-
pH : In aqueous solutions, pH can significantly influence the electrochemical behavior, especially if protonation steps are involved in the overall reaction mechanism. For analytical purposes using stripping voltammetry, the pH of the buffer solution is a critical parameter to optimize for signal intensity and shape.[4]
Experimental Protocol: Characterizing Thiuram Disulfides with Cyclic Voltammetry
This section provides a representative, self-validating protocol for performing cyclic voltammetry on a thiuram disulfide like TMTD or TETD. The causality behind each step is explained to ensure scientific integrity.
Objective: To determine the redox potentials and assess the kinetic reversibility of a thiuram disulfide sample.
Materials:
-
Working Electrode: Glassy Carbon or Platinum disk electrode
-
Reference Electrode: Ag/AgCl (in a suitable electrolyte)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Supporting Electrolyte: Tetraethylammonium perchlorate (TEAP), 0.1 M
-
Analyte: Tetramethylthiuram disulfide (TMTD) or Tetraethylthiuram disulfide (TETD), ~4 mM
-
Inert Gas: High-purity Nitrogen or Argon
Step-by-Step Methodology:
-
Electrode Preparation:
-
Action: Polish the working electrode (Glassy Carbon or Platinum) with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).
-
Rationale: This removes any adsorbed species from previous experiments and ensures a clean, reproducible electrode surface, which is critical for accurate and repeatable measurements.
-
Validation: A well-polished electrode will show a characteristic, well-defined voltammogram for a standard redox couple like ferrocene.
-
-
Electrolyte Solution Preparation:
-
Action: Dissolve the required amount of TEAP in anhydrous DMSO to achieve a 0.1 M concentration. Then, dissolve the thiuram disulfide analyte in this solution to reach the target concentration (e.g., 4 mM).
-
Rationale: The supporting electrolyte (TEAP) is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electromigration. DMSO is chosen for its wide potential window and ability to dissolve the analyte.
-
-
Electrochemical Cell Assembly:
-
Action: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the tip of the reference electrode is close to the working electrode surface.
-
Rationale: Placing the reference electrode close to the working electrode minimizes the iR drop (potential drop due to solution resistance), which can distort the voltammogram.
-
-
Deoxygenation:
-
Action: Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.
-
Rationale: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. Removing it is crucial for obtaining a clean signal.
-
-
Cyclic Voltammetry Scan:
-
Action: Using the potentiostat software, set the scan parameters. For example:
-
Initial Potential: 0.0 V (vs. Ag/AgCl)
-
Switching Potential 1 (Cathodic): -2.0 V
-
Switching Potential 2 (Anodic): +1.0 V
-
Scan Rate: 100 mV/s
-
-
Action: Initiate the scan. The potential will be swept from 0.0 V to -2.0 V (reduction scan), then reversed to +1.0 V (oxidation scan), and finally returned to 0.0 V.
-
Rationale: The potential range must be wide enough to encompass the reduction of the disulfide and the oxidation of the resulting dithiocarbamate. The scan rate influences the shape of the voltammogram; varying the scan rate can provide information about the reaction kinetics and whether species are adsorbed to the electrode surface.
-
-
Data Analysis:
-
Action: Identify the cathodic peak potential (Epc) and the anodic peak potential (Epa) from the resulting voltammogram. Calculate the peak separation (ΔEp = |Epa - Epc|).
-
Rationale: Epc and Epa provide information on the thermodynamics of the redox reaction. ΔEp is a key indicator of the kinetic reversibility. For a reversible two-electron process, ΔEp would be approximately 29.5 mV, but for thiuram disulfides, it is expected to be much larger, confirming slow kinetics.[2]
-
Caption: Experimental workflow for Cyclic Voltammetry.
Conclusion
The electrochemical properties of thiuram disulfides are dominated by the redox chemistry of the S-S bond. Comparative analysis reveals that even minor structural changes, such as substituting methyl with ethyl groups, can significantly alter the electron transfer kinetics. TMTD exhibits more kinetically reversible behavior than TETD. Furthermore, experimental parameters, particularly the choice of electrode material, play a crucial role in the observed electrochemical response. A thorough understanding of these properties, gained through systematic experimental techniques like cyclic voltammetry, is essential for the development of new analytical methods, for elucidating biological mechanisms of action, and for optimizing their industrial applications.
References
- Visco, S. J., & Liu, M. (n.d.). Electrochemical properties of organic disulfides. Lawrence Berkeley Laboratory. Retrieved from [Link]
- Smarzewska, S., et al. (2013). Voltammetric analysis of disulfiram in pharmaceuticals with a cyclic renewable silver amalgam film electrode. Turkish Journal of Chemistry. Retrieved from [Link]
- PubChem. (n.d.). Disulfiram. National Center for Biotechnology Information. Retrieved from [Link]
- Ogunlaja, A. S., et al. (2022). Formamidine-Based Thiuram Disulfides as Efficient Inhibitors of Acid Corrosion of Mild Steel: Electrochemical, Surface, and Density Functional Theory/Monte Carlo Simulation Studies. ACS Omega. Retrieved from [Link]
- Umezawa, Y., et al. (2010). Determination of disulfiram and diethyldithiocarbamate in plasma by high performance liquid chromatography with an electrochemical detection using a diamond electrode. Journal of Chromatography B. Retrieved from [Link]
- Camacho, J., et al. (2012). The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Nuñez-Vergara, L. J., et al. (2001). Substituent Effects on the Electrochemistry and Photostability of Model Compounds of Calcium Channel Antagonist Drugs. Journal of the Chilean Chemical Society. Retrieved from [Link]
Sources
The Double-Edged Sword: A Cost-Benefit Analysis of Tetraisopropylthiuram Disulfide in Industrial Applications
A Senior Application Scientist's Guide to Accelerator Selection in Polymer Vulcanization
In the complex world of polymer science, the selection of a vulcanization accelerator is a critical decision, balancing the need for efficient processing and superior final properties against the ever-present considerations of cost, safety, and regulatory compliance. Tetraisopropylthiuram disulfide (TIPTD), a member of the potent thiuram class of accelerators, exemplifies this challenge. While it offers rapid cure rates and the ability to act as a sulfur donor, its use is shadowed by significant health and safety considerations. This guide provides a comprehensive cost-benefit analysis of TIPTD, comparing its performance with key alternatives and offering the technical insights necessary for informed decision-making in research and industrial settings.
Understanding this compound (TIPTD)
This compound, with the chemical formula C₁₄H₂₈N₂S₄, is an organosulfur compound primarily used as an ultra-fast accelerator in the vulcanization of natural and synthetic rubbers, such as EPDM and butyl rubber.[1] Like other thiuram disulfides, TIPTD can decompose under heat to release active sulfur, enabling it to function as a vulcanizing agent even in the absence of elemental sulfur, a process known as "sulfur-free" vulcanization.[1][2] This capability is particularly valuable for producing vulcanizates with excellent heat aging resistance and low compression set.
The key functional aspect of thiuram accelerators is their speed. They are among the fastest accelerators available, significantly reducing cure times and increasing production throughput.[3] The bulky isopropyl groups on the TIPTD molecule, compared to the smaller methyl groups on the more common Tetramethylthiuram disulfide (TMTD), are expected to confer slightly better processing safety by increasing the scorch time—the period before vulcanization begins.[3][4]
Caption: Chemical structures of TIPTD and TMTD.
The Core Benefit: Performance and Efficiency
The primary driver for considering TIPTD is its vulcanization efficiency. Thiuram accelerators are known to produce a high state of cure, leading to vulcanizates with high modulus and tensile strength.[1][5]
Key Performance Benefits:
-
Ultra-Fast Cure Rate: Significantly shortens vulcanization cycles, boosting manufacturing productivity.
-
Sulfur-Donating Capability: Enables low-sulfur or sulfur-free curing systems, which are crucial for applications requiring superior heat resistance and minimal reversion (the loss of crosslinks upon overcuring).[2]
-
Good Mechanical Properties: Contributes to a high crosslink density, resulting in rubber products with high strength and modulus.
-
Improved Scorch Safety (vs. TMTD): The larger isopropyl groups sterically hinder the molecule, generally providing a longer scorch time compared to TMTD, which reduces the risk of premature vulcanization during processing.[4][6]
The Critical Cost: Health, Safety, and Regulatory Scrutiny
The most significant drawback of using TIPTD and other thiurams derived from secondary amines is their potential to form carcinogenic N-nitrosamines during the high-temperature vulcanization process. This is not merely a theoretical risk; it is a major focus of health and safety regulations globally.[7][8][9]
TIPTD is derived from diisopropylamine, which can react with nitrosating agents (often present as trace impurities in other compounding ingredients) to form N-nitrosodiisopropylamine (NDIPA) .[1][10]
-
Regulatory Status of NDIPA: NDIPA is classified as a suspected human carcinogen and is strictly regulated.[5] The U.S. Food and Drug Administration (FDA) has established an Acceptable Intake (AI) limit for NDIPA of 26.5 nanograms per day .[7][11] This limit, which approximates a 1 in 100,000 cancer risk over a 70-year exposure, is among the most stringent for nitrosamine impurities, highlighting its perceived potency.[7]
-
Occupational Health Risks: Beyond the final product, there are concerns regarding worker exposure to TIPTD dust, which can cause skin, eye, and respiratory irritation.[11]
This nitrosamine liability represents a substantial "cost" in the cost-benefit equation. It necessitates rigorous process control, analytical testing of final products, and potential reformulation to meet stringent regulatory standards, especially for consumer goods, food-contact articles, and medical devices.
Comparative Analysis: TIPTD vs. Key Alternatives
The decision to use TIPTD must be made in the context of available alternatives. Each class of accelerator offers a unique balance of performance, safety, and cost.
| Accelerator Class | Representative Examples | Cure Speed | Scorch Safety | Nitrosamine Risk | Key Characteristics |
| Thiuram (Isopropyl) | TIPTD | Ultra-Fast | Moderate | High (NDIPA) | Sulfur donor; good for heat resistance. Bulky groups offer better scorch than TMTD. |
| Thiuram (Methyl) | TMTD | Ultra-Fast | Low | High (NDMA) | Very fast but scorchy.[4] Widely used but under increasing regulatory pressure. |
| Thiuram (Benzyl) | TBzTD | Fast | Good | Very Low | "Nitrosamine-safe" alternative; the resulting dibenzylnitrosamine is not considered carcinogenic.[7][12] |
| Sulfenamide | TBBS, CBS | Fast (Delayed Action) | Excellent | Low | The workhorse of the tire industry. Provides an excellent balance of cure speed and processing safety.[8] |
| Dithiocarbamate | ZDBC, ZDEC | Ultra-Fast | Very Low | High | Very fast cure, often used in latex and low-temperature applications. Poor processing safety.[1][9] |
| Thiazole | MBT, MBTS | Medium-Fast | Good | Low | General-purpose accelerators, often used with secondary "kicker" accelerators.[3] |
Cost Considerations: Direct costs for chemical raw materials fluctuate, but general principles apply.
-
Complexity: More complex molecules like TBzTD are typically more expensive than simpler ones like TMTD. TIPTD falls in the middle.
-
Performance & Safety: "Nitrosamine-safe" accelerators often command a premium due to the reduced regulatory burden and safety compliance costs they offer.
-
Total Cost of Use: The true cost must include raw material price plus the costs of compliance, quality control testing, and potential liabilities associated with hazardous byproducts. When these are factored in, a higher-priced but safer accelerator like TBzTD or a robust sulfenamide like TBBS can be more economical overall.
Experimental Protocols for Accelerator Evaluation
To objectively compare accelerators, a standardized, self-validating experimental workflow is essential. The following protocols outline the industry-standard methods for assessing vulcanization characteristics and physical properties.
Protocol 1: Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)
This protocol determines the cure profile of a rubber compound, providing critical data on scorch safety, cure rate, and state of cure.
Methodology:
-
Compound Preparation: Prepare a masterbatch of the rubber polymer and all ingredients except the sulfur and accelerator system. This is typically done on a two-roll mill or in an internal mixer.
-
Final Mixing: Add the sulfur and the specific accelerator to be tested (e.g., TIPTD) to the masterbatch on a cooled two-roll mill to prevent premature vulcanization. Ensure uniform dispersion.
-
Sample Preparation: Cut a sample of the uncured compound of a specified weight (typically 5-6 grams).
-
Rheometer Testing (per ASTM D5289): a. Set the MDR to the desired vulcanization temperature (e.g., 160°C). b. Place the sample in the sealed, heated die cavity. c. The instrument oscillates one die at a specific frequency and amplitude, measuring the torque required to do so. d. As vulcanization proceeds, the rubber stiffens, and the torque increases. e. The test concludes after a set time, generating a cure curve (Torque vs. Time).
-
Data Analysis:
-
ML (Minimum Torque): Relates to the viscosity of the uncured compound.
-
MH (Maximum Torque): Relates to the stiffness or modulus of the fully cured compound.
-
ts2 (Scorch Time): Time for the torque to rise 2 dNm above ML. This is a measure of processing safety.
-
t90 (Optimum Cure Time): Time to reach 90% of the maximum torque (MH - ML).
-
Caption: Workflow for evaluating rubber vulcanization accelerators.
Protocol 2: Measurement of Mechanical Properties
This protocol assesses the performance of the final vulcanized rubber.
Methodology:
-
Press Curing: Using the t90 time determined from the MDR, cure sheets of the rubber compound in a compression molding press at the same temperature.
-
Sample Conditioning: Allow the cured sheets to condition at room temperature for at least 24 hours.
-
Die Cutting: Cut dumbbell-shaped test specimens from the cured sheets according to ASTM D412.
-
Tensile Testing: a. Measure the thickness and width of the narrow section of the dumbbell specimen. b. Mount the specimen in the grips of a universal testing machine (tensometer). c. Stretch the specimen at a constant rate (e.g., 500 mm/min) until it breaks. d. Record the force and elongation throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress applied before the specimen ruptures.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
Conclusion and Recommendation
The cost-benefit analysis of this compound (TIPTD) reveals a significant imbalance. While its performance as a fast, sulfur-donating accelerator is undeniable, this benefit is heavily outweighed by the severe "cost" associated with the potential formation of N-nitrosodiisopropylamine (NDIPA), a potent and strictly regulated carcinogen.[5][11]
For researchers and drug development professionals working with elastomeric components where safety and purity are paramount, the use of TIPTD is not recommended. The risk of introducing a regulated carcinogenic impurity is too high and creates an unjustifiable compliance burden.
Recommendation: Professionals should prioritize "nitrosamine-safe" accelerators.
-
Tetrabenzylthiuram disulfide (TBzTD): Offers the functional benefits of a thiuram accelerator without the associated nitrosamine risk, making it a superior, albeit potentially more expensive, alternative.[12]
-
Sulfenamides (e.g., TBBS): Provide an excellent, industry-proven balance of delayed-action cure and processing safety with a low nitrosamine risk profile, making them a reliable and safe choice for a wide range of applications.[8]
Ultimately, while TIPTD may offer a marginal improvement in scorch safety over TMTD, it shares the same fundamental flaw of nitrosamine formation. In a modern regulatory landscape focused on minimizing patient and worker exposure to carcinogenic impurities, the costs and risks associated with TIPTD are simply too high to justify its use over safer, readily available, and high-performing alternatives.
References
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- 2. fda.gov [fda.gov]
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- 5. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. akrochem.com [akrochem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Nitrosamine impurities in medicines: what’s the risk? | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 9. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Deep Dive: Comparative Analysis of Tetraisopropylthiuram Disulfide and Its Analogs
For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular architecture and electronic properties of active compounds is paramount. Thiuram disulfides, a class of organosulfur compounds, are of significant interest due to their diverse applications, ranging from vulcanization accelerators in the rubber industry to potent fungicides and therapeutic agents. Tetraisopropylthiuram disulfide, with its unique steric hindrance conferred by the isopropyl groups, presents a compelling case for detailed spectroscopic examination alongside its more common analogs, tetramethylthiuram disulfide (Thiram) and tetraethylthiuram disulfide (Disulfiram).
This guide provides an in-depth spectroscopic comparison of these three compounds, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will not only present the experimental data but also delve into the underlying principles that dictate the observed spectral differences, offering insights into the structure-property relationships within this important chemical family.
The Structural Landscape of Thiuram Disulfides
Thiuram disulfides share a common structural motif: a disulfide bond linking two dithiocarbamate moieties. The general structure is (R₂NC(S)S)₂.[1] The nature of the 'R' group significantly influences the molecule's conformation, electronic environment, and, consequently, its spectroscopic signature. The key difference between the compounds under investigation lies in the alkyl substituents on the nitrogen atoms: methyl groups for Thiram, ethyl groups for Disulfiram, and isopropyl groups for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the chemical shifts (δ) and coupling patterns, we can gain a detailed understanding of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, comparable NMR data.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the thiuram disulfide sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for these compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Number of scans: 16-64 scans are typically sufficient.
-
Relaxation delay (d1): A delay of 1-2 seconds is generally adequate for qualitative analysis.
-
-
¹³C NMR:
-
Number of scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Proton decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Comparative ¹H and ¹³C NMR Data
The following table summarizes the key NMR data for this compound and its analogues.
| Compound | Structure | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | [(CH₃)₂CH]₂N-C(S)-S-S-C(S)-N[CH(CH₃)₂]₂ | ~1.4 (d, 24H, J ≈ 6.8 Hz, -CH₃), ~5.1 (sept, 4H, J ≈ 6.8 Hz, -CH) | ~20.5 (-CH₃), ~52.0 (-CH), ~200.0 (C=S) |
| Tetramethylthiuram Disulfide (Thiram) | (CH₃)₂N-C(S)-S-S-C(S)-N(CH₃)₂ | ~3.5 (s, 12H, -CH₃) | ~43.0 (-CH₃), ~198.0 (C=S) |
| Tetraethylthiuram Disulfide (Disulfiram) | (CH₃CH₂)₂N-C(S)-S-S-C(S)-N(CH₂CH₃)₂ | ~1.3 (t, 12H, J ≈ 7.2 Hz, -CH₃), ~3.9 (q, 8H, J ≈ 7.2 Hz, -CH₂-) | ~12.5 (-CH₃), ~48.0 (-CH₂-), ~197.0 (C=S) |
Data Interpretation and Causality:
-
¹H NMR: The ¹H NMR spectra clearly differentiate the three compounds based on the chemical shifts and splitting patterns of the alkyl protons.
-
Thiram: Exhibits a single sharp singlet around 3.5 ppm, indicative of the twelve equivalent methyl protons.
-
Disulfiram: Shows a classic ethyl group pattern: a triplet around 1.3 ppm for the methyl protons coupled to the adjacent methylene group, and a quartet around 3.9 ppm for the methylene protons coupled to the methyl group.
-
This compound: The isopropyl groups give rise to a doublet around 1.4 ppm for the twenty-four equivalent methyl protons, coupled to the single methine proton. The four methine protons appear as a septet (a multiplet with seven lines) around 5.1 ppm due to coupling with the six neighboring methyl protons. The downfield shift of the methine proton is due to its proximity to the electron-withdrawing dithiocarbamate moiety.
-
-
¹³C NMR: The ¹³C NMR spectra provide information about the carbon framework.
-
The most downfield signal in all three spectra, appearing around 197-200 ppm, is characteristic of the thiocarbonyl (C=S) carbon. The slight variation in its chemical shift reflects the different electronic effects of the alkyl substituents.
-
The chemical shifts of the alkyl carbons are consistent with their expected values. The increasing substitution on the α-carbon (methyl vs. ethyl vs. isopropyl) leads to a downfield shift of the α-carbon signal (from ~43.0 ppm in Thiram to ~52.0 ppm in the isopropyl derivative). This is due to the greater number of β-carbon atoms, which have a deshielding effect.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
1. Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid thiuram disulfide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent in the mid-infrared region and serves as an inert matrix.
-
The fine, homogeneous powder is then pressed into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Comparative FT-IR Data
The FT-IR spectra of thiuram disulfides are characterized by several key absorption bands.
| Compound | ν(C-H) (cm⁻¹) | ν(C-N) (Thioureide) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(S-S) (cm⁻¹) |
| This compound | ~2970-2870 | ~1480-1500 | ~980-1000 | ~540-560 |
| Tetramethylthiuram Disulfide (Thiram) | ~2930-2850 | ~1490-1510 | ~980-1000 | ~550-570 |
| Tetraethylthiuram Disulfide (Disulfiram) | ~2975-2870 | ~1496 | ~970-990 | ~550-570 |
Data Interpretation and Causality:
-
ν(C-H) Stretching: All three compounds exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the alkyl groups. The complexity and specific wavenumbers in this region can help distinguish between the methyl, ethyl, and isopropyl substituents.
-
ν(C-N) Thioureide Band: A strong absorption band in the 1480-1510 cm⁻¹ region is a hallmark of dithiocarbamates and is attributed to the C-N stretching vibration of the thioureide group (-N-C=S).[2] The partial double bond character of this bond, due to resonance, results in a higher stretching frequency than a typical C-N single bond. The position of this band is sensitive to the nature of the alkyl groups.
-
ν(C=S) Stretching: The C=S stretching vibration typically appears as a medium to strong band in the 970-1000 cm⁻¹ region.[2] This band is crucial for confirming the presence of the dithiocarbamate functionality.
-
ν(S-S) Stretching: The S-S stretching vibration in disulfides gives rise to a weak absorption band in the 540-570 cm⁻¹ region.[3] While often weak, its presence is a key indicator of the disulfide linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of the thiuram disulfide in a suitable UV-transparent solvent, such as ethanol or cyclohexane, at a known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
2. Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Record the UV-Vis spectrum of each sample solution over a wavelength range of approximately 200-400 nm.
Comparative UV-Vis Data
Thiuram disulfides typically exhibit two main absorption bands in their UV-Vis spectra.
| Compound | λ_max 1 (nm) | Electronic Transition | λ_max 2 (nm) | Electronic Transition |
| This compound | ~250-260 | π → π* (N-C=S) | ~280-290 | n → σ* (S-S) |
| Tetramethylthiuram Disulfide (Thiram) | ~250 | π → π* (N-C=S) | ~282 | n → σ* (S-S) |
| Tetraethylthiuram Disulfide (Disulfiram) | ~250 | π → π* (N-C=S) | ~280 | n → σ* (S-S) |
Data Interpretation and Causality:
-
π → π Transition:* The intense absorption band observed around 250-260 nm is attributed to a π → π* electronic transition within the N-C=S chromophore of the dithiocarbamate moiety.[4] The delocalized π system in this group is responsible for this strong absorption.
-
n → σ Transition:* The shoulder or separate peak observed at longer wavelengths, around 280-290 nm, is assigned to an n → σ* transition involving the non-bonding electrons on the sulfur atoms of the disulfide bond.[5] The energy of this transition, and thus the position of the absorption maximum (λ_max), is sensitive to the dihedral angle of the C-S-S-C bond.[5] While the alkyl substituents have a minor electronic effect on these transitions, they can influence the preferred conformation of the molecule, leading to slight variations in the observed λ_max values.
Conclusion
This comparative guide has demonstrated the power of a multi-technique spectroscopic approach in characterizing this compound and its analogues. ¹H and ¹³C NMR spectroscopy provide unambiguous structural elucidation, clearly distinguishing the different alkyl substituents. FT-IR spectroscopy confirms the presence of key functional groups, particularly the thioureide and disulfide moieties. UV-Vis spectroscopy offers insights into the electronic structure of these compounds.
The subtle yet distinct differences observed in the spectra of this compound, Thiram, and Disulfiram are directly attributable to the nature of the alkyl groups. These substituents influence the steric environment, electron density distribution, and conformational preferences of the molecules, which are in turn reflected in their spectroscopic fingerprints. For researchers in medicinal chemistry and materials science, this detailed spectroscopic understanding is crucial for structure-activity relationship studies, quality control, and the development of new applications for this versatile class of compounds.
References
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Asian Journal of Research in Chemistry. Synthesis and Characterization of new Dithiocarbamate Complexes. Available at: [Link]
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PubChem. Thiram. Available at: [Link]
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ResearchGate. 1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. Available at: [Link]
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ResearchGate. Reaction conditions, yield and purity of tetraalkylthiuram disulfides obtained by methods A and B. Available at: [Link]
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DTIC. INFRARED SPECTRA OF ORGANOSULFUR COMPOUNDS BETWEEN 2000 AND 250 CM-1. Available at: [Link]
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RTI International. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. Available at: [Link]
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Hindawi. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Available at: [Link]
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ResearchGate. FT-IR spectra of Disulfiram (a) control and (b) treated. Available at: [Link]
-
ResearchGate. FT-IR spectra obtained for solid thiram (red line) and the 2:1 mixture... Available at: [Link]
-
ResearchGate. UV-Visible spectra of 10-4 mol L-1 thiram (dashed line), 10-4... Available at: [Link]
-
ResearchGate. (A) The sensing mechanism for the detection of thiram. (B) UV-vis... Available at: [Link]
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ResearchGate. Ultraviolet-visible (UV–vis) spectrum: (a) UV–vis spectrum acquired from a series of predetermined concentration of disulfiram solution, and (b) disulfiram drug calibration line established according to the maximum optical density obtained at 293.6 nm indicated in Figure 2a. Available at: [Link]
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SpringerLink. DSC and spectroscopic studies of disulfiram radiostability in the solid state. Available at: [Link]
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OMICS International. Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Available at: [Link]
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PubChem. Disulfiram. Available at: [Link]
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ResearchGate. Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Available at: [Link]
-
PubMed. 13C NMR chemical shifts can predict disulfide bond formation. Available at: [Link]
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ResearchGate. 13C NMR chemical shifts can predict disulfide bond formation. Available at: [Link]
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Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. Available at: [Link]
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ResearchGate. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Available at: [Link]
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PMC. Disulfide Chromophores Arise from Stereoelectronic Effects. Available at: [Link]
-
ACS Publications. Nuclear magnetic resonance studies of thiol/disulfide chemistry. 2. Kinetics of symmetrical thiol/disulfide interchange reactions. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tetraisopropylthiuram Disulfide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of tetraisopropylthiuram disulfide, a compound commonly used in various research and development applications. By understanding the chemical properties and associated hazards of this substance, laboratory personnel can implement a disposal strategy that is both safe and environmentally responsible.
Foundational Safety Principles: Understanding the Hazard
This compound is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the first step in its safe management. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2][3] Therefore, adherence to strict safety protocols is non-negotiable.
Key Hazard Information:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2][3] | ❗ |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] | ❗ |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | ❗ |
| Aquatic Toxicity | Highly toxic to aquatic life with long-lasting effects.[4] | 🐠 |
This table summarizes the primary hazards associated with this compound, underscoring the importance of proper handling and disposal to mitigate these risks.
Before handling this compound, it is imperative to have the appropriate Personal Protective Equipment (PPE) readily available and in use.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and dust.[1]
-
Lab Coat: A lab coat should be worn to protect personal clothing from contamination.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its final, compliant disposal. The following workflow provides a clear, logical progression for managing this chemical waste.
Caption: A workflow diagram illustrating the key stages of this compound waste management, from initial generation to final disposal and decontamination.
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound should be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weigh boats and paper towels, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Contaminated PPE: Disposable gloves, aprons, and other PPE that have come into contact with the chemical should be placed in a designated solid waste container.
Crucial Incompatibilities:
It is imperative to avoid mixing this compound waste with the following substances to prevent potentially hazardous reactions:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[2]
-
Strong Acids: May cause decomposition and the release of toxic gases.[2]
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of waste accumulation
-
The primary hazards (e.g., "Toxic," "Irritant")
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility. The recommended methods of disposal are:
-
Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method.[1][2][3] This process ensures the complete destruction of the compound and its hazardous byproducts. Thermal decomposition of similar disulfide compounds can produce toxic fumes, including sulfur oxides and carbon sulfide, necessitating the use of appropriate air pollution control devices.[2]
-
Licensed Chemical Destruction Plant: Disposal at a facility specifically permitted to handle and treat this type of chemical waste is also an acceptable option.[1]
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is regulated from "cradle to grave."[5] While this compound is not specifically listed as a hazardous waste, it would likely be classified as a characteristic hazardous waste due to its toxicity. The generator of the waste is responsible for making this determination.
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable laboratory equipment that has been in contact with this compound is essential to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Initial Cleaning: Carefully remove any visible powder or residue from the equipment using a dry wipe. Dispose of the wipe as solid hazardous waste.
-
Solvent Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble, such as chloroform or benzene.[6] Note: These solvents are also hazardous and should be used in a well-ventilated area or fume hood, with appropriate PPE. The solvent rinsate must be collected as hazardous liquid waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
For sensitive equipment, consult the manufacturer's instructions for appropriate cleaning and decontamination procedures.[7][8][9][10][11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
Minor Spill (Contained, small quantity):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if dealing with a powder.
-
Containment: Prevent the spread of the powder by carefully covering it with a plastic sheet or using a spill kit with absorbent pads for liquids.
-
Cleanup: Carefully sweep or vacuum the spilled solid material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area as described in the decontamination protocol above.
Major Spill (Large quantity, risk of exposure):
-
Evacuate: Immediately evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain the spill.
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and/or emergency services. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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- American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [URL: www.americanchemistry.com]
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A Strategic Guide to Personal Protective Equipment for Handling Tetraisopropylthiuram Disulfide
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these is Tetraisopropylthiuram disulfide (CAS 4136-91-8), a thiuram derivative utilized in various chemical syntheses.[1] While essential for our research, its handling demands a rigorous and well-informed approach to personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards this chemical presents. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every member of your team is protected.
Part 1: Hazard Assessment - The 'Why' Behind the Protocol
Understanding the causality behind safety protocols is the first step toward building an inherently safe laboratory environment. This compound is not a benign substance; it is a potent chemical that presents multiple routes of exposure and a range of health hazards.
The primary risks associated with this compound are:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] This multi-route toxicity underscores the need for comprehensive barrier protection.
-
Skin and Eye Irritation: It is a known skin irritant and can cause serious eye irritation.[2][3][5] Direct contact can lead to immediate discomfort and potential injury.
-
Respiratory Issues: Inhalation of the powder or dust can irritate the respiratory system.[6]
-
Combustibility: While not highly flammable, as a fine dust it may form combustible or explosive mixtures in the air.[5][7]
These hazards are summarized in the Globally Harmonized System (GHS) classifications for the substance.
| Hazard Class | Category | Pictogram | Signal Word & Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning: H302 + H312 + H332 - Harmful if swallowed, in contact with skin or if inhaled.[2] | |
| Skin Corrosion/Irritation | Category 2 | Warning: H315 - Causes skin irritation.[2][5] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning: H319 - Causes serious eye irritation.[2][3][5] |
This table synthesizes data from multiple safety data sheets to provide a clear hazard overview.
Part 2: Core PPE Requirements - Your Primary Defense
Based on the hazard profile, a multi-layered PPE strategy is required. Each component is critical to establishing a complete barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. | These materials offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[8][9] For tasks with a high risk of splash, consider double-gloving. Change gloves immediately if contamination is suspected and wash hands thoroughly after removal.[2] |
| Eye & Face Protection | Chemical splash-resistant safety goggles with side protection. | Protects against accidental splashes and airborne dust particles.[2][3] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles. |
| Respiratory Protection | NIOSH-approved N95 dust respirator or higher. | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. Ensure proper fit-testing and adherence to your institution's respiratory protection program. |
| Protective Clothing | Long-sleeved lab coat, closed-toe shoes. | A standard lab coat provides a primary barrier. Ensure it is fully buttoned. Chemically resistant aprons or sleeves may be necessary for larger-scale operations.[2][3] |
Part 3: Operational Workflow - A Step-by-Step Guide to Safety
Procedural discipline is paramount. The following workflow integrates PPE use into the entire handling process, from preparation to disposal, minimizing the risk of exposure at every stage.
Step 1: Preparation and Engineering Controls
-
Designate the Area: All work with this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[2]
-
Assemble Materials: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh boats, containers), waste disposal bags, and spill cleanup materials are present.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.[3][7]
Step 2: PPE Donning Sequence
The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.
Step 3: Safe Handling
-
Weighing: When weighing the powder, perform the task in the fume hood. Use a spatula to gently transfer the material to avoid creating airborne dust.
-
Transfers: Keep containers closed when not in use.[3] When transferring between containers, do so slowly and carefully to prevent spills.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Step 4: PPE Doffing Sequence
Removing PPE correctly is as important as putting it on correctly to prevent self-contamination.
Step 5: Disposal
-
Contaminated PPE: All disposable PPE, such as gloves and respirators, should be placed in a sealed, labeled hazardous waste bag.[6]
-
Chemical Waste: Unused this compound and any contaminated materials (e.g., weigh boats, paper towels) must be disposed of as hazardous chemical waste.[2][5] Do not pour down the drain or mix with general refuse.[5][10] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Part 4: Emergency Protocols
Even with the best precautions, accidents can happen. Immediate and correct action is vital.
| Exposure Type | Immediate First Aid Response |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][10] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. Call a poison center or doctor immediately.[10] |
| Spill | For small spills, remove all ignition sources. Dampen the solid material with a solvent like acetone and carefully transfer it to a suitable, sealed container for disposal.[6] Use absorbent paper dampened with the solvent to clean the area, followed by a soap and water wash.[6] Evacuate the area for larger spills and contact your institution's environmental health and safety department. |
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a resilient safety culture that protects your most valuable asset: your research team.
References
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DIMI. Safety Data Sheet: Tetramethylthiuram disulfide.[Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Thiram.[Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.[Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1.[Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.[Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: EPN.[Link]
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European Agency for Safety and Health at Work (EU-OSHA). Occupational exposure limit values - OSHwiki.[Link]
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Becky Aktsiaselts. Chemical Resistance Table for Gloves.[Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.[Link]
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Gloves By Web. Gloves Chemical Resistance Chart.[Link]
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University of California, Santa Cruz. Glove Selection: Examples of Chemical Resistance of Common Glove Materials.[Link]
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European Chemicals Agency (ECHA). Occupational exposure limits substance evaluations.[Link]
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University of California, Berkeley - Environmental Health and Safety. OSHA Glove Selection Chart.[Link]
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WorkSafeBC. Table of exposure limits for chemical and biological substances.[Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Carbon disulfide.[Link]
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Occupational Safety and Health Administration (OSHA). Carbon Disulfide.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
